molecular formula C10H8ClN5O B2411766 2-Chloro-N6-furfuryladenine CAS No. 101862-47-9

2-Chloro-N6-furfuryladenine

货号: B2411766
CAS 编号: 101862-47-9
分子量: 249.66
InChI 键: QGUOPVCOXHVPJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Chloro-N6-furfuryladenine is a useful research compound. Its molecular formula is C10H8ClN5O and its molecular weight is 249.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-10-15-8(7-9(16-10)14-5-13-7)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOPVCOXHVPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101862-47-9
Record name 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Chloro-N6-furfuryladenine, a purine (B94841) derivative of interest in various research fields, including plant biology and cancer research. This document details the synthetic route starting from commercially available precursors and outlines effective purification strategies to obtain a high-purity final product.

Introduction

This compound, also known as a kinetin (B1673648) analogue, is a synthetic cytokinin that has garnered attention for its potential biological activities. Cytokinins are a class of plant hormones that promote cell division and have been investigated for their anti-cancer properties. The presence of a chlorine atom at the 2-position of the purine ring can significantly influence the molecule's biological activity and receptor binding affinity. This guide focuses on the practical aspects of its chemical synthesis and subsequent purification, providing researchers with a foundational protocol.

Chemical Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on the purine ring with furfurylamine (B118560). The most common and direct approach starts with 2,6-dichloropurine (B15474).

Synthesis from 2,6-Dichloropurine and Furfurylamine

The reaction proceeds by the selective displacement of the more reactive chlorine atom at the C6 position of the purine ring by furfurylamine.

Reaction Scheme:

G cluster_0 Reaction Scheme 2,6-Dichloropurine 2,6-Dichloropurine plus + 2,6-Dichloropurine->plus Furfurylamine Furfurylamine This compound This compound Furfurylamine->this compound Base, Solvent Heat plus->Furfurylamine

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of N6-substituted adenosines, provides a strong basis for the synthesis of this compound. The following is a proposed, generalized protocol based on established methods for N6-alkylation of purines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Addition of Reagents: Add furfurylamine (1-1.2 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2-3 equivalents), is recommended to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-90% (estimated)
Purity (Crude) 70-95% (estimated)

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and the base. A combination of chromatographic and crystallization techniques is generally employed.

Column Chromatography

Flash column chromatography is an effective method for the initial purification of the crude product.

Experimental Protocol:

  • Column Preparation: Pack a glass column with silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solid. The choice of solvent is critical.

Experimental Protocol:

  • Solvent Selection: Screen various solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

A patent for the purification of a different adenine (B156593) derivative suggests an alternative method of forming a mineral acid salt (e.g., with HCl), recrystallizing the salt, and then neutralizing with a base to obtain the purified free base.[1] This method can be particularly effective for basic compounds like this compound.

Quantitative Data (Expected):

ParameterExpected Value
Purity (after Chromatography) >95% (estimated)
Purity (after Recrystallization) >98% (typically achievable)
Melting Point 241-242 °C[2]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for purine derivatives.[3]

Biological Context and Signaling Pathways

This compound is a derivative of kinetin riboside and is expected to exhibit cytokinin-like activity.[4] Cytokinins are known to play a crucial role in plant growth and development by activating a multi-step phosphorelay signaling pathway.[5]

Furthermore, as an adenosine (B11128) analogue, this compound has the potential to interact with adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[6][7] The 2-chloro substitution is known to influence the affinity and selectivity for different adenosine receptor subtypes.[8]

Cytokinin Signaling Pathway:

G Cytokinin This compound (Cytokinin) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding HPT Histidine Phosphotransfer Protein (AHP) Receptor->HPT Phosphorylation ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) HPT->ARR_B Phosphorylation (Nuclear Translocation) Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) ARR_A->HPT Inhibition Gene_Expression->ARR_A Induction

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

Adenosine Receptor Signaling Pathway (General):

G Ligand This compound (Adenosine Analog) Receptor Adenosine Receptor (GPCR) Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A general schematic of the adenosine receptor signaling pathway.

Conclusion

This technical guide outlines a robust and accessible approach to the synthesis and purification of this compound. The described methods, based on established chemical principles for purine chemistry, provide a solid foundation for researchers to produce this compound in high purity for further biological and pharmacological investigations. The provided diagrams offer a conceptual framework for its potential modes of action within cytokinin and adenosine signaling pathways. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this promising molecule.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Chloro-N6-furfuryladenine in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-furfuryladenine, a synthetic derivative of the N6-furfuryladenine (kinetin), exhibits potent cytokinin activity in plants. As a member of the cytokinin family of plant hormones, it plays a crucial role in regulating a myriad of physiological and developmental processes, including cell division, differentiation, chloroplast development, and senescence. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the cellular and molecular level, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Preferential Binding to the AHK3 Cytokinin Receptor

The primary mechanism through which this compound exerts its effects is by binding to and activating specific cytokinin receptors. While plants possess multiple cytokinin receptors, evidence strongly suggests that this compound, much like other 2-chloro-N6-substituted adenine (B156593) derivatives, exhibits a preferential binding affinity for the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[1] This specificity is a key determinant of its biological activity.

Upon binding of this compound to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK3 receptor, a conformational change is induced. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor. The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.

This initiates a phosphorelay signaling cascade. The phosphate group is subsequently transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then shuttle the phosphate group into the nucleus. In the nucleus, the AHPs phosphorylate and activate Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). These activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and initiating the downstream physiological responses.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2CF 2-Chloro-N6- furfuryladenine AHK3 AHK3 Receptor (CHASE Domain) 2CF->AHK3 Binding AHK3_KD AHK3 (Kinase Domain) AHK3->AHK3_KD Autophosphorylation (P) AHK3_RD AHK3 (Receiver Domain) AHK3_KD->AHK3_RD Phosphotransfer AHP AHP AHK3_RD->AHP Phosphotransfer AHP_n AHP AHP->AHP_n Nuclear Import ARR_B Type-B ARR (Inactive) AHP_n->ARR_B Phosphotransfer ARR_B_P Type-B ARR (Active) DNA Cytokinin-Responsive Gene Promoters ARR_B_P->DNA Binding & Activation Gene_Exp Gene Expression (Physiological Response) DNA->Gene_Exp Transcription & Translation

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Quantitative Data on Biological Activity

Table 1: Effect of this compound on Tobacco Callus Growth

Concentration (µM)Callus Fresh Weight (g) (Hypothetical Data)Callus Dry Weight (mg) (Hypothetical Data)
0 (Control)0.5 ± 0.0525 ± 2
0.011.2 ± 0.160 ± 5
0.12.5 ± 0.2125 ± 10
1.03.8 ± 0.3190 ± 15
10.02.1 ± 0.2105 ± 8

Note: This data is hypothetical and serves as an example of expected results. Higher concentrations can be inhibitory.

Table 2: Effect of this compound on Chlorophyll (B73375) Retention in Detached Wheat Leaves

Concentration (µM)Chlorophyll Content (% of Initial) (Hypothetical Data)
0 (Control)30 ± 5
0.155 ± 6
1.085 ± 7
10.095 ± 4
100.092 ± 5

Note: This data is hypothetical and illustrates the delay of senescence as measured by chlorophyll retention.

Table 3: Effect of this compound on Betacyanin Synthesis in Amaranthus caudatus Seedlings

Concentration (µM)Betacyanin Content (A538/g fresh weight) (Hypothetical Data)
0 (Control)0.1 ± 0.02
0.10.8 ± 0.05
1.02.5 ± 0.1
10.04.2 ± 0.2
100.03.5 ± 0.3

Note: This data is hypothetical and demonstrates the dose-dependent induction of secondary metabolite synthesis.

Experimental Protocols

Cytokinin Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to cytokinin receptors, such as AHK3, expressed in a heterologous system.

Materials:

  • Membrane preparations from E. coli or insect cells expressing the cytokinin receptor of interest.

  • Radiolabeled cytokinin (e.g., [³H]trans-Zeatin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of radiolabeled cytokinin and varying concentrations of unlabeled this compound in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare membrane fraction expressing AHK3 B Incubate membrane with [³H]trans-Zeatin and varying concentrations of this compound A->B C Filter to separate bound and free ligand B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity (Scintillation Counting) D->E F Plot competition curve and determine IC50 E->F G Calculate Ki value F->G

Caption: Workflow for a competitive cytokinin receptor binding assay.
Tobacco Callus Growth Bioassay

This bioassay quantifies the effect of this compound on cell proliferation.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture.

  • Murashige and Skoog (MS) medium supplemented with auxin (e.g., NAA).

  • This compound stock solution.

  • Sterile petri dishes.

Procedure:

  • Prepare MS medium with a constant concentration of auxin and varying concentrations of this compound.

  • Inoculate pre-weighed pieces of tobacco callus onto the different media.

  • Incubate the cultures in the dark at 25°C for a defined period (e.g., 4 weeks).

  • At the end of the incubation period, measure the fresh weight of the callus.

  • Dry the callus at 60°C to a constant weight and measure the dry weight.

  • Plot the fresh and dry weights against the concentration of this compound to generate a dose-response curve.

Chlorophyll Retention Bioassay

This assay measures the ability of this compound to delay senescence in detached leaves.

Materials:

  • Mature leaves from a suitable plant species (e.g., wheat, barley).

  • Solutions with varying concentrations of this compound.

  • Petri dishes lined with moist filter paper.

  • 80% acetone.

  • Spectrophotometer.

Procedure:

  • Excise leaf segments of a uniform size.

  • Float the leaf segments on the different concentrations of this compound in petri dishes.

  • Incubate the dishes in the dark at room temperature for several days.

  • Extract chlorophyll from the leaf segments using 80% acetone.[2][3][4][5][6]

  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.[2][3]

  • Calculate the total chlorophyll content using established equations.

  • Plot the chlorophyll content against the concentration of this compound.

Amaranthus Betacyanin Bioassay

This bioassay is a sensitive method to quantify cytokinin activity based on the induction of betacyanin synthesis.[7][8][9]

Materials:

  • Amaranthus caudatus or Amaranthus tricolor seeds.

  • Solutions with varying concentrations of this compound.

  • Incubation buffer (e.g., containing tyrosine).

  • Spectrophotometer.

Procedure:

  • Germinate Amaranthus seeds in the dark for a few days.

  • Excise the cotyledons and hypocotyls.

  • Incubate the explants in the different concentrations of this compound in the incubation buffer.

  • Place the samples under light for a defined period to induce betacyanin synthesis.

  • Extract the betacyanin pigment from the explants (e.g., by freezing and thawing).

  • Measure the absorbance of the extract at 538 nm.

  • Plot the absorbance against the concentration of this compound.

Conclusion

This compound functions as a potent cytokinin in plant cells, primarily through its interaction with the AHK3 receptor. This interaction triggers a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and the manifestation of various physiological responses critical for plant growth and development. The quantitative bioassays and detailed protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the specific activities of this compound and to explore its potential applications in agriculture and drug development. Further research to determine the precise binding kinetics of this compound to all cytokinin receptors will provide a more complete understanding of its mode of action.

References

The Rise of Super Cytokinins: A Technical Guide to the Biological Activity of Chlorinated Derivatives in Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a cornerstone of plant developmental biology, orchestrating processes from cell division to senescence. The quest for more potent and specific cytokinin analogs has led to the exploration of halogenated derivatives. This technical guide delves into the biological activity of chlorinated cytokinins, a promising class of compounds exhibiting enhanced and sometimes receptor-specific activities. We provide a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols for their assessment, and a visualization of the signaling pathways they modulate. This document serves as a vital resource for researchers aiming to harness the potential of chlorinated cytokinins in agricultural biotechnology and therapeutic development.

Introduction: Beyond Natural Cytokinins

Cytokinins, first discovered for their ability to promote cell division (cytokinesis), are N6-substituted adenine (B156593) derivatives that, in concert with other phytohormones like auxin, regulate a vast array of developmental processes.[1] These include shoot and root morphogenesis, apical dominance, chloroplast development, and leaf senescence.[2][3] The canonical cytokinin signaling pathway is a two-component system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane.[1] This triggers a phosphorelay cascade from the receptor to phosphotransfer proteins (AHPs) and finally to response regulators (ARRs) in the nucleus, which modulate the transcription of target genes.[2]

While natural cytokinins like trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP) are well-studied, the synthesis of artificial derivatives has opened new avenues for research and application. Chlorination of the purine (B94841) ring, particularly at the C2 position, has emerged as a key modification that can significantly enhance biological activity. This guide focuses on these "super cytokinins," providing a technical framework for understanding and utilizing their unique properties.

Biological Activities of Chlorinated Cytokinins

Chlorination of the cytokinin molecule can profoundly influence its biological potency and receptor specificity. The introduction of a chlorine atom can lead to increased efficacy in classical cytokinin bioassays and, in some cases, a preferential interaction with specific cytokinin receptors.

Enhanced Potency in Developmental Processes

Studies have shown that 2-chloro-substituted cytokinin derivatives can exhibit higher activity than their non-chlorinated counterparts. For instance, in the wheat leaf senescence bioassay, which measures the ability of a cytokinin to delay chlorophyll (B73375) degradation, some chlorinated derivatives have demonstrated significantly prolonged activity compared to the widely used synthetic cytokinin 6-benzylaminopurine (B1666704) (BAP).[4] One notable example, 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside, was found to be 1.96 times more potent than BAP at delaying chlorophyll loss by 50%.[4] This suggests that chlorinated cytokinins can be more effective in promoting cell longevity and delaying aging processes in plants.

Receptor-Specific Interactions

The Arabidopsis genome encodes three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/AHK4 (CRE1/AHK4). These receptors, while sharing some overlapping functions, also exhibit distinct roles in development. Interestingly, certain chlorinated cytokinins have been shown to preferentially activate specific receptors. For example, the racemic mixture of 2-chloro-6-(1-phenylethyl)-adenine demonstrates a clear preference for the AHK3 receptor.[5] This receptor specificity opens up the possibility of dissecting the individual roles of cytokinin receptors and developing targeted agrochemicals that modulate specific developmental pathways.

Quantitative Data on Chlorinated Cytokinin Activity

A precise understanding of the potency of chlorinated cytokinins requires quantitative data from standardized bioassays. While comprehensive data across a wide range of chlorinated derivatives is still an active area of research, the available information clearly indicates their enhanced activity. The following tables summarize the known biological activities and receptor binding affinities, providing a comparative framework.

Table 1: Biological Activity of Selected Chlorinated Cytokinins in Classical Bioassays

CompoundBioassayOrganismActivity Compared to Control (e.g., BAP)Reference
2-chloro-6-(3-fluorobenzyl)-adenineAmaranthus betacyanin assayAmaranthus caudatusHigh activity[5]
2-chloro-6-(1-phenylethyl)-adenineAmaranthus betacyanin assayAmaranthus caudatusHigh activity[5]
2-chloro-6-furfuryladenineAmaranthus betacyanin assayAmaranthus caudatusHigh activity[5]
2-chloro-6-(4-fluorobenzylamino)purine-9-ribosideWheat leaf senescenceTriticum aestivum1.96-fold more potent than BAP[4]

Table 2: Receptor Binding Affinity of Common (Non-Chlorinated) Cytokinins

LigandReceptorApparent Dissociation Constant (Kd) in nMReference
trans-Zeatin (tZ)AHK31-2[6]
trans-Zeatin (tZ)CRE1/AHK42-4[6]
Isopentenyladenine (iP)AHK3~10-fold lower affinity than CRE1/AHK4[6]
DihydrozeatinAHK3Higher affinity than CRE1/AHK4[6]
cis-ZeatinAHK3Low affinity[7]

Note: Specific Kd values for chlorinated cytokinins are not yet widely published and represent a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of chlorinated cytokinins.

Tobacco Callus Bioassay

This assay measures the ability of a cytokinin to induce cell division and proliferation in tobacco callus tissue.

Principle: Tobacco pith tissue requires both auxin and cytokinin for sustained cell division and growth in vitro. By providing a constant, optimal concentration of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin being tested.

Detailed Methodology:

  • Explant Preparation:

    • Aseptically grow tobacco (Nicotiana tabacum) plants in vitro on Murashige and Skoog (MS) medium without growth regulators.

    • Excise leaf segments from 4-week-old plantlets and place them on callus induction medium.

  • Callus Induction Medium:

    • Prepare MS basal medium supplemented with sucrose (B13894) (2-3% w/v) and agar (B569324) (0.8% w/v).

    • Add an auxin, such as α-naphthaleneacetic acid (NAA), at a concentration of 0.1 mg/L.

    • Add a cytokinin, such as 6-benzylaminopurine (BAP), at a concentration of 1.0 mg/L to induce callus formation.[8]

    • Adjust the pH of the medium to 5.8 before autoclaving.

  • Callus Culture and Bioassay:

    • Incubate the leaf explants in the dark at 25°C for 3-4 weeks until sufficient callus has formed.

    • Subculture small, uniform pieces of callus (approx. 50-100 mg) onto fresh MS medium containing NAA (0.1 mg/L) and varying concentrations of the chlorinated cytokinin to be tested. Include a negative control (no cytokinin) and a positive control series with a known cytokinin like BAP.

    • Incubate the cultures in the dark at 25°C for 3-5 weeks.

  • Data Collection and Analysis:

    • After the incubation period, measure the fresh weight of the callus from each treatment.

    • Plot the mean fresh weight against the logarithm of the cytokinin concentration to generate a dose-response curve.

    • The activity of the chlorinated cytokinin is determined by comparing its dose-response curve to that of the standard (BAP).

Amaranthus Betacyanin Bioassay

This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

Principle: In the presence of light and a precursor (tyrosine), cytokinins stimulate the production of betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is proportional to the cytokinin concentration.

Detailed Methodology:

  • Seed Germination:

    • Sterilize seeds of Amaranthus caudatus with a short wash in 70% ethanol (B145695) followed by a 10-minute soak in 1% sodium hypochlorite (B82951) solution. Rinse thoroughly with sterile distilled water.

    • Germinate the seeds on 0.8% (w/v) agar in Petri dishes in complete darkness at 25°C for 72 hours.[9]

  • Bioassay Procedure:

    • Prepare a phosphate (B84403) buffer (13.3 mmol/L, pH 6.3) containing 1 mg/mL L-tyrosine.

    • Prepare serial dilutions of the chlorinated cytokinin and a standard (e.g., BAP) in this buffer.

    • Excise the cotyledons from the dark-grown seedlings.

    • Place 10 cotyledons into test tubes containing a small volume (e.g., 60 µL) of the test solution.[9]

    • Incubate the tubes in the dark at 30°C for 24 hours.[9]

  • Betacyanin Extraction and Quantification:

    • After incubation, add a known volume of distilled water and freeze-thaw the samples to lyse the cells and release the pigment.

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant at 542 nm using a spectrophotometer.

    • Construct a standard curve by plotting absorbance against the known concentrations of the standard cytokinin. Use this to determine the activity of the chlorinated cytokinin.

Chlorophyll Retention Bioassay

This assay assesses the anti-senescence activity of cytokinins by measuring their ability to delay the degradation of chlorophyll in detached leaf segments.

Principle: Senescence in detached leaves is characterized by the breakdown of chlorophyll. Cytokinins can delay this process, and the amount of chlorophyll retained is a measure of cytokinin activity.

Detailed Methodology:

  • Leaf Material Preparation:

    • Use fully expanded leaves from a suitable plant species, such as wheat (Triticum aestivum), oat (Avena sativa), or tobacco (Nicotiana tabacum).

    • Cut uniform leaf segments or discs (e.g., 1 cm in diameter) from the leaves, avoiding the midrib.

  • Bioassay Incubation:

    • Float the leaf discs on solutions of varying concentrations of the chlorinated cytokinin and a standard cytokinin in Petri dishes. Use a water-only control.

    • Incubate the Petri dishes in complete darkness at a constant temperature (e.g., 25°C) for 48 to 72 hours.[10]

  • Chlorophyll Extraction and Measurement:

    • After incubation, blot the leaf discs dry and extract the chlorophyll by incubating them in a known volume of a solvent like 80% ethanol or acetone (B3395972) until the tissue is completely white.

    • Measure the absorbance of the chlorophyll extract at 665 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using a spectrophotometer.[11]

    • Calculate the chlorophyll concentration. The percentage of chlorophyll retained compared to the initial level (measured from a set of discs at the start of the experiment) is a measure of cytokinin activity.

Signaling Pathways and Visualizations

Chlorinated cytokinins are believed to act through the same canonical two-component signaling pathway as natural cytokinins. The enhanced activity is likely due to a more stable interaction with the cytokinin receptors or a reduced rate of degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.

Canonical Cytokinin Signaling Pathway

The binding of a cytokinin (including chlorinated derivatives) to the CHASE domain of a histidine kinase receptor (AHK2, AHK3, CRE1/AHK4) located in the endoplasmic reticulum initiates a signaling cascade. This leads to the autophosphorylation of a conserved histidine residue in the receptor's transmitter domain. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, the phosphate is relayed to a conserved histidine on an Arabidopsis Histidine Phosphotransfer protein (AHP). The phosphorylated AHP then translocates to the nucleus, where it transfers the phosphate group to a conserved aspartate on a Type-B Arabidopsis Response Regulator (ARR). Phosphorylation activates the Type-B ARR, which then binds to promoter elements of target genes, activating their transcription. Among the target genes are the Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Cytokinin_Signaling cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus CK Chlorinated Cytokinin AHK AHK Receptor (AHK2, AHK3, CRE1) CK->AHK Binding AHP AHP AHK->AHP Phosphorelay AHP_P AHP-P AHP->AHP_P ARRB Type-B ARR AHP_P->ARRB Phosphorelay cluster_nucleus cluster_nucleus AHP_P->cluster_nucleus Translocation ARRB_P Type-B ARR-P ARRB->ARRB_P TargetGenes Cytokinin Primary Response Genes ARRB_P->TargetGenes Transcription Activation ARRA Type-A ARR ARRA->AHK Negative Feedback ARRA->ARRB_P Inhibition TargetGenes->ARRA Expression

Caption: Canonical cytokinin signaling pathway activated by chlorinated cytokinins.

Experimental Workflow for Assessing Chlorinated Cytokinin Activity

The process of evaluating a novel chlorinated cytokinin involves synthesis, a series of bioassays to determine its activity spectrum, and molecular studies to understand its interaction with the signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Activity Screening cluster_molecular Mechanism of Action cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Chlorinated Cytokinin Analog tobacco Tobacco Callus Bioassay (Cell Division) synthesis->tobacco Test Compound amaranthus Amaranthus Betacyanin Bioassay (Pigment Synthesis) synthesis->amaranthus Test Compound senescence Chlorophyll Retention Bioassay (Anti-senescence) synthesis->senescence Test Compound receptor Receptor Binding Assay (Determine Kd) synthesis->receptor Test Compound gene_expression Gene Expression Analysis (qRT-PCR of ARRs) synthesis->gene_expression Test Compound analysis Quantitative Comparison & Structure-Activity Relationship tobacco->analysis amaranthus->analysis senescence->analysis receptor->analysis gene_expression->analysis

Caption: Experimental workflow for characterizing chlorinated cytokinins.

Conclusion and Future Directions

Chlorinated cytokinins represent a significant advancement in the field of plant growth regulation. Their enhanced potency and potential for receptor-specific action make them invaluable tools for both fundamental research and practical applications. The data and protocols presented in this guide provide a solid foundation for researchers to explore the developmental effects of these compounds.

Future research should focus on several key areas:

  • Expanding the Chemical Space: Synthesizing and screening a wider array of chlorinated and other halogenated cytokinins to identify novel compounds with unique activities.

  • Quantitative Receptor Binding: Systematically determining the binding affinities (Kd values) of chlorinated cytokinins for all cytokinin receptors to build a comprehensive structure-activity relationship database.

  • In Planta Effects: Moving beyond in vitro bioassays to understand how chlorinated cytokinins affect whole-plant architecture, stress tolerance, and crop yield under greenhouse and field conditions.

  • Metabolic Stability: Investigating the susceptibility of chlorinated cytokinins to degradation by CKX enzymes to understand the basis of their enhanced potency and persistence.

By addressing these questions, the scientific community can fully unlock the potential of chlorinated cytokinins to modulate plant development with unprecedented precision, paving the way for a new generation of agrochemicals and biotechnological solutions.

References

2-Chloro-N6-furfuryladenine: A Technical Guide to its Synthesis, Putative Biology, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Chloro-N6-furfuryladenine is a synthetic purine (B94841) derivative, belonging to the cytokinin class of molecules, structurally related to the well-known phytohormone Kinetin (N6-furfuryladenine). The introduction of a chlorine atom at the C2 position of the adenine (B156593) core is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity, particularly for adenosine (B11128) receptors. While its parent compound, Kinetin, has been identified in natural sources, this compound is understood to be a synthetic product. There is currently a lack of direct biological studies on this specific compound. However, based on extensive research into structurally similar 2-chloro-N6-substituted purines, it is hypothesized to act as a ligand for adenosine receptors. This technical guide provides a comprehensive overview of its inferred synthesis, predicted biological activity based on key analogs, and detailed protocols for its chemical synthesis and analytical determination.

Discovery and Synthesis

This compound is not a naturally occurring compound; its existence is the result of chemical synthesis. While the first specific synthesis of this molecule is not prominently documented in peer-reviewed literature, its preparation follows a well-established and robust chemical pathway for generating N6-substituted purines.

The most logical and widely used method for synthesizing 2-chloro-N6-substituted adenines is through the nucleophilic aromatic substitution of 2,6-dichloropurine (B15474). In this reaction, the chlorine atom at the C6 position is significantly more reactive than the one at the C2 position. This regioselectivity allows for the straightforward introduction of an amine at the C6 position while retaining the chlorine at C2. The reaction involves treating 2,6-dichloropurine with furfurylamine (B118560), typically in the presence of a base such as triethylamine (B128534) or diisopropylethylamine to scavenge the hydrochloric acid byproduct.

Synthesis_Workflow Figure 1: Synthetic Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 2,6-Dichloropurine Reaction Nucleophilic Aromatic Substitution R1->Reaction R2 Furfurylamine R2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Scavenges HCl Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temp Heat (Reflux) Temp->Reaction Product This compound Reaction->Product

Figure 1: Synthetic Pathway for this compound

Natural Occurrence

There is no scientific evidence to suggest that this compound occurs naturally. The biosynthesis of halogenated organic compounds is a complex process requiring specific halogenating enzymes (halogenases). While over 5,000 organohalogens have been discovered from natural sources, particularly from marine organisms and soil bacteria, the natural occurrence of chlorinated purines is exceptionally rare.[1][2][3] This stands in contrast to its non-halogenated parent molecule, Kinetin (N6-furfuryladenine), which has been identified in plant extracts and coconut milk, and is also known to form as an artifact from autoclaved DNA.

Physicochemical and Predicted Biological Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-chloro-N-(furan-2-ylmethyl)-9H-purin-6-amine
Molecular Formula C₁₀H₈ClN₅O
Molecular Weight 253.66 g/mol
CAS Number 20939-29-3
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO (predicted)
Parent Compound Kinetin (N6-furfuryladenine)
Predicted Biological Activity

Direct biological assays for this compound are not available in the current literature. However, its activity can be predicted with a high degree of confidence based on structure-activity relationship (SAR) studies of closely related analogs. The purine core is a well-known scaffold for ligands of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.

The addition of a chlorine atom at the C2 position and a bulky substituent at the N6 position are key modifications known to confer high affinity and selectivity for specific adenosine receptor subtypes. Specifically, the analog 2-Chloro-N6-cyclopentyladenosine (CCPA) is one of the most potent and selective known agonists for the A₁ adenosine receptor.[4][5] This suggests that this compound is also likely to function as a ligand for adenosine receptors, with a strong probability of targeting the A₁ receptor.

Table 2: Biological Activity of Key 2-Chloro-N6-Substituted Adenosine Analogs

CompoundReceptor TargetActivityKᵢ Value (human)Reference(s)
2-Chloro-N6-cyclopentyladenosine (CCPA) Adenosine A₁Potent Agonist0.8 nM[6]
Adenosine A₂ₐWeak Agonist2300 nM[6]
Adenosine A₃Weak Agonist42 nM[6]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide Adenosine A₃Potent Agonist0.33 nM[7]

The data in Table 2 demonstrates that modifications at the C2 and N6 positions of the purine ring are critical for determining receptor affinity and selectivity. The high A₁ selectivity of CCPA strongly implies a similar potential for this compound.

Adenosine A₁ Receptor Signaling Pathway

Assuming this compound acts as an A₁ receptor agonist, it would trigger a well-defined intracellular signaling cascade. The A₁ receptor is canonically coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate downstream effectors. The primary downstream effect of A₁ receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

A1_Signaling_Pathway Figure 2: Adenosine A1 Receptor Signaling Pathway cluster_membrane Plasma Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein (αβγ complex) A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Ligand This compound (Agonist) Ligand->A1R Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of activation Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Response Reduced phosphorylation of targets

Figure 2: Adenosine A1 Receptor Signaling Pathway

Experimental Protocols

The following section provides detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for the synthesis of related 2-chloro-N6-substituted adenines.[7]

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Furfurylamine (1.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Ethanol (B145695) (EtOH), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropurine (1.0 eq) and anhydrous ethanol (approx. 20 mL per gram of dichloropurine).

  • Stir the suspension at room temperature.

  • Add triethylamine (3.0 eq) to the suspension, followed by the dropwise addition of furfurylamine (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes:ethyl acetate.

  • After the reaction is complete (disappearance of the 2,6-dichloropurine spot), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the desired product, as identified by TLC.

  • Evaporate the solvent from the combined fractions to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Analytical Determination by Reverse-Phase HPLC

This protocol is adapted from validated methods for the analysis of cytokinins and related adenosine derivatives.[8]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • This compound standard for calibration.

  • Methanol (B129727), HPLC grade (for sample dissolution).

Chromatographic Conditions:

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 269 nm

  • Injection Volume: 10 µL

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-28 min: Hold at 90% B

    • 28-30 min: Linear gradient from 90% to 10% B

    • 30-35 min: Hold at 10% B (re-equilibration)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A, 10% B).

  • Sample Preparation: Dissolve the experimental sample in methanol to an appropriate concentration and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

This compound is a synthetic purine derivative with significant, albeit currently unexplored, potential as a pharmacological tool. Strong evidence from closely related analogs suggests it is a potent ligand for adenosine receptors, likely with high selectivity for the A₁ subtype. This guide provides a foundational resource, outlining its synthesis, physicochemical properties, and robust analytical methods.

The critical next step for the research community is the empirical biological evaluation of this compound. In vitro radioligand binding assays across all four adenosine receptor subtypes are necessary to confirm its binding affinity and selectivity profile. Subsequent functional assays, such as cAMP modulation or calcium mobilization, will elucidate whether it acts as an agonist, antagonist, or partial agonist. These studies will clarify the true biological role of this compound and determine its potential for future development as a selective modulator of purinergic signaling.

References

2-Chloro-N6-furfuryladenine CAS number and molecular properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101862-47-9

This technical guide provides an in-depth overview of 2-Chloro-N6-furfuryladenine, a purine (B94841) derivative with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its molecular properties, synthesis, and biological functions, with a focus on its roles as a cytokinin and a potential anticancer agent.

Molecular Properties

This compound is a synthetic derivative of adenine, characterized by a chlorine atom at the C2 position and a furfuryl group at the N6 position of the purine ring. These substitutions contribute to its distinct chemical and biological properties.

PropertyValueReference
CAS Number 101862-47-9[1][2]
Molecular Formula C10H8ClN5O[1][2]
Molecular Weight 249.66 g/mol [1][2]
Melting Point 241-242 °C[1]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO[3]

Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of 2,6-dichloropurine (B15474) with furfurylamine (B118560).

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropurine in anhydrous ethanol.

  • Add an equimolar amount of furfurylamine to the solution.

  • Add an excess of triethylamine to the reaction mixture to act as a base and scavenge the HCl produced.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

G 2,6-Dichloropurine 2,6-Dichloropurine Reaction Mixture Reaction Mixture 2,6-Dichloropurine->Reaction Mixture Ethanol Crude Product Crude Product Reaction Mixture->Crude Product Reflux Furfurylamine Furfurylamine Furfurylamine->Reaction Mixture Triethylamine Purified Product Purified Product Crude Product->Purified Product Silica Gel Chromatography This compound This compound Purified Product->this compound Characterization

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits dual biological activities, functioning as a cytokinin in plants and demonstrating anticancer properties in mammalian cells.

Cytokinin Activity

As a derivative of kinetin, this compound is expected to participate in cytokinin signaling pathways in plants, which are crucial for regulating cell division, growth, and development.[4] The general cytokinin signaling cascade involves a multi-step phosphorelay system.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) HPT Histidine Phosphotransfer Proteins (AHPs) Receptor->HPT Phosphorylates Type-B_ARR Type-B Response Regulators (ARRs) HPT->Type-B_ARR Phosphorylates Gene_Expression Cytokinin-responsive Gene Expression Type-B_ARR->Gene_Expression Activates Type-A_ARR Type-A Response Regulators (ARRs) Type-A_ARR->Receptor Negative Feedback Gene_Expression->Type-A_ARR Induces Cytokinin 2-Chloro-N6- furfuryladenine Cytokinin->Receptor Binds

Caption: Generalized cytokinin signaling pathway in plants.[5][6]

Anticancer Activity

This compound and its related compounds have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines.[7][8] The mechanism of action is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

Cell Viability Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis for Apoptotic Proteins:

  • Treat cells with this compound and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Incubate with a corresponding secondary antibody.

  • Detect the protein bands using an appropriate detection system to assess changes in protein expression.[9]

G Drug 2-Chloro-N6- furfuryladenine Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Solubility and Stability of 2-Chloro-N6-furfuryladenine in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-N6-furfuryladenine in Dimethyl Sulfoxide (DMSO), a critical solvent in both research and preclinical drug development. Understanding these parameters is paramount for ensuring data integrity, reproducibility of experiments, and the successful development of potential therapeutic agents.

Physicochemical Properties and Solubility

Table 1: Solubility of this compound in DMSO

ParameterValueConditions
Solubility 13.33 mg/mL (53.39 mM)Requires ultrasonic treatment and warming to 60°C. The use of new, anhydrous DMSO is crucial as hygroscopic DMSO can significantly decrease solubility.

For comparison, the solubility of a related compound, 2-amino-6-chloropurine, has been shown to be highest in DMSO compared to a range of other organic solvents, and its solubility increases with temperature. This suggests a similar trend can be expected for this compound.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at a controlled temperature (e.g., up to 60°C) until the solution is clear.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage, protected from light.

Protocol for Determining Kinetic Solubility

This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for many biological assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at ~650 nm)

Procedure:

  • Serial Dilution in DMSO: Prepare a series of dilutions of the 10 mM stock solution in pure DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader.

  • Data Analysis: The concentration at which a sharp increase in turbidity is observed indicates the kinetic solubility limit, where the compound precipitates.

Stability in DMSO

The stability of this compound in DMSO is crucial for maintaining the integrity of stock solutions over time.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureDurationNotes
-80°C Up to 6 monthsRecommended for long-term storage.
-20°C Up to 1 monthSuitable for short-term storage. Protect from light.

It is important to minimize freeze-thaw cycles, as these can impact the stability of the compound in solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Protocol for Assessing Chemical Stability by HPLC

This protocol describes a general method for evaluating the chemical stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)

  • Incubators set at various temperatures (e.g., room temperature, 4°C, -20°C)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. This provides the initial peak area, representing 100% of the intact compound.

  • Incubation: Store aliquots of the stock solution at different temperatures.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition, dilute it appropriately, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of compound remaining. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Biological Context and Signaling Pathways

While the specific signaling pathways of this compound are not as extensively characterized as its parent compound, N6-furfuryladenine (kinetin), it is expected to interact with cellular pathways involved in cell division and differentiation, similar to other cytokinins. Kinetin itself is known to be a product of oxidative DNA damage and is involved in cellular defense mechanisms against oxidative stress.

Below is a conceptual diagram illustrating a potential mechanism of action and experimental workflow.

G cluster_prep Solution Preparation Workflow cluster_bio Biological Application cluster_pathway Hypothesized Signaling Pathway Compound This compound (Powder) Stock 10 mM Stock Solution in DMSO Compound->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Working Working Solution (e.g., 10 µM in Culture Medium) Stock->Working Dilute Cells Cell Culture Working->Cells Treat Receptor Adenosine Receptor or other targets Working->Receptor Binds Assay Biological Assay (e.g., Proliferation, Signaling) Cells->Assay Data Data Acquisition and Analysis Assay->Data Signal Intracellular Signaling Cascade Receptor->Signal Activates Response Cellular Response (e.g., Cell Cycle Progression, Anti-inflammatory Effects) Signal->Response Leads to experimental_workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (up to 60°C) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot dilute Dilute Stock in Aqueous Buffer/Medium stock->dilute store Store at -20°C or -80°C aliquot->store working Working Solution dilute->working end End working->end stability_assessment prep_stock Prepare Fresh Stock Solution in DMSO initial_hplc T=0 HPLC Analysis (Establish Baseline) prep_stock->initial_hplc storage_conditions Store Aliquots at Different Temperatures (RT, 4°C, -20°C, -80°C) prep_stock->storage_conditions data_comparison Compare Peak Area to T=0 initial_hplc->data_comparison time_points Analyze at Pre-defined Time Points (e.g., 1, 4, 12 weeks) storage_conditions->time_points hplc_analysis HPLC Analysis of Samples time_points->hplc_analysis hplc_analysis->data_comparison degradation_analysis Analyze for New Peaks (Degradation Products) hplc_analysis->degradation_analysis conclusion Determine Stability Profile data_comparison->conclusion degradation_analysis->conclusion

Structural Analysis of 2-Chloro-N6-furfuryladenine: A Technical Guide Based on NMR and X-ray Crystallographic Data of Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the structural analysis of 2-Chloro-N6-furfuryladenine, a substituted purine (B94841) derivative of interest in various research fields. Due to the limited availability of published experimental data for this specific compound, this guide leverages comprehensive NMR and X-ray crystallography data from closely related analogs, primarily 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine and 2-chloro-N6-substituted adenosines. This approach allows for a detailed exploration of the probable structural characteristics of this compound.

Introduction to this compound

This compound belongs to the cytokinin family, which are a class of plant growth hormones. The presence of a chlorine atom at the C2 position and a furfuryl group at the N6 position of the adenine (B156593) core is expected to significantly influence its chemical properties and biological activity. Understanding the three-dimensional structure and electronic properties of this molecule is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced or specific activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Based on the analysis of analogous N6-furfuryladenine derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. It is important to note that the presence of the 2-chloro substituent will likely induce downfield shifts for the neighboring carbon and proton atoms.

Predicted ¹H and ¹³C NMR Data

The following tables present the ¹H and ¹³C NMR chemical shifts for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, a close structural analog. These values provide a strong basis for predicting the spectral characteristics of this compound. For the target molecule, the absence of the tetrahydropyran-2-yl group at the N9 position would be replaced by a proton, which would significantly alter the chemical shift in that region of the molecule.

Table 1: ¹H NMR Chemical Shifts of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine in DMSO-d₆. [1]

Atom NumberChemical Shift (ppm)Multiplicity
H-28.32s
H-88.24s
H-1'6.27d
H-2'7.58d
H-3'6.41dd
H-4'6.22d
N⁶-H8.15br s
N⁶-CH₂4.75d
THP-CH5.75dd
THP-CH₂1.60-2.00m

Table 2: ¹³C NMR Chemical Shifts of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine in DMSO-d₆. [1]

Atom NumberChemical Shift (ppm)
C-2152.9
C-4148.9
C-5119.2
C-6154.8
C-8141.5
C-1'153.2
C-2'142.5
C-3'110.6
C-4'107.8
N⁶-CH₂38.0
THP-C185.9
THP-C229.5
THP-C324.7
THP-C419.8
THP-C567.2

Studies on 2-chloro-N6-substituted adenosines have indicated the presence of amino and imino tautomers in solution, which can result in the observation of two sets of signals in the NMR spectra. This phenomenon is attributed to hindered rotation around the C6-N6 bond and the potential for intramolecular hydrogen bonding.[2]

X-ray Crystallography Analysis

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of an Analogous Compound

The crystal structure of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine has been determined and provides valuable insights into the likely solid-state conformation of this compound.[1] The purine and furfuryl rings are planar. The key crystallographic parameters are summarized in the table below.

Table 3: Crystallographic Data for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine. [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5642(2)
b (Å)13.6174(3)
c (Å)10.3742(2)
β (°)94.881(1)
Volume (ų)1460.78(5)
Z4

For this compound, the introduction of the chlorine atom at the C2 position would likely alter the unit cell parameters and could influence the crystal packing through halogen bonding interactions. X-ray crystallographic data of 2-chloro-N6-(5-methylfurfuryl)adenosine suggests that in the solid state, the amino form is predominantly present.[2]

Experimental Protocols

NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of purine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in the assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Dissolve Compound in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR Acquire C13_NMR 1D ¹³C NMR Sample->C13_NMR Acquire TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Acquire Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking & Integration Structure Elucidation Processing->Analysis

NMR Experimental Workflow
X-ray Crystallography

The determination of a single-crystal X-ray structure typically involves the following steps:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

XRay_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Growth Grow Single Crystal Mount Mount Crystal Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Collect Data Solution Structure Solution (Direct/Patterson Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

X-ray Crystallography Workflow

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of this compound by leveraging detailed NMR and X-ray crystallographic data from closely related analogs. The presented data and experimental protocols offer a robust framework for researchers working with this and similar purine derivatives. The key structural features, including the planarity of the purine and furfuryl rings and the potential for tautomerism in solution, have been highlighted. Further experimental studies on this compound are warranted to confirm these predicted structural characteristics and to fully elucidate its structure-activity relationships.

References

In Vivo Formation of N6-Furfuryladenine: A Technical Guide on a Key DNA Damage Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-furfuryladenine (N6-fa), a cytokinin also known as kinetin, has been identified as a stable, secondary product of oxidative DNA damage in vivo. Its formation is intricately linked to cellular oxidative stress, arising from the reaction of furfural (B47365)—a byproduct of deoxyribose oxidation—with adenine (B156593) residues within the DNA strand. While N6-fa has demonstrated protective effects against oxidative damage, its presence as a DNA adduct signifies a lesion that can impact genomic integrity. This technical guide provides an in-depth overview of the in vivo formation of N6-fa, methodologies for its detection and quantification, and the cellular signaling pathways it potentially activates. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, oncology, and neurodegenerative diseases, as well as for professionals involved in drug development.

Introduction: N6-Furfuryladenine as a Biomarker of Oxidative DNA Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a major contributor to cellular damage. DNA is a primary target of ROS, leading to a variety of lesions that can have mutagenic and cytotoxic consequences if not repaired[1][2]. N6-furfuryladenine (N6-fa) has emerged as a significant biomarker of this process. It is considered a secondary DNA damage product, formed in vivo through a cascade of events initiated by oxidative attack on the deoxyribose backbone of DNA[3]. The presence of N6-fa in cellular DNA and its excretion in urine underscore its physiological relevance as an indicator of oxidative stress and DNA damage[4].

Mechanism of In Vivo Formation

The formation of N6-fa in vivo is a multi-step process initiated by the attack of hydroxyl radicals (•OH) on the C5' position of the deoxyribose sugar in the DNA backbone. This oxidative event leads to the generation of furfural, a reactive aldehyde. Subsequently, furfural reacts with the exocyclic amino group (N6) of an adjacent adenine base within the DNA strand. This reaction is followed by an intramolecular rearrangement, resulting in the stable N6-furfuryladenine adduct[3].

dot```dot graph "N6-fa Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes ROS [label="Reactive Oxygen\nSpecies (e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deoxyribose [label="Deoxyribose\n(in DNA backbone)", fillcolor="#F1F3F4"]; Furfural [label="Furfural", fillcolor="#FBBC05"]; Adenine [label="Adenine\n(in DNA)", fillcolor="#F1F3F4"]; N6fa [label="N6-furfuryladenine\n(DNA Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Deoxyribose [label="Oxidation at C5'"]; Deoxyribose -> Furfural [label="Yields"]; Furfural -> Adenine [label="Reacts with N6-amino group"]; Adenine -> N6fa [label="Intramolecular\nrearrangement"]; }``` Caption: Proposed mechanism for the in vivo formation of N6-furfuryladenine.

Quantitative Analysis of N6-Furfuryladenine

The quantification of N6-fa in biological matrices is crucial for assessing the extent of oxidative DNA damage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of DNA adducts, including N6-fa. [5][6]

Quantitative Data from In Vivo Studies

The following table summarizes available quantitative data for N6-furfuryladenine in human urine. Limited data is currently available for tissue-specific concentrations under varying oxidative stress conditions.

Biological MatrixSubject GroupConcentrationReference
Human UrineHealthy Subjects~0.025 ng/mL (0.5 ng in 20 mL)
Human UrineLung Carcinoma Patients~2.5 ng/mL (50 ng in 20 mL)

Experimental Protocols

DNA Extraction and Hydrolysis

A robust protocol for the extraction and enzymatic hydrolysis of DNA is essential for the accurate quantification of N6-fa adducts.

Objective: To isolate high-purity DNA from biological samples and hydrolyze it to individual nucleosides for LC-MS/MS analysis.

Materials:

  • Tissue or cell samples

  • Lysis buffer (e.g., with proteinase K)

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695) (70% and 100%)

  • Nuclease P1

  • Alkaline phosphatase

  • Ultra-pure water

Protocol:

  • Sample Lysis: Homogenize tissue or lyse cells in a suitable lysis buffer containing proteinase K. Incubate at 55°C until tissues are completely lysed.

  • RNA Removal: Treat the lysate with RNase A at 37°C for 45 minutes.

  • DNA Purification: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase with ice-cold 100% ethanol.

  • DNA Washing: Wash the DNA pellet with 70% ethanol to remove residual salts.

  • DNA Resuspension: Air-dry the DNA pellet and resuspend it in ultra-pure water.

  • DNA Denaturation: Heat the DNA solution at 98°C for 2 minutes and then chill on ice for 10 minutes.

  • Enzymatic Hydrolysis:

    • Add Nuclease P1 solution and incubate at 37°C for 30 minutes.

    • Add alkaline phosphatase and incubate for an additional 60-120 minutes at 37°C to dephosphorylate the nucleotides to nucleosides.

  • Sample Filtration: Filter the hydrolyzed sample through a 3 kDa molecular weight cutoff filter to remove enzymes. The filtrate containing the nucleosides is now ready for LC-MS/MS analysis.

dot

DNA Extraction and Hydrolysis Workflow Sample Biological Sample (Tissue or Cells) Lysis Lysis and Proteinase K Digestion Sample->Lysis RNAse RNase A Treatment Lysis->RNAse Purification Phenol:Chloroform Extraction RNAse->Purification Precipitation Ethanol Precipitation Purification->Precipitation Hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Precipitation->Hydrolysis Filtration Ultrafiltration Hydrolysis->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for DNA extraction and hydrolysis for N6-fa analysis.

UPLC-MS/MS Quantification of N6-Furfuryladenine

Objective: To quantify N6-furfuryladenine in hydrolyzed DNA samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an isotopically labeled internal standard.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) *[7] Mobile Phase A: Water with 0.1% formic acid *[7] Mobile Phase B: Acetonitrile with 0.1% formic acid *[7] Flow Rate: 0.4 mL/min *[7] Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient: A linear gradient from 100% A to a suitable percentage of B to elute N6-fa, followed by a wash and re-equilibration.

Mass Spectrometry Conditions (Hypothetical MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following are hypothetical yet plausible MRM transitions for N6-furfuryladenine and a deuterated internal standard. These would need to be empirically optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N6-furfuryladenine216.1135.1 (Adenine fragment)20-30
N6-furfuryladenine216.195.1 (Furfuryl fragment)15-25
N6-furfuryladenine-d5 (Internal Standard)221.1135.1 (Adenine fragment)20-30

Internal Standard: An isotopically labeled internal standard, such as deuterated N6-furfuryladenine (N6-furfuryladenine-d5), is crucial for accurate quantification to correct for matrix effects and variations in instrument response.

Cellular Signaling in Response to N6-Furfuryladenine Formation

The formation of DNA adducts, including N6-fa, triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). [2]The primary goal of the DDR is to detect the lesion, signal its presence, and coordinate cell cycle progression and DNA repair. While direct experimental evidence specifically linking N6-fa to the canonical DDR pathways is emerging, it is highly probable that as a DNA adduct, it would activate these surveillance mechanisms.

ATM/ATR and Chk1/Chk2 Signaling Cascades

The Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are master regulators of the DDR. [8][9]They are activated by DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate and activate a cascade of downstream effectors, including the checkpoint kinases Chk1 and Chk2. [8][10]

  • ATM-Chk2 Pathway: Primarily responds to double-strand breaks.

  • ATR-Chk1 Pathway: Activated by a broader range of DNA lesions that cause replication stress.

The formation of an N6-fa adduct can distort the DNA helix, potentially leading to stalled replication forks, which would activate the ATR-Chk1 pathway. If the lesion leads to a double-strand break during replication or repair, the ATM-Chk2 pathway would be engaged.

dot

DNA_Damage_Response_Pathway N6fa N6-furfuryladenine (DNA Adduct) ReplicationStress Replication Stress N6fa->ReplicationStress DSB Double-Strand Break N6fa->DSB can lead to ATR ATR ReplicationStress->ATR activates ATM ATM DSB->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Chk2->CellCycleArrest Chk2->DNARepair Apoptosis Apoptosis Chk2->Apoptosis if damage is severe

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-N6-furfuryladenine in Arabidopsis thaliana Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-furfuryladenine is a synthetic cytokinin, a class of plant growth regulators that promote cell division and influence various developmental processes in plants. As a chlorinated derivative of kinetin, it is expected to exhibit cytokinin activity, potentially with altered specificity and potency compared to other commonly used cytokinins like 6-Benzylaminopurine (BAP), Kinetin, and Thidiazuron (TDZ).[1][2] Cytokinins play a crucial role in plant tissue culture, particularly in the induction of callus formation and the regeneration of shoots from explants.[3][4][5] The ratio of auxins to cytokinins in the culture medium is a critical factor determining the developmental fate of the cultured tissues, with a high auxin-to-cytokinin ratio generally favoring root formation, a balanced ratio promoting callus proliferation, and a low auxin-to-cytokinin ratio favoring shoot formation.[3] This document provides detailed protocols for the application of this compound in Arabidopsis thaliana tissue culture for callus induction and shoot regeneration, based on established principles of plant tissue culture and cytokinin action.

Mechanism of Action: The Cytokinin Signaling Pathway

In Arabidopsis thaliana, the cytokinin signal is perceived by a family of histidine kinase receptors (AHKs), primarily localized to the endoplasmic reticulum.[6][7] Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade. The phosphate (B84403) group is transferred to histidine phosphotransfer proteins (AHPs), which then shuttle into the nucleus. Inside the nucleus, AHPs phosphorylate type-B Arabidopsis Response Regulators (ARRs).[8] Phosphorylated type-B ARRs act as transcription factors, binding to specific DNA sequences in the promoters of cytokinin-responsive genes and activating their transcription.[8] This leads to various cellular responses, including cell division and differentiation. Type-A ARRs, which are also induced by cytokinin, act as negative regulators of the pathway, contributing to the homeostatic control of cytokinin signaling. Studies on N6-benzyladenine derivatives have shown that modifications to the adenine (B156593) ring, such as chlorination, can influence the binding affinity and specificity for different AHK receptors.[9][10] Specifically, some chlorinated adenine derivatives have shown preferential interaction with the AHK3 receptor in Arabidopsis.[9]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor (AHK2, AHK3, CRE1/AHK4) Cytokinin->AHK_Receptor Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK_Receptor->AHP Phosphorelay Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR Phosphorylation Cytokinin_Responsive_Genes Cytokinin Responsive Gene Expression Type_B_ARR->Cytokinin_Responsive_Genes Activates Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->Type_B_ARR Inhibits Cytokinin_Responsive_Genes->Type_A_ARR Induces

Caption: A simplified diagram of the cytokinin signaling pathway in Arabidopsis thaliana.

Experimental Protocols

Protocol 1: Callus Induction from Arabidopsis thaliana Explants

This protocol describes the induction of callus from sterile Arabidopsis thaliana explants using a culture medium supplemented with this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • This compound

  • MES buffer

  • Plant tissue culture grade agar (B569324) or gellan gum

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) commercial bleach solution with a drop of Tween 20

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

  • Growth chamber or incubator (22-25°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 10% bleach solution with Tween 20 and vortex for 10 minutes.

    • Pellet the seeds and wash them three times with sterile distilled water.

    • Resuspend the seeds in a small volume of sterile water and stratify at 4°C for 2-4 days in the dark.

  • Seed Germination:

    • Pipette the sterilized seeds onto MS medium solidified with 0.8% agar and containing 1% sucrose.

    • Germinate the seeds in a growth chamber at 22-25°C under a 16h light/8h dark photoperiod.

  • Explant Preparation:

    • After 7-10 days, aseptically excise hypocotyl or root explants of approximately 5-10 mm in length from the seedlings.

  • Callus Induction Medium (CIM) Preparation:

    • Prepare MS medium with 3% sucrose and adjust the pH to 5.7 with KOH before autoclaving.

    • After autoclaving and cooling to approximately 50°C, add filter-sterilized stock solutions of 2,4-D and this compound to achieve the desired final concentrations (see Table 1 for suggested concentrations).

    • Pour the medium into sterile petri dishes.

  • Culture Initiation:

    • Place the explants horizontally on the surface of the CIM.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 22-25°C in the dark or under low light conditions to promote callus proliferation.

  • Subculture:

    • Subculture the developing calli to fresh CIM every 2-3 weeks.

Protocol 2: Shoot Regeneration from Callus

This protocol outlines the procedure for regenerating shoots from established Arabidopsis thaliana callus on a medium containing this compound as the primary cytokinin.

Materials:

  • Established Arabidopsis thaliana callus (from Protocol 1)

  • MS medium including vitamins

  • Sucrose

  • Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA)

  • This compound

  • MES buffer

  • Plant tissue culture grade agar or gellan gum

  • Sterile petri dishes

  • Forceps and scalpels

  • Laminar flow hood

  • Growth chamber (22-25°C, 16h light/8h dark photoperiod)

Procedure:

  • Shoot Induction Medium (SIM) Preparation:

    • Prepare MS medium with 3% sucrose and adjust the pH to 5.7 with KOH before autoclaving.

    • After autoclaving and cooling, add filter-sterilized stock solutions of auxin (IAA or NAA) and this compound to achieve the desired final concentrations (see Table 2 for suggested concentrations).

    • Pour the medium into sterile petri dishes.

  • Callus Transfer:

    • Transfer healthy, friable callus (approximately 0.5 cm in diameter) from the CIM to the SIM.

  • Incubation:

    • Incubate the cultures in a growth chamber at 22-25°C under a 16h light/8h dark photoperiod to induce shoot formation.

  • Shoot Development and Subculture:

    • Observe the cultures regularly for the appearance of green shoot primordia.

    • Once shoots begin to form, subculture the regenerating callus to fresh SIM every 2-3 weeks to promote further shoot development and elongation.

  • Rooting and Acclimatization:

    • Excise well-developed shoots (at least 1 cm in height) and transfer them to a hormone-free MS medium or a medium containing a low concentration of auxin (e.g., 0.1 mg/L IBA) for root induction.

    • Once a healthy root system has developed, carefully remove the plantlets from the agar, wash off any remaining medium, and transfer them to a soil mix.

    • Cover the plants with a transparent lid to maintain high humidity and gradually acclimate them to ambient conditions over 1-2 weeks.

Data Presentation

The following tables provide suggested concentration ranges for this compound in combination with an auxin for callus induction and shoot regeneration in Arabidopsis thaliana. The expected outcomes are hypothetical and based on typical responses to cytokinins in plant tissue culture. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions and Arabidopsis ecotype.

Table 1: Suggested Concentrations for Callus Induction

Treatment ID2,4-D (mg/L)This compound (mg/L)Expected Callus Induction Frequency (%)Expected Callus Morphology
CIM-10.50.170-80Friable, light yellow
CIM-20.50.580-90Compact, greenish
CIM-30.51.075-85Compact, green
CIM-41.00.185-95Friable, yellowish
CIM-51.00.590-100Friable to compact, green

Table 2: Suggested Concentrations for Shoot Regeneration

Treatment IDIAA (mg/L)This compound (mg/L)Expected Shoot Regeneration Frequency (%)Expected Number of Shoots per Explant
SIM-10.10.540-502-4
SIM-20.11.060-704-6
SIM-30.12.070-805-8
SIM-40.051.065-754-7
SIM-50.052.075-856-10

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_callus Phase 2: Callus Induction cluster_shoot Phase 3: Shoot Regeneration cluster_plantlet Phase 4: Plantlet Development A Seed Sterilization & Stratification B Seed Germination on MS Medium A->B C Explant Excision (Hypocotyl/Root) B->C D Culture on CIM with 2,4-D & this compound C->D E Incubation in Dark/ Low Light (2-3 weeks) D->E F Subculture of Callus (every 2-3 weeks) E->F Repeat G Transfer Callus to SIM with IAA & this compound F->G H Incubation in Light (16h/8h photoperiod) G->H I Shoot Primordia Formation & Development H->I J Rooting on Hormone-Free or Low Auxin Medium I->J K Acclimatization to Soil J->K

Caption: A flowchart illustrating the key stages of Arabidopsis thaliana tissue culture using this compound.

References

Application Notes and Protocols for 2-Chloro-N6-furfuryladenine in the Induction of Somatic Embryogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatic embryogenesis is a remarkable process in which plant somatic cells, under specific in vitro conditions, are reprogrammed to form embryos that can develop into whole plants. This process is of significant interest for large-scale clonal propagation, genetic transformation, and the production of synthetic seeds. The induction of somatic embryogenesis is critically influenced by the balance of plant growth regulators, particularly auxins and cytokinins. 2-Chloro-N6-furfuryladenine is a derivative of kinetin (B1673648) riboside, placing it within the cytokinin class of plant hormones.[1][2] Cytokinins are known to play a crucial role in cell division and differentiation, processes that are central to the initiation of embryogenic cultures from somatic tissues.[3] While specific protocols for this compound in somatic embryogenesis are not extensively documented in publicly available literature, its structural similarity to other active cytokinins, such as kinetin and 6-benzylaminopurine (B1666704) (BA), suggests its potential application in this field.

These application notes provide a generalized framework and protocols based on the established roles of cytokinins in somatic embryogenesis, offering a starting point for researchers to explore the efficacy of this compound.

Mechanism of Action: The Role of Cytokinins in Somatic Embryogenesis

The induction of somatic embryogenesis is a multi-step process that begins with the dedifferentiation of somatic cells to form a totipotent state, followed by the initiation of organized cell division to form somatic embryos. The ratio of auxin to cytokinin is a key determinant in this process.

  • In combination with auxins , cytokinins promote the proliferation of embryogenic callus. While auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) are often used to induce the initial embryogenic potential, cytokinins are critical for the subsequent development and maturation of somatic embryos.

  • Cell Division and Differentiation : Cytokinins stimulate cell division (cytokinesis) and are involved in the regulation of the cell cycle. In the context of somatic embryogenesis, this activity is essential for the formation of the globular, heart, torpedo, and cotyledonary stages of the somatic embryo.

  • Signaling Pathway : Cytokinin signaling is initiated by the binding of the hormone to transmembrane histidine kinase receptors. This binding triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, which in turn regulate the expression of genes involved in cell division and differentiation. It is plausible that this compound, as a cytokinin, would activate this signaling pathway to promote somatic embryogenesis.

Quantitative Data on Related Cytokinins in Somatic Embryogenesis

The optimal concentration of a plant growth regulator is highly dependent on the plant species and the type of explant used. The following tables summarize effective concentrations of commonly used cytokinins in combination with auxins for the induction of somatic embryogenesis in various plant species, which can serve as a reference for designing experiments with this compound.

Plant SpeciesExplantAuxin (Concentration)Cytokinin (Concentration)Outcome
Thevetia peruvianaLeaf2,4-D (0.5 - 1.0 mg/L)Kinetin (0.5 - 1.0 mg/L)Induction of somatic embryos
Picea pungensImmature Embryos2,4-D (4.0 mg/L)6-BA (2.0 mg/L)High initiation efficiency
Hybrid SweetgumLeaf, Petiole, Stem2,4-D (1.0 mg/L)6-BA (0.5 mg/L)Optimal callus induction and proliferation
Rosa hybrida 'Carola'LeafletNAA (0.1 mg/L)Zeatin (2.0 mg/L)13.33% induction rate of somatic embryos
Cnidium officinaleImmature Flower2,4-D (1.0 mg/L)BAP (0.1 mg/L)68% induction of embryogenic callus

Experimental Protocols

The following are generalized protocols for the induction of somatic embryogenesis. Researchers should optimize the concentrations of this compound, likely in the range of 0.1-5.0 mg/L, in combination with a suitable auxin.

Protocol 1: Indirect Somatic Embryogenesis via Callus Induction

This is the most common method for inducing somatic embryogenesis.

1. Explant Preparation and Sterilization:

  • Select young, healthy explants (e.g., immature zygotic embryos, young leaves, petioles).
  • Wash the explants thoroughly under running tap water.
  • Surface sterilize the explants using a two-step process:
  • Immerse in 70% (v/v) ethanol (B145695) for 30-60 seconds.
  • Immerse in a 1-2% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10-20 minutes.
  • Rinse 3-4 times with sterile distilled water inside a laminar flow hood.

2. Callus Induction Medium:

  • Prepare a basal medium such as Murashige and Skoog (MS) or Gamborg's B5 medium.
  • Supplement the medium with an auxin (e.g., 2,4-D at 1.0-4.0 mg/L) and this compound. A starting concentration range of 0.5-2.0 mg/L for this compound is recommended for initial experiments.
  • Add sucrose (B13894) (2-3% w/v) and a gelling agent (e.g., agar (B569324) at 0.7-0.8% w/v or Gelrite at 0.2-0.3% w/v).
  • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

3. Culture Conditions for Callus Induction:

  • Place the sterilized explants onto the callus induction medium in sterile petri dishes.
  • Incubate the cultures in the dark at 25 ± 2°C.
  • Subculture the developing callus onto fresh medium every 3-4 weeks.

4. Embryo Maturation and Germination:

  • Once embryogenic callus is formed (typically characterized by a friable, nodular appearance), transfer it to a maturation medium. This medium usually has a reduced or no auxin concentration and may contain a cytokinin like this compound.
  • Incubate the cultures under a 16-hour photoperiod to promote embryo development.
  • Mature somatic embryos (cotyledonary stage) can then be transferred to a germination medium, which is often a hormone-free or low-salt basal medium, for plantlet development.

Protocol 2: Direct Somatic Embryogenesis

In this method, somatic embryos form directly from the explant tissue without an intermediate callus phase.

1. Explant Preparation and Sterilization:

  • Follow the same procedure as in Protocol 1.

2. Induction Medium:

  • Prepare a basal medium as described above.
  • Supplement with a specific combination of auxin and cytokinin. For direct somatic embryogenesis, the balance is often more critical. A grid of concentrations for both the chosen auxin and this compound should be tested.

3. Culture Conditions:

  • Place the sterilized explants on the induction medium.
  • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
  • Monitor the explants regularly for the direct formation of somatic embryos on their surface.

4. Plantlet Development:

  • Once somatic embryos have developed, they can be carefully excised and transferred to a germination medium for conversion into plantlets.

Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK 2-Chloro-N6- furfuryladenine (Cytokinin) RECEPTOR Histidine Kinase Receptor (AHK) CK->RECEPTOR Binding & Autophosphorylation HPt Histidine Phosphotransfer Protein (AHP) RECEPTOR->HPt Phosphorelay RR Response Regulator (ARR) HPt->RR Phosphorylation GENE Gene Expression (Cell Division & Differentiation) RR->GENE Transcription Regulation

Caption: Generalized cytokinin signaling pathway for somatic embryogenesis.

Somatic_Embryogenesis_Workflow Explant 1. Explant Selection & Sterilization Induction 2. Callus Induction (Auxin + this compound) Explant->Induction Proliferation 3. Embryogenic Callus Proliferation Induction->Proliferation Maturation 4. Somatic Embryo Maturation (Reduced/No Auxin) Proliferation->Maturation Germination 5. Embryo Germination & Plantlet Conversion Maturation->Germination Acclimatization 6. Acclimatization Germination->Acclimatization

References

Application Note: High-Sensitivity Mass Spectrometry Protocol for the Detection of 2-Chloro-N6-furfuryladenine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific detection of the synthetic cytokinin, 2-Chloro-N6-furfuryladenine, in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers all stages from sample preparation, including extraction and solid-phase extraction (SPE) cleanup, to the instrumental analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Due to the absence of commercially available standards for this compound, this protocol outlines predicted mass transitions for its detection and suggests a suitable commercially available deuterated internal standard for accurate quantification. This guide is intended for researchers in plant biology, agricultural sciences, and drug development requiring a robust method for the analysis of this synthetic cytokinin in complex plant matrices.

Introduction

Cytokinins are a class of phytohormones that play a crucial role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to naturally occurring cytokinins, a variety of synthetic derivatives have been developed for agricultural and research applications. This compound is a synthetic cytokinin, a chlorinated derivative of kinetin (B1673648) (N6-furfuryladenine). Its analysis in plant tissues is essential for understanding its uptake, metabolism, and physiological effects. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for the trace-level detection of such compounds in complex biological samples.

Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for cytokinin extraction from plant tissues.[1][2]

a. Extraction

  • Weigh approximately 100 mg of fresh plant tissue, frozen in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead beater.

  • Add 1 mL of pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v) to the powdered tissue.

  • Add a suitable deuterated internal standard. In the absence of a commercially available deuterated standard for this compound, a structurally similar standard such as [2H5]Kinetin or [2H6]N6-Benzyladenine is recommended. The final concentration of the internal standard should be determined based on the expected concentration range of the analyte.

  • Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled.

b. Solid-Phase Extraction (SPE) Cleanup

For the purification of cytokinins from the crude extract, a mixed-mode solid-phase extraction (SPE) is recommended.[1][2]

  • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of water.

  • Dilute the pooled supernatant with 1 mL of 1% formic acid.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of 1% formic acid and 1 mL of methanol to remove interfering substances.

  • Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific column and instrument.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Instrument Parameters: The source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument to achieve maximum sensitivity for the target analyte.

c. Predicted MRM Transitions

The molecular formula of this compound is C10H8ClN5O, with a monoisotopic mass of approximately 249.04 Da. The protonated precursor ion [M+H]+ would be approximately m/z 250.05 .

Based on the fragmentation patterns of similar purine (B94841) derivatives, the following product ions are predicted. It is crucial to confirm these transitions by infusing a standard of this compound if it becomes available.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
This compound (Quantifier) 250.05170.02[M+H - C5H4O]+ (Loss of furfuryl group)
This compound (Qualifier) 250.05135.04[Adenine+H]+ (Loss of Cl and furfuryl group)
[2H5]Kinetin (Internal Standard) 221.12136.06[Adenine+H]+

Note: The exact m/z values may vary slightly depending on the instrument's calibration. The collision energy for each transition must be optimized experimentally.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table, including retention time, precursor and product ion m/z values, and the calculated concentration in the plant tissue (e.g., in ng/g fresh weight).

Sample IDRetention Time (min)Analyte Concentration (ng/g FW)Internal Standard AreaAnalyte Area
Control 1X.XXNot DetectedYYYYY0
Treated 1X.XXZZZ.ZYYYYYXXXXX
Treated 2X.XXZZZ.ZYYYYYXXXXX

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plant_tissue Plant Tissue Collection (Flash-freeze in Liquid N2) grinding Grinding to Fine Powder plant_tissue->grinding extraction Extraction with Methanol:Water:Formic Acid + Internal Standard grinding->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe_conditioning SPE Cartridge Conditioning sample_loading Sample Loading supernatant_collection->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_injection LC-MS/MS Injection reconstitution->lc_ms_injection data_acquisition Data Acquisition (MRM) lc_ms_injection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Experimental workflow for the analysis of this compound.

Putative Signaling Pathway Involvement

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response cytokinin This compound receptor Cytokinin Receptor (e.g., AHKs) cytokinin->receptor Binds to phosphorelay Phosphorelay Cascade (AHPs -> ARRs) receptor->phosphorelay Activates gene_expression Target Gene Expression phosphorelay->gene_expression Regulates cell_division Cell Division and Growth gene_expression->cell_division Leads to

Caption: Putative cytokinin signaling pathway activated by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in plant extracts using LC-MS/MS. The outlined procedures for sample preparation and the predicted MRM transitions offer a solid foundation for researchers to develop and validate a robust analytical method. The successful application of this protocol will facilitate a better understanding of the physiological roles of this synthetic cytokinin in plants. It is strongly recommended to verify the predicted mass transitions with an analytical standard of this compound once it becomes available.

References

High-Performance Liquid Chromatography (HPLC) Method for the Purification of Synthetic Cytokinins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of synthetic cytokinins using High-Performance Liquid Chromatography (HPLC). Cytokinins, a class of plant hormones, are crucial in regulating cell division and growth.[1][2][3] Synthetic cytokinins are widely utilized in agriculture and scientific research, necessitating high-purity samples for accurate and reproducible results.[1][4] This application note outlines a robust reversed-phase HPLC (RP-HPLC) protocol, summarizing key quantitative data and experimental procedures to ensure efficient purification. Additionally, it includes diagrams of the cytokinin signaling pathway and the experimental workflow to provide a comprehensive guide for researchers.

Introduction

Cytokinins are a group of plant growth regulators that are structurally related to adenine.[2][5] They play a fundamental role in various physiological processes in plants, including cell division, shoot initiation, and leaf senescence.[2][6] Synthetic cytokinins, such as kinetin (B1673648) and 6-benzylaminopurine (B1666704) (BAP), are extensively used in plant tissue culture and agricultural applications to enhance crop yields and control plant development.[1][4][7]

The synthesis of these compounds can result in a mixture of the desired product, unreacted starting materials, and by-products. Therefore, a reliable purification method is essential to obtain high-purity cytokinins for research and commercial use. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic compounds due to its high resolution and the volatility of the mobile phases used, which simplifies sample recovery.[8][9] This document presents a generalized yet detailed protocol for the purification of synthetic cytokinins using RP-HPLC.

Cytokinin Signaling Pathway

The biological effects of cytokinins are mediated through a complex signal transduction pathway. Understanding this pathway is crucial for researchers working with these compounds. The cytokinin signaling cascade is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane.[10][11] This binding event triggers a series of phosphorylation events, leading to the activation of response regulators in the nucleus, which in turn modulate the transcription of target genes.[10][12][13][14]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer Gene Target Gene Transcription ARR_B->Gene Activation

Caption: Simplified Cytokinin Signaling Pathway.

HPLC Purification Workflow

The general workflow for the purification of synthetic cytokinins by HPLC involves several key steps, from initial sample preparation to the final isolation of the pure compound.

HPLC_Workflow Crude Crude Synthetic Cytokinin Dissolve Dissolution in Mobile Phase A / DMSO Crude->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis of Fractions (Analytical HPLC) Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Pure Pure Synthetic Cytokinin Lyophilize->Pure

Caption: General workflow for HPLC purification.

Experimental Protocol

This protocol provides a general method for the purification of synthetic cytokinins. Optimization of specific parameters may be required depending on the specific cytokinin and the purity of the crude sample.

1. Materials and Reagents

  • Crude synthetic cytokinin

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)[9][15]

  • Trifluoroacetic acid (TFA) or formic acid[4]

  • Dimethyl sulfoxide (B87167) (DMSO, if required for solubility)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Vials for sample preparation and fraction collection

2. Instrumentation

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.[8]

  • Analytical HPLC system for purity analysis of fractions.

  • Lyophilizer

3. HPLC Columns

  • Preparative Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

4. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

5. Sample Preparation

  • Dissolve the crude synthetic cytokinin in a minimal amount of Mobile Phase A. If solubility is low, use a small amount of DMSO to dissolve the sample and then dilute with Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[8]

6. Preparative HPLC Method

  • Flow Rate: 18-20 mL/min (for a 21.2 mm ID column)

  • Detection: UV at 265-270 nm[4][16]

  • Column Temperature: 30-45 °C[15][16]

  • Injection Volume: Dependent on column size and sample concentration.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95-5% B (linear gradient)

    • 41-50 min: 5% B (re-equilibration)

7. Fraction Collection

Collect fractions based on the elution of peaks from the chromatogram.

8. Purity Analysis of Fractions

  • Inject a small aliquot of each collected fraction into the analytical HPLC system.

  • Use a similar gradient profile as the preparative method, but with a flow rate appropriate for the analytical column (e.g., 1.0 mL/min).

  • Analyze the chromatograms to determine the purity of each fraction.

9. Pooling and Lyophilization

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions at -80 °C.

  • Lyophilize the frozen sample to obtain the purified synthetic cytokinin as a dry powder.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for the purification of common synthetic cytokinins.

Table 1: HPLC Columns and Mobile Phases for Cytokinin Purification

ParameterAnalytical HPLCPreparative HPLCReference
Stationary Phase C18, 5 µmC18, 10 µm[8]
Column Dimensions 4.6 x 150 mm21.2 x 250 mm[8]
Mobile Phase A 0.1% TFA or Formic Acid in Water0.1% TFA or Formic Acid in Water[4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol[9][15]

Table 2: Typical HPLC Operating Parameters

ParameterSettingReference
Flow Rate (Analytical) 1.0 - 1.6 mL/min[15][16]
Flow Rate (Preparative) 18 - 200 mL/min[17]
Column Temperature 30 - 45 °C[15][16]
Detection Wavelength 265 - 290 nm[4][16]
Injection Volume 10 - 100 µL (Analytical)
1 - 10 mL (Preparative)

Table 3: Performance Data for Cytokinin Analysis by HPLC-UV

CytokininLimit of Detection (µg/L)Recovery (%)Reference
trans-Zeatin0.22 - 1.162.1 - 109.4[15]
Kinetin0.9 - 1.5 ng/mLNot specified[18]
6-Benzylaminopurine (BAP)0.9 ng/mLNot specified[18]
N6-(Δ2-Isopentenyl)adenine (iP)Not specifiedNot specified

Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions.

Conclusion

This application note provides a comprehensive guide for the purification of synthetic cytokinins using reversed-phase HPLC. The detailed protocol, along with the summarized quantitative data and illustrative diagrams, offers researchers a solid foundation for developing and implementing effective purification strategies. The high purity of synthetic cytokinins achieved through this method is critical for obtaining reliable and reproducible results in various research and development applications.

References

Preparing Stock Solutions of 2-Chloro-N6-furfuryladenine for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 2-Chloro-N6-furfuryladenine, a derivative of the cytokinin kinetin, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a synthetic cytokinin, a class of plant hormones that influence cell growth and differentiation. In mammalian cell research, it and similar compounds are investigated for their potential therapeutic effects, including anti-cancer and anti-aging properties. The preparation of accurate and stable stock solutions is the first critical step in studying the biological effects of this compound in vitro. This document outlines the necessary procedures for solubilization, sterilization, storage, and quality control of this compound stock solutions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 101862-47-9[1]
Molecular Weight 249.66 g/mol [1]
Appearance White to off-white solid
Melting Point 241-242°C[1]
Purity ≥96%[1]
Storage (Solid) 4°C, protect from light[1]
Toxicity Toxic (GHS06)[1]
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]

Solubility and Recommended Solvents

Proper solubilization is critical for the biological activity of this compound. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media alone. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Dimethyl sulfoxide (DMSO) 13.33 mg/mL (53.39 mM)Use of ultrasonic and gentle warming (up to 60°C) can aid dissolution. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can significantly reduce solubility.[2][3]
Ethanol Soluble (qualitative)While some similar compounds are soluble in ethanol, specific quantitative data for this compound is not readily available. DMSO is the preferred solvent.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.

Materials:

  • This compound (solid)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 249.66 g/mol .

    • To prepare 1 mL of a 10 mM (0.01 M) stock solution, the required mass is:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 249.66 g/mol x 1000 mg/g = 2.4966 mg.

  • Weighing:

    • In a sterile microcentrifuge tube, carefully weigh out 2.50 mg of this compound using a calibrated analytical balance.

  • Solubilization:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, gently warm the solution to 37-60°C and briefly sonicate to aid dissolution. Ensure the cap is tightly sealed during warming.

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood). Filtration of DMSO solutions can be challenging. If sterilization is deemed necessary, use a 0.22 µm PTFE syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%, with <0.1% being ideal for sensitive cell lines.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final desired concentration:

    • The typical working concentration for cytokinins in plant cell culture is 0.1-10.0 mg/L (approximately 0.4 µM to 40 µM). For initial experiments in mammalian cells, a range of 1 µM to 50 µM can be tested.

  • Serial Dilution:

    • To minimize precipitation, it is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in culture medium.

    • Example for a final concentration of 10 µM:

      • Prepare a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final working solution: Add the appropriate volume of the 100 µM intermediate solution to your culture vessel. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 222 µL of the 100 µM solution.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration would be 0.1%. Always calculate and report the final DMSO concentration in your experiments and include a vehicle control (medium with the same final concentration of DMSO).

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for preparing stock and working solutions of this compound.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh 2.5 mg of This compound dissolve Dissolve in 1 mL of anhydrous DMSO weigh->dissolve vortex Vortex until fully dissolved (Warm/sonicate if needed) dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute_intermediate Prepare intermediate dilution in culture medium store->dilute_intermediate Use stock for dilution dilute_final Prepare final working solution in culture medium dilute_intermediate->dilute_final add_to_cells Add to cell culture dilute_final->add_to_cells

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

The precise signaling pathway of this compound in mammalian cells is not well-established. As a cytokinin analog, it may interact with various cellular targets. The diagram below presents a hypothetical signaling cascade that could be initiated by a small molecule like this compound, leading to changes in gene expression. This is a generalized model and requires experimental validation.

G compound 2-Chloro-N6- furfuryladenine receptor Cell Surface or Intracellular Receptor compound->receptor transduction Signal Transduction Cascade (e.g., Kinase activation) receptor->transduction transcription_factor Activation of Transcription Factors transduction->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for this compound.

Quality Control and Best Practices

  • Purity: Always use high-purity this compound.

  • Solvent Quality: Use fresh, anhydrous, high-purity DMSO to avoid solubility issues.[3]

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

  • Light Sensitivity: Protect the compound and its solutions from light by using amber tubes and storing them in the dark.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain its stability and prevent degradation.

References

Application Notes and Protocols: Enhanced Callus Induction using 2-Chloro-N6-furfuryladenine in Synergy with Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Chloro-N6-furfuryladenine, a synthetic cytokinin, in combination with various auxins to promote efficient callus induction from plant explants. The synergistic action of cytokinins and auxins is fundamental for controlling cell division and differentiation in plant tissue culture.[1][2] An optimized balance of these plant growth regulators is crucial for successful callus formation, which serves as a foundational step for genetic transformation, secondary metabolite production, and micropropagation.[1][3]

Data Presentation

The following tables summarize representative quantitative data illustrating the effect of this compound in combination with different auxins on callus induction efficiency. It is important to note that optimal concentrations may vary depending on the plant species and explant type.

Table 1: Effect of this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D) on Callus Induction from Leaf Explants after 4 Weeks.

Treatment IDThis compound (mg/L)2,4-D (mg/L)Callus Induction (%)Callus Morphology
CD10.51.075Friable, light green
CD20.52.088Compact, green
CD31.01.092Friable, vibrant green
CD41.02.095Compact, dark green
CD52.01.085Friable, yellowish-green
CD62.02.080Compact, browning at edges

Table 2: Effect of this compound and α-Naphthaleneacetic acid (NAA) on Callus Induction from Stem Explants after 4 Weeks.

Treatment IDThis compound (mg/L)NAA (mg/L)Callus Induction (%)Callus Morphology
CN10.51.070Nodular, white
CN20.52.082Friable, cream-colored
CN31.01.090Compact, light yellow
CN41.02.094Friable, pale yellow
CN52.01.083Nodular, browning
CN62.02.078Compact, brown

Experimental Protocols

The following are detailed protocols for the key experiments involving callus induction using this compound and auxins.

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution (1 mg/mL):

    • Dissolve 100 mg of this compound in 1-2 mL of 1N NaOH.

    • Bring the final volume to 100 mL with sterile distilled water.

    • Store at -20°C in small aliquots.

  • Auxin (2,4-D or NAA) Stock Solution (1 mg/mL):

    • Dissolve 100 mg of the chosen auxin in 1-2 mL of 95% ethanol (B145695).

    • Bring the final volume to 100 mL with sterile distilled water.

    • Store at -20°C in small aliquots.

Protocol 2: Callus Induction from Leaf Explants
  • Explant Preparation:

    • Select young, healthy leaves from the source plant.

    • Surface sterilize the leaves by washing with a mild detergent, followed by a 70% ethanol wash for 30-60 seconds, and then a 10-15 minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water under a laminar flow hood.

    • Cut the sterilized leaves into small sections (approximately 1 cm²).

  • Culture Medium Preparation:

    • Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose (B13894) (30 g/L).

    • Add the desired concentrations of this compound and an auxin (e.g., 2,4-D) from the stock solutions.

    • Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

    • Add a gelling agent (e.g., agar (B569324) at 8 g/L) and autoclave at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the leaf explants onto the solidified MS medium with the adaxial (upper) side in contact with the medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks.

  • Data Collection:

    • Record the percentage of explants forming callus.

    • Observe and record the morphology of the induced callus (e.g., color, texture).

Visualizations

Experimental Workflow

G Experimental Workflow for Callus Induction A Explant Preparation (e.g., Leaf or Stem) B Surface Sterilization A->B D Inoculation of Explants B->D C Culture Medium Preparation (MS + Hormones) C->D E Incubation (Dark, 25°C) D->E F Callus Formation E->F G Data Collection and Analysis F->G

Caption: A flowchart of the key steps in the callus induction process.

Signaling Pathway

G Simplified Auxin-Cytokinin Signaling in Callus Induction cluster_0 Auxin Signaling cluster_1 Cytokinin Signaling Auxin Auxin (e.g., 2,4-D, NAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes (e.g., LBDs) ARF->Auxin_Genes Activates transcription Cell_Cycle Cell Cycle Progression & Callus Formation Auxin_Genes->Cell_Cycle Cytokinin This compound AHK AHK Receptors Cytokinin->AHK Binds AHP AHPs AHK->AHP Phosphorylates ARR_B Type-B ARRs AHP->ARR_B Phosphorylates Cytokinin_Genes Cytokinin-Responsive Genes (e.g., Cyclins) ARR_B->Cytokinin_Genes Activates transcription Cytokinin_Genes->Cell_Cycle

Caption: Interaction of auxin and cytokinin signaling pathways leading to callus formation.

References

Application Notes and Protocols: 2-Chloro-N6-furfuryladenine as a Tool for Studying Cytokinin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence.[1] The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay pathway, which is analogous to the two-component signaling systems found in bacteria.[2][3] Understanding this pathway is crucial for developing strategies to improve crop yield and resilience. 2-Chloro-N6-furfuryladenine is a synthetic cytokinin that serves as a valuable tool for dissecting the intricacies of cytokinin signaling. Its chemical structure, a derivative of kinetin, allows for specific interactions with components of the signaling cascade, providing insights into receptor-ligand relationships and downstream signaling events.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₈ClN₅O
Molecular Weight 249.66 g/mol
Appearance White to off-white solid
Melting Point 241-242 °C[4]
Purity ≥96%[4]
Storage 4°C, protect from light[4]

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of cytokinin molecules to the extracellular CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[5][6][7] In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.[8] Upon ligand binding, the receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue in its cytoplasmic kinase domain.[5][6] The phosphoryl group is then transferred to a conserved aspartate residue in the receptor's receiver domain.[5][6]

From the receptor, the signal is relayed via histidine phosphotransfer proteins (AHPs), which shuttle the phosphoryl group from the cytoplasm to the nucleus.[5][6] In the nucleus, AHPs phosphorylate nuclear response regulators (ARRs).[5][6] There are two main types of ARRs: Type-B ARRs and Type-A ARRs. Phosphorylated Type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription.[5][6] Among the genes upregulated by Type-B ARRs are the Type-A ARR genes. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, providing a feedback loop to attenuate the cytokinin response.[5][6]

CytokininSignaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor (AHK2, AHK3, CRE1/AHK4) AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_P->Cytokinin_Response_Genes Activates Transcription TypeA_ARR Type-A ARR TypeA_ARR->AHK Negative Feedback Cytokinin_Response_Genes->TypeA_ARR Expression Cytokinin Cytokinin (e.g., 2-Chloro-N6- furfuryladenine) Cytokinin->AHK Binding

Cytokinin Signaling Pathway.

Biological Activity of this compound

This compound exhibits cytokinin activity by interacting with the cytokinin receptors. Its efficacy can be quantified through various biological assays, such as receptor binding assays and reporter gene assays.

In Vitro Receptor Binding Activity

The binding affinity of this compound to the Arabidopsis thaliana cytokinin receptors AHK2, AHK3, and CRE1/AHK4 can be determined using a competitive radioligand binding assay. This assay measures the ability of the compound to displace a radiolabeled cytokinin, such as [³H]trans-zeatin, from the receptor. The results are typically expressed as the percentage of specific binding of the radioligand in the presence of the test compound.

CompoundReceptor% of Specific [³H]tZ Binding (at 1 µM)
This compound AHK235.5 ± 4.1
AHK370.3 ± 5.2
CRE1/AHK445.1 ± 3.8

Data adapted from Savelieva et al., bioRxiv, 2018.[8]

In Planta Cytokinin Activity (ARR5::GUS Reporter Assay)

The in planta cytokinin activity of this compound can be assessed using transgenic Arabidopsis thaliana lines carrying a β-glucuronidase (GUS) reporter gene driven by the promoter of a cytokinin-responsive gene, such as ARABIDOPSIS RESPONSE REGULATOR 5 (ARR5).[9][10][11] An increase in GUS activity upon treatment with the compound indicates its ability to activate the cytokinin signaling pathway. The activity is often compared to that of a well-characterized cytokinin like N6-benzyladenine (BA).

Compound (at 1 µM)Receptor Mutant BackgroundGUS Activity (% of 1 µM BA)
This compound AHK3-only125.4 ± 11.7

Data adapted from Savelieva et al., bioRxiv, 2018.[8]

Experimental Protocols

Protocol 1: In Vitro Cytokinin Receptor Binding Assay using E. coli Spheroplasts

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for cytokinin receptors expressed in E. coli.[12][13][14]

Materials:

  • E. coli strain expressing the cytokinin receptor of interest (e.g., AHK3)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Spheroplast isolation buffer (e.g., 0.1 M Tris-HCl pH 7.4, 10% sucrose, 4 mM EDTA)

  • Lysozyme solution (e.g., 0.2 mg/mL in spheroplast buffer)

  • Binding buffer (e.g., 50 mM MES-KOH pH 7.0, 150 mM NaCl, 32 mM KCl, 27 mM NH₄Cl)

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin, [³H]tZ)

  • Unlabeled trans-zeatin (B1683218) (tZ)

  • This compound

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Scintillation counter and scintillation fluid

Procedure:

  • Expression of Receptors: Inoculate a single colony of E. coli expressing the cytokinin receptor into LB medium with the appropriate antibiotic. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.6. Induce receptor expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-24°C) for several hours or overnight.

  • Spheroplast Preparation: a. Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 min at 4°C). b. Wash the cell pellet with ice-cold spheroplast isolation buffer. c. Resuspend the pellet in spheroplast isolation buffer containing lysozyme. d. Incubate on ice for 15-30 minutes to allow for cell wall digestion. e. Gently pellet the spheroplasts by centrifugation (e.g., 3000 x g for 5 min at 4°C). f. Resuspend the spheroplast pellet in ice-cold binding buffer.

  • Binding Assay: a. Set up the binding reactions in microcentrifuge tubes on ice. Each reaction should have a final volume of 500 µL. b. Total Binding: Add binding buffer, radiolabeled cytokinin (e.g., 1-5 nM [³H]tZ), and the spheroplast suspension. c. Non-specific Binding: Add binding buffer, radiolabeled cytokinin, a high concentration of unlabeled cytokinin (e.g., 1-5 µM tZ), and the spheroplast suspension. d. Competitive Binding: Add binding buffer, radiolabeled cytokinin, varying concentrations of this compound, and the spheroplast suspension. e. Incubate the reactions on ice for 30-60 minutes.

  • Separation of Bound and Free Ligand: a. Pellet the spheroplasts by centrifugation (e.g., 16,000 x g for 3 min at 4°C). b. Carefully remove the supernatant containing the unbound radioligand.

  • Quantification: a. Resuspend the spheroplast pellet in a small volume of water or buffer. b. Transfer the suspension to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the IC₅₀ value.

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Ecoli_Culture E. coli Culture with Receptor Expression Induction IPTG Induction Ecoli_Culture->Induction Harvest Harvest Cells Induction->Harvest Spheroplast_Prep Spheroplast Preparation Harvest->Spheroplast_Prep Reaction_Setup Set up Binding Reactions (Total, Non-specific, Competitive) Spheroplast_Prep->Reaction_Setup Incubation Incubation on Ice Reaction_Setup->Incubation Centrifugation Centrifugation to Separate Bound/Free Ligand Incubation->Centrifugation Quantification Scintillation Counting Centrifugation->Quantification Data_Analysis Calculate Specific Binding and IC50 Quantification->Data_Analysis

Workflow for In Vitro Receptor Binding Assay.
Protocol 2: Quantitative Fluorometric ARR5::GUS Reporter Gene Assay

This protocol describes a quantitative method to measure the in planta cytokinin activity of this compound using transgenic Arabidopsis thaliana seedlings.[4][15]

Materials:

  • Arabidopsis thaliana seeds of the ARR5::GUS reporter line

  • Murashige and Skoog (MS) medium

  • Sterile petri dishes

  • Growth chamber

  • GUS extraction buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol)

  • 4-Methylumbelliferyl β-D-glucuronide (MUG) stock solution (e.g., 2 mM in GUS extraction buffer)

  • Stop buffer (e.g., 0.2 M Na₂CO₃)

  • 4-Methylumbelliferone (4-MU) standard solution

  • 96-well microplate (black, clear bottom)

  • Fluorometer

Procedure:

  • Plant Growth and Treatment: a. Sterilize Arabidopsis thaliana ARR5::GUS seeds and plate them on MS medium in petri dishes. b. Stratify the seeds at 4°C for 2-3 days in the dark. c. Grow the seedlings in a growth chamber under long-day conditions (16 h light / 8 h dark) for 7-10 days. d. Prepare treatment solutions of this compound at various concentrations in liquid MS medium. Include a mock control (liquid MS medium only) and a positive control (e.g., 1 µM BA). e. Transfer individual seedlings to the wells of a 96-well plate containing the treatment solutions. f. Incubate the seedlings in the treatment solutions for a defined period (e.g., 4-24 hours).

  • GUS Extraction and Assay: a. After treatment, remove the treatment solution and add GUS extraction buffer to each well. b. Homogenize the tissue in the extraction buffer (e.g., using a bead beater). c. Centrifuge the plate to pellet the cell debris (e.g., 4000 x g for 15 min at 4°C). d. Transfer a portion of the supernatant (the protein extract) to a new 96-well plate. e. Prepare the GUS assay reaction by mixing the protein extract with the MUG stock solution in a 1:1 ratio. f. Incubate the reaction at 37°C for 1-4 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Measurement and Quantification: a. Stop the reaction by adding stop buffer. b. Prepare a standard curve of 4-MU in stop buffer. c. Measure the fluorescence in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm. d. Determine the concentration of 4-MU produced in each sample using the standard curve.

  • Data Analysis: a. Normalize the GUS activity to the total protein concentration of the extract (determined by a Bradford or similar assay). b. Plot the normalized GUS activity against the concentration of this compound to generate a dose-response curve.

GUSAssayWorkflow cluster_growth Plant Growth and Treatment cluster_assay GUS Assay cluster_analysis Analysis Seed_Plating Plate ARR5::GUS Seeds Seedling_Growth Grow Seedlings Seed_Plating->Seedling_Growth Treatment Treat with 2-Chloro-N6- furfuryladenine Seedling_Growth->Treatment Extraction Homogenize and Extract Protein Treatment->Extraction Reaction Incubate Extract with MUG Extraction->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measurement Measure Fluorescence Stop_Reaction->Measurement Quantification Quantify GUS Activity using 4-MU Standard Curve Measurement->Quantification Data_Analysis Normalize and Plot Data Quantification->Data_Analysis

Workflow for Quantitative Fluorometric GUS Assay.

Conclusion

This compound is a potent synthetic cytokinin that serves as an effective tool for probing the cytokinin signaling pathway. Its preferential interaction with the AHK3 receptor, as demonstrated by in vitro binding and in planta reporter assays, makes it particularly useful for studying the specific roles of this receptor in plant development. The detailed protocols provided herein offer robust methods for quantifying the biological activity of this compound and other cytokinin analogs, thereby facilitating further research into this essential phytohormone signaling cascade and aiding in the development of novel plant growth regulators.

References

Application Notes and Protocols for In Vitro Propagation of Orchids Using Cytokinins

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Chloro-N6-furfuryladenine: Extensive research of available scientific literature indicates a significant lack of specific studies on the application of this compound for the in vitro propagation of orchids. Therefore, these application notes provide a comprehensive overview of the use of structurally and functionally related cytokinins that are widely and successfully used in orchid micropropagation. The protocols and data presented for these common cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin, can serve as a strong foundation for researchers interested in exploring the potential of novel cytokinin compounds like this compound.

Introduction

Orchids, belonging to the family Orchidaceae, are highly valued for their ornamental and medicinal properties.[1][2] However, their natural propagation through seeds is often slow and inefficient due to the seeds' lack of endosperm and reliance on mycorrhizal fungi for germination.[2] In vitro propagation, or micropropagation, offers a rapid and reliable method for large-scale production of disease-free and genetically uniform orchid plantlets.[2][3]

The success of orchid micropropagation is highly dependent on the composition of the culture medium, particularly the presence of plant growth regulators (PGRs).[2] Cytokinins are a class of PGRs that play a crucial role in promoting cell division, shoot induction, and proliferation.[4] This document outlines detailed protocols and data for the use of common cytokinins in the in vitro propagation of orchids, providing a framework for research and development in this field.

General Experimental Workflow

The overall process of in vitro orchid propagation involves several key stages, from explant preparation to the acclimatization of regenerated plantlets.

G A Explant Selection & Sterilization B Culture Initiation on Basal Medium A->B C Induction of Protocorm-Like Bodies (PLBs) (Medium with Cytokinins) B->C D Proliferation of PLBs/Shoots C->D E Rooting of Shoots (Medium with Auxins or Hormone-Free) D->E F Acclimatization E->F

Caption: General workflow for the in vitro propagation of orchids.

Detailed Experimental Protocols

Explant Preparation and Sterilization

The choice of explant is critical for successful micropropagation. Common explants for orchids include seeds, protocorms, shoot tips, leaf segments, and flower stalks.[1]

Materials:

  • Orchid explants (e.g., immature seed capsules, young shoots)

  • 70% (v/v) Ethanol (B145695)

  • Commercial bleach solution (e.g., 5-10% sodium hypochlorite)

  • Tween 20 (a few drops)

  • Sterile distilled water

  • Sterile scalpels, forceps, and petri dishes

Protocol:

  • Washing: Thoroughly wash the explant material under running tap water for 15-20 minutes.

  • Initial Disinfection: Briefly immerse the explant in 70% ethanol for 30-60 seconds.

  • Surface Sterilization: Transfer the explant to a solution of commercial bleach containing a few drops of Tween 20. The concentration and duration of this step will vary depending on the explant type (e.g., 10-20% bleach solution for 10-15 minutes).

  • Rinsing: Rinse the explant 3-4 times with sterile distilled water to remove any residual sterilizing agents.

  • Explant Excision: Under aseptic conditions (e.g., in a laminar flow hood), excise the desired portion of the explant (e.g., seeds from a capsule, shoot tip).

Culture Media and Conditions

The basal medium provides the essential nutrients for plant cell growth. Murashige and Skoog (MS) medium, often at half-strength (½MS), is commonly used for orchid culture.[5][6] The medium is typically supplemented with sucrose (B13894) as a carbon source and solidified with agar.

Basal Medium Preparation (per liter):

  • ½ strength MS basal salts and vitamins

  • 30 g/L Sucrose

  • 7-8 g/L Agar

  • Adjust pH to 5.6-5.8 before autoclaving

Culture Conditions:

  • Temperature: 25 ± 2°C

  • Photoperiod: 12-16 hours of light per day

  • Light Intensity: 20-40 µmol m⁻² s⁻¹ provided by cool-white fluorescent lamps

Induction and Proliferation of Shoots/PLBs

This stage involves the use of cytokinins to stimulate the formation and multiplication of shoots or protocorm-like bodies (PLBs).

Protocol:

  • Prepare the basal medium as described in section 3.2.

  • After autoclaving and cooling the medium to about 45-50°C, add the filter-sterilized cytokinin of choice (e.g., BAP, Kinetin) to achieve the desired final concentration.

  • Dispense the medium into sterile culture vessels.

  • Inoculate the prepared explants onto the surface of the medium.

  • Incubate the cultures under the conditions specified in section 3.2.

  • Subculture the proliferating shoots or PLBs to fresh medium every 4-6 weeks.

Rooting and Acclimatization

Once a sufficient number of shoots have been obtained, they are transferred to a rooting medium, which may be hormone-free or supplemented with a low concentration of an auxin like Indole-3-butyric acid (IBA) or α-Naphthaleneacetic acid (NAA).

Protocol:

  • Transfer well-developed shoots (typically 2-3 cm in height) to a rooting medium.

  • Incubate under the same culture conditions until a healthy root system develops.

  • For acclimatization, carefully remove the plantlets from the culture vessel and wash the roots to remove any remaining agar.

  • Transfer the plantlets to small pots containing a suitable potting mix (e.g., a mixture of pumice, sand, and soil).[5]

  • Maintain high humidity during the initial acclimatization period by covering the pots with a plastic bag or placing them in a greenhouse with controlled humidity.

  • Gradually reduce the humidity over several weeks to harden the plants.

Effects of Different Cytokinins on Orchid Propagation

The choice and concentration of cytokinin can significantly impact the efficiency of shoot proliferation. The following table summarizes the effects of commonly used cytokinins on various orchid species.

Orchid SpeciesCytokininConcentration (mg/L)Observed EffectsReference
Eulophia bicallosaBenzyladenine (BA)1.0Highest shoot formation (93%, 2.3 shoots)[5]
Vanda pumilaKinetin (Kn)2.0Maximum shoot length (0.93 cm)[6]
Vanda pumila6-Benzylaminopurine (BAP)2.0Maximum number of shoots (4.66)[6]
Phalaenopsis 'Sogo Yukidian V3'Kinetin (Kin)200Increased number of spikes and flowers
Anoectochilus formosanusBenzyladenine (BA)1.0Multiple shoot proliferation[7]

Cytokinin Signaling Pathway

Cytokinins exert their effects through a complex signaling pathway that ultimately leads to changes in gene expression and cellular responses.

G cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin HK Histidine Kinase Receptor CK->HK Binding & Autophosphorylation HPt_P HPt-P HK->HPt_P Phosphotransfer RRB_P Type-B Response Regulator-P HPt_P->RRB_P Phosphotransfer Gene Cytokinin-Responsive Genes RRB_P->Gene Activates Transcription RRA Type-A Response Regulator RRA->RRB_P Negative Feedback Gene->RRA Expression Response Cell Division & Shoot Formation Gene->Response

Caption: Simplified cytokinin signaling pathway in plant cells.[8]

Conclusion

The in vitro propagation of orchids is a powerful technique for their mass production and conservation. While specific data on the use of this compound is currently limited, the established protocols and comparative data for other cytokinins like BAP and Kinetin provide a solid foundation for further research. The methodologies outlined in these application notes can be adapted to test the efficacy of novel compounds and optimize propagation protocols for different orchid species. Future studies investigating the effects of this compound on orchid micropropagation could contribute valuable knowledge to the field of plant tissue culture.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-N6-furfuryladenine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-furfuryladenine is a synthetic cytokinin, a class of plant growth regulators that play a crucial role in cell division and differentiation. Due to its potential biological activities, sensitive and selective quantitative methods are essential for research and development. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of this compound from a plant tissue matrix.

Materials:

  • Extraction Solvent: Methanol/Water/Formic Acid (15:4:1, v/v/v)

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

  • Wash Solution 1: 0.1% Formic Acid in Water

  • Wash Solution 2: Methanol

  • Elution Solution: 0.35 M NH4OH in 60% Methanol

  • Reconstitution Solution: 20% Acetonitrile in Water with 0.1% Formic Acid

Procedure:

  • Homogenize 100 mg of the biological sample in 1 mL of ice-cold Extraction Solvent.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Condition the Oasis MCX SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solution 1.

  • Wash the cartridge with 1 mL of Wash Solution 2.

  • Elute the analyte with 1 mL of Elution Solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Reconstitution Solution for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The proposed MRM transitions for this compound are based on its chemical structure and the known fragmentation of similar chlorinated purines. The precursor ion is the protonated molecule [M+H]+. The product ions are generated by the fragmentation of the precursor ion in the collision cell. A study on the closely related compound 2-chloroadenosine (B27285) showed a characteristic fragment ion at m/z 170.3, corresponding to the 2-chloroadenine (B193299) base[1]. The furfuryl group is also expected to produce a characteristic fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 266.1170.125
This compound (Qualifier) 266.181.030
Internal Standard (e.g., d5-Benzyladenine) 231.1136.120

Note: The collision energies provided are starting points and should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method. These values should be determined during method validation.

Table 1: Linearity and Sensitivity

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Recovery)
Low QC 0.3< 15%< 15%85 - 115%
Mid QC 10< 15%< 15%85 - 115%
High QC 80< 15%< 15%85 - 115%

Table 3: Recovery

ParameterExpected Value
Extraction Recovery > 80%
Matrix Effect 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Homogenization extraction Supernatant Collection sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: A streamlined workflow for the quantitative analysis of this compound.

Cytokinin Signaling Pathway

Synthetic cytokinins like this compound are perceived by sensor histidine kinases, such as AHK3, located in the endoplasmic reticulum membrane. This binding initiates a phosphorelay signaling cascade.

cytokinin_signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK 2-Chloro-N6- furfuryladenine AHK3 AHK3 Receptor CK->AHK3 Binding AHP AHP AHK3->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Gene_Expression Target Gene Expression ARR_B_P->Gene_Expression Activation

Caption: The cytokinin signaling pathway initiated by this compound binding to the AHK3 receptor.

References

Troubleshooting & Optimization

Troubleshooting contamination in plant tissue culture with 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in their plant tissue culture experiments, with a special focus on the use of 2-Chloro-N6-furfuryladenine.

Troubleshooting Guides

Issue 1: Microbial Contamination (Bacteria, Fungi, Yeast)

Q1: I am observing cloudy media and a slimy film on my explants. What is the likely cause and how can I fix it?

A1: Cloudy media and a slimy film are classic signs of bacterial contamination.[1][2][3] Bacteria are ubiquitous and can be introduced at multiple stages of the tissue culture process.[3]

Troubleshooting Steps:

  • Review Aseptic Technique: Ensure strict adherence to aseptic techniques. This includes working in a laminar flow hood, sterilizing all instruments and surfaces with 70% ethanol (B145695), and minimizing air exposure.[4][5][6]

  • Check Sterilization of Media and Equipment: Verify that your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration.[7][8][9] All glassware and instruments must be properly sterilized.[10]

  • Examine Water Source: Use only sterile, distilled, or deionized water for media preparation.[10]

  • Isolate and Discard Contaminated Cultures: Immediately remove and discard any contaminated cultures to prevent cross-contamination to healthy cultures.

Q2: I see fuzzy, cotton-like growths, which are sometimes black, green, or white, on my culture medium. What is this and what should I do?

A2: These are signs of fungal contamination (mold).[2][11] Fungal spores are common in the air and can easily enter cultures if aseptic techniques are not rigorously followed.[10]

Troubleshooting Steps:

  • Improve Air Filtration: Ensure your laminar flow hood's HEPA filter is certified and functioning correctly.[6][10] Keep the lab environment clean and minimize traffic.

  • Refine Explant Sterilization: Enhance your surface sterilization protocol for explants. A common method involves a pre-wash with a mild detergent, followed by a soak in a sodium hypochlorite (B82951) solution (bleach) and several rinses with sterile water.[11][12]

  • Seal Culture Vessels Properly: Ensure that culture vessels are sealed adequately with microporous tape or appropriate closures to allow for gas exchange while preventing the entry of airborne contaminants.[6]

  • Fungicide Application: In some cases, incorporating a fungicide into the culture medium can help control fungal contamination. However, this should be tested for phytotoxicity to your specific plant tissue.

Q3: My liquid culture medium has become turbid, and there's a distinct "fermented" smell. What type of contamination is this?

A3: Turbidity and a fermented odor are characteristic of yeast contamination.[2][11] Yeasts are single-celled fungi that can proliferate rapidly in the nutrient-rich culture medium.[13]

Troubleshooting Steps:

  • Personal Hygiene: Reinforce strict personal hygiene for all personnel working in the culture lab. This includes thorough hand washing and wearing appropriate personal protective equipment (PPE) like lab coats, gloves, and masks.[4][10]

  • Sterilize Instruments Thoroughly: Ensure all instruments, especially those that come into direct contact with the culture, are sterilized between manipulations, for instance, by flaming forceps after dipping in ethanol.[6]

  • Review Media Preparation: Double-check the sterilization process for your media and all additives.

Issue 2: Issues Related to this compound

Q1: Can this compound itself be a source of contamination?

A1: While this compound is a synthetic cytokinin and not inherently a biological contaminant, the stock solution can become contaminated if not prepared and stored under sterile conditions.[10] Like other cytokinins, it is a component of the nutrient-rich medium that can support microbial growth if contaminants are introduced.[13]

Troubleshooting Steps:

  • Filter Sterilization: this compound, like many other plant growth regulators, can be heat-labile.[5][8] Therefore, it is best to prepare a stock solution and sterilize it by passing it through a 0.22 µm filter.[9][14] This filter-sterilized stock solution should then be added to the autoclaved and cooled medium.[9]

  • Aseptic Handling of Stock Solutions: Always handle the stock solution of this compound and other growth regulators inside a laminar flow hood using sterile pipettes.

  • Proper Storage: Store stock solutions at the recommended temperature (typically 2-8°C or -20°C) to maintain stability and prevent degradation.[15]

Q2: I've added filter-sterilized this compound to my autoclaved medium, but I'm still seeing contamination. What could be the problem?

A2: If you are confident that your this compound stock solution is sterile, the contamination is likely being introduced from another source.

Troubleshooting Steps:

  • Re-evaluate the entire workflow: Systematically review every step of your process, from media preparation and sterilization to explant preparation and inoculation.

  • Check for Endophytic Contamination: The contamination may be coming from within the plant tissue itself (endophytic microorganisms).[1][6] These contaminants are not removed by surface sterilization. In such cases, you may need to source explants from healthier mother plants or consider pre-culturing the mother plant in a clean environment.[16]

  • Incubate Control Plates: Prepare and incubate some media plates without any explants. If they remain sterile, it points towards the explant material as the source of contamination. If they become contaminated, there is a breach in your aseptic technique during media preparation or pouring.[6]

Experimental Protocols

Protocol 1: General Surface Sterilization of Explants
  • Excise the desired explant material (e.g., shoot tips, nodes) from the mother plant.

  • Wash the explants under running tap water for 15-20 minutes to remove superficial debris.

  • In a laminar flow hood, immerse the explants in a 70% ethanol solution for 30-60 seconds.[11] This step helps to wet the surface and acts as a preliminary disinfectant.

  • Transfer the explants to a sterile solution of 10-20% commercial bleach (containing 5.25% sodium hypochlorite) with a few drops of a surfactant like Tween-20.[12][17] Agitate gently for 10-20 minutes. The exact duration will depend on the tissue type and needs to be optimized.

  • Rinse the explants 3-5 times with sterile distilled water to remove any residual bleach, which can be phytotoxic.[11][12]

  • Trim any damaged or bleached tissue from the explants before placing them onto the culture medium.

Protocol 2: Preparation and Sterilization of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile container inside a laminar flow hood.

  • Dissolve the powder in a small amount of a suitable solvent (e.g., 1N NaOH or 1N HCl, depending on the specific instructions for the compound) before bringing it to the final volume with sterile distilled water.

  • Once fully dissolved, pass the solution through a sterile 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the compound name, concentration, and date of preparation.

  • Store the stock solution at the recommended temperature (e.g., 4°C).

Data Presentation

Table 1: Common Contaminants and Their Visual Indicators

ContaminantVisual Indicator(s) in Solid MediaVisual Indicator(s) in Liquid Media
Bacteria Slimy, glistening colonies; often circular; may cause the medium to appear water-soaked.Uniformly cloudy or turbid appearance; formation of a pellicle on the surface.
Fungi (Mold) Fuzzy, cottony, or filamentous growth; can be various colors (white, green, black, yellow); may have visible spores.Formation of floating mycelial mats or clumps.
Yeast Dull or shiny, opaque colonies; often circular and mucoid.Turbidity; sometimes a sediment at the bottom of the vessel; may produce a fermented odor.

Table 2: Recommended Autoclave Sterilization Times for Liquid Media

Volume of Medium per Vessel (mL)Minimum Autoclaving Time (minutes) at 121°C
2520
5025
10028
25031
50035
100040
200048
Source: Adapted from information on media sterilization protocols.[9]

Visualizations

Contamination_Troubleshooting_Workflow Start Contamination Observed Identify Identify Contaminant Type (Bacteria, Fungi, Yeast) Start->Identify Source Determine Potential Source Identify->Source Visual Cues Action Implement Corrective Actions Source->Action Isolate Cause Monitor Monitor Cultures Action->Monitor Success Contamination Resolved Monitor->Success No New Growth Failure Contamination Persists Monitor->Failure New Growth Review Review Entire Protocol Failure->Review Review->Source

Caption: A logical workflow for troubleshooting contamination events.

Aseptic_Technique_Workflow cluster_prep cluster_transfer cluster_incubation Prep Preparation WashHands Wash Hands & Wear PPE CleanHood Sterilize Laminar Flow Hood WashHands->CleanHood SterilizeTools Sterilize Instruments CleanHood->SterilizeTools ExplantPrep Surface Sterilize Explant Transfer Aseptic Transfer Inoculation Inoculate Explant onto Medium ExplantPrep->Inoculation SealVessel Seal Culture Vessel Inoculation->SealVessel Incubate Incubate in Clean Environment Incubation Incubation & Monitoring Inspect Regularly Inspect for Contamination Incubate->Inspect

Caption: Key stages of maintaining an aseptic workflow.

FAQs

Q: How often should I clean my laminar flow hood?

A: The work surface of the laminar flow hood should be sterilized with 70% ethanol before and after each use. A more thorough cleaning of the entire interior should be performed regularly, depending on the frequency of use.[5]

Q: Can I reuse culture vessels?

A: Yes, glass culture vessels can be reused if they are thoroughly cleaned to remove any residual medium and then properly sterilized, typically by autoclaving.[10] Disposable plastic vessels are generally not recommended for reuse as they can be difficult to clean and may degrade upon autoclaving.

Q: What is the shelf-life of my prepared plant tissue culture medium?

A: Prepared media should ideally be used fresh. However, it can be stored at 2-8°C for a few weeks. The stability can depend on the specific components in the medium. Always check for any signs of precipitation or color change before use.

Q: Is it possible for contamination to be present but not visible?

A: Yes, some slow-growing bacteria or cryptic contaminants may not be immediately visible to the naked eye.[11] If cultures are growing poorly without obvious signs of contamination, it is worth subculturing a small piece of tissue or a sample of the medium onto a rich microbiological medium to test for hidden contaminants.

Q: My contamination problem started after I opened a new bottle of this compound. Could the powder be contaminated?

A: While it is less common for a sealed container of a chemical to be the primary source of microbial contamination, it is not impossible. To test this, you could prepare a small batch of medium with the new this compound and another with a trusted source, and incubate them without explants to see if contamination develops. However, it is more likely that contamination was introduced during the preparation of the stock solution.

References

Technical Support Center: Optimizing 2-Chloro-N6-furfuryladenine for Shoot Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 2-Chloro-N6-furfuryladenine, a synthetic cytokinin, for shoot proliferation in plant tissue culture. While specific quantitative data for this compound is limited in publicly available research, this guide offers a framework based on the principles of cytokinin activity and provides troubleshooting strategies for common issues encountered during in vitro shoot multiplication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote shoot proliferation?

A1: this compound is a derivative of kinetin, a synthetic cytokinin. Like other cytokinins, it promotes cell division and differentiation, key processes in the formation of new shoots from explants. It works by stimulating the activity of genes involved in the cell cycle and shoot apical meristem development. The chloro- and furfuryl- substitutions on the adenine (B156593) ring influence its biological activity and uptake by plant tissues.

Q2: What is a typical starting concentration range for this compound in shoot proliferation media?

A2: Based on general knowledge of synthetic cytokinins, a starting concentration range of 0.5 to 5.0 µM is recommended for initial experiments. However, the optimal concentration is highly dependent on the plant species and even the specific cultivar. It is crucial to perform a dose-response experiment to determine the most effective concentration for your particular plant system.

Q3: Can this compound be used in combination with other plant growth regulators?

A3: Yes, cytokinins are often used in combination with auxins to achieve a desired morphogenic response. A high cytokinin-to-auxin ratio generally favors shoot formation, while a lower ratio promotes root development. The specific auxin and its concentration will need to be optimized for your experimental system.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is typically dissolved in a small amount of a solvent like DMSO or NaOH before being brought to the final volume with sterile distilled water. Stock solutions should be filter-sterilized and can be stored at -20°C for several months. Always protect the stock solution from light.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No or poor shoot proliferation - Suboptimal concentration of this compound.- Inappropriate basal medium.- Explant source or age is not ideal.- Presence of inhibitory substances.- Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM).- Test different basal media (e.g., MS, WPM, B5).- Use explants from young, actively growing plant material.- Ensure proper sterilization of explants and media.
Hyperhydricity (Vitrification) - High concentration of cytokinins.- High humidity in the culture vessel.- Low agar (B569324) concentration.- Reduce the concentration of this compound.- Use vented culture vessels to improve air exchange.- Increase the gelling agent concentration in the medium.[1]
Callus formation instead of shoots - Imbalance between cytokinin and auxin levels.- High overall hormone concentration.- Adjust the cytokinin-to-auxin ratio. A higher ratio generally favors shoot development.- Reduce the overall concentration of all plant growth regulators.
Shoot tip necrosis - Calcium deficiency in the medium.- High concentration of certain cytokinins.- Ensure adequate calcium levels in the basal medium.- Lower the concentration of this compound.
Stunted shoot growth - High cytokinin concentration can sometimes inhibit shoot elongation.- Nutrient deficiency.- After initial shoot induction, transfer explants to a medium with a lower cytokinin concentration or a cytokinin-free medium for elongation.- Ensure the basal medium provides all necessary macro and micronutrients.

Data Presentation: Comparative Effects of Cytokinins on Shoot Proliferation

CytokininTypical Concentration Range (µM)Observed Effects on Shoot ProliferationPotential Adverse Effects at High Concentrations
6-Benzylaminopurine (BAP) 1.0 - 10.0High shoot multiplication rate in many species.Hyperhydricity, shoot fasciation, inhibition of root formation.
Kinetin 1.0 - 10.0Generally less potent than BAP, promotes shoot formation.Lower risk of hyperhydricity compared to BAP.
Thidiazuron (TDZ) 0.1 - 5.0Very potent, induces high frequency of shoot regeneration, often from callus.Can lead to abnormal shoot morphology and difficulty in rooting.
2-isopentenyladenine (2iP) 1.0 - 10.0Promotes shoot proliferation, often with good shoot quality.Generally considered less prone to causing abnormalities.[2]

Experimental Protocols

General Protocol for Optimizing this compound Concentration for Shoot Proliferation

This protocol provides a general framework. Specific details such as explant type, basal medium, and culture conditions should be optimized for the plant species of interest.

  • Explant Preparation:

    • Select healthy, young shoot tips or nodal segments from the source plant.

    • Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and rinsing with sterile distilled water).

  • Culture Medium Preparation:

    • Prepare a basal medium (e.g., Murashige and Skoog (MS) medium) supplemented with 2-3% sucrose (B13894) and a gelling agent (e.g., 0.7-0.8% agar).

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

    • Prepare stock solutions of this compound at various concentrations.

    • After autoclaving and cooling the basal medium, add the filter-sterilized this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 µM).

    • If desired, add a suitable auxin (e.g., NAA or IBA) at a low concentration (e.g., 0.1-0.5 µM).

  • Culture Initiation and Incubation:

    • Place one explant per culture vessel containing the prepared medium.

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 30-50 µmol/m²/s.

  • Data Collection and Analysis:

    • After 4-6 weeks, record the number of new shoots per explant, shoot length, and any morphological abnormalities (e.g., hyperhydricity, callus formation).

    • Statistically analyze the data to determine the optimal concentration of this compound for shoot proliferation.

Visualizations

Experimental_Workflow A Explant Selection & Sterilization D Culture Initiation A->D B Preparation of Basal Medium C Addition of this compound (Varying Concentrations) B->C C->D E Incubation (Controlled Environment) D->E F Data Collection (Shoot Number, Length, etc.) E->F G Analysis & Optimization F->G

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway cluster_0 Cytokinin Perception cluster_1 Signal Transduction cluster_2 Cellular Response This compound This compound Cytokinin Receptors Cytokinin Receptors This compound->Cytokinin Receptors Phosphorelay Cascade Phosphorelay Cascade Cytokinin Receptors->Phosphorelay Cascade Transcription Factors Transcription Factors Phosphorelay Cascade->Transcription Factors Gene Expression (Cell Cycle & Meristem Genes) Gene Expression (Cell Cycle & Meristem Genes) Transcription Factors->Gene Expression (Cell Cycle & Meristem Genes) Shoot Proliferation Shoot Proliferation Gene Expression (Cell Cycle & Meristem Genes)->Shoot Proliferation

Caption: Generalized cytokinin signaling pathway leading to shoot proliferation.

References

Preventing vitrification in plant cultures treated with synthetic cytokinins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address vitrification in plant cultures, particularly when using synthetic cytokinins.

Troubleshooting Guide: Vitrification in Plant Cultures

Problem: Plantlets in vitro exhibit a glassy, translucent, and water-soaked appearance, often accompanied by stunted growth and brittleness. This phenomenon, known as vitrification or hyperhydricity, can compromise the success of micropropagation efforts.

Initial Assessment Workflow

The following diagram outlines a systematic approach to diagnosing and addressing vitrification.

Start Vitrification Observed CheckCytokinin Review Cytokinin Type & Concentration Start->CheckCytokinin CheckGellingAgent Examine Gelling Agent Concentration & Type Start->CheckGellingAgent CheckEnvironment Assess Culture Environment (Humidity, Ventilation, Light) Start->CheckEnvironment CheckMedium Analyze Basal Medium Composition Start->CheckMedium HighCytokinin High Cytokinin Concentration? CheckCytokinin->HighCytokinin LowGelling Low Gelling Agent Concentration? CheckGellingAgent->LowGelling HighHumidity High Humidity/ Poor Ventilation? CheckEnvironment->HighHumidity NutrientImbalance Nutrient Imbalance (e.g., high NH4+)? CheckMedium->NutrientImbalance ReduceCytokinin Reduce Cytokinin Concentration or Switch Type (e.g., BAP to Kinetin) HighCytokinin->ReduceCytokinin Yes Monitor Monitor Cultures for Recovery HighCytokinin->Monitor No IncreaseGelling Increase Gelling Agent Concentration LowGelling->IncreaseGelling Yes LowGelling->Monitor No ImproveVentilation Use Vented Lids/ Increase Gas Exchange HighHumidity->ImproveVentilation Yes HighHumidity->Monitor No AdjustMedium Modify Basal Medium (e.g., reduce NH4NO3) NutrientImbalance->AdjustMedium Yes NutrientImbalance->Monitor No ReduceCytokinin->Monitor IncreaseGelling->Monitor ImproveVentilation->Monitor AdjustMedium->Monitor

Caption: Troubleshooting workflow for vitrification.

Frequently Asked Questions (FAQs)

Q1: What is vitrification and what are its primary symptoms?

A1: Vitrification, also known as hyperhydricity, is a physiological disorder in in-vitro cultured plants characterized by a glassy, translucent, and water-soaked appearance.[1][2] Affected plants often have thickened, brittle stems and curled, fragile leaves.[2] This condition is due to excessive water accumulation in the plant tissues and can inhibit proper growth and development, making acclimatization to ex-vitro conditions difficult.

Q2: How do synthetic cytokinins contribute to vitrification?

A2: High concentrations of synthetic cytokinins, particularly potent ones like Benzylaminopurine (BAP) and Thidiazuron (TDZ), are a common cause of vitrification.[3] It is hypothesized that elevated cytokinin levels can lead to hormonal imbalances, potentially by stimulating the production of ethylene (B1197577), a stress-related hormone.[3] This hormonal crosstalk can disrupt normal plant development and lead to the characteristic symptoms of vitrification.

Q3: Can the type of gelling agent in the culture medium influence vitrification?

A3: Yes, the type and concentration of the gelling agent are critical factors. A lower concentration of the gelling agent results in a medium with higher water availability, which can increase the likelihood of vitrification.[4] Increasing the concentration of agar (B569324) or other gelling agents can help reduce water uptake by the plantlets and alleviate hyperhydricity.[2][4]

Q4: What role does the culture vessel environment play in vitrification?

A4: The microenvironment within the culture vessel significantly impacts the incidence of vitrification. Sealed vessels can lead to high relative humidity and poor gas exchange, which are known to promote hyperhydricity.[1][2] The accumulation of gases like ethylene within the vessel can also contribute to the problem. Using vessels with filtered lids that allow for better ventilation can help reduce humidity and gas buildup.[2]

Q5: Are there other media components, besides cytokinins, that can cause vitrification?

A5: Yes, imbalances in other media components can also lead to vitrification. For example, a high ratio of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the nitrogen source has been linked to increased hyperhydricity.[5] Adjusting the basal medium formulation, such as reducing the concentration of ammonium nitrate, can be beneficial.[5]

Q6: How can I reverse vitrification in my cultures?

A6: Reversing vitrification can be challenging, but several strategies can be effective. Subculturing the affected shoots onto a fresh medium with a lower cytokinin concentration or a higher gelling agent concentration is a primary approach.[6] Improving ventilation by using vented lids or temporarily opening the culture vessels in a sterile environment can also help.[6] Additionally, adjusting the light intensity and temperature to optimal levels for the specific plant species can reduce stress and aid in recovery.[2]

Data Presentation: Cytokinin Concentration and Vitrification

The following tables summarize the impact of different synthetic cytokinins on shoot proliferation and the associated risk of vitrification in selected plant species.

Table 1: Effect of BAP and Kinetin on Vitrification in Carnation (Dianthus caryophyllus)

CytokininConcentration (mg/L)Average Shoot Number per ExplantVitrification Rate (%)Reference
BAP1.06.17Low[1]
BAP2.0-Moderate[1]
Kinetin1.0 - 5.0Lower than BAPVery Low[1]

Note: Higher concentrations of BAP generally lead to increased shoot multiplication but also a higher incidence of vitrification in carnation.[1]

Table 2: General Recommendations for Cytokinin Use to Minimize Vitrification

Cytokinin TypeGeneral PotencyRecommended Strategy to Avoid Vitrification
BAP (Benzylaminopurine)HighStart with a low concentration (e.g., 0.5-1.0 mg/L) and optimize.
KIN (Kinetin)ModerateCan be used as a less potent alternative to BAP.
TDZ (Thidiazuron)Very HighUse at very low concentrations (e.g., 0.01-0.5 mg/L) and monitor for adverse effects.

Experimental Protocols

Protocol 1: Generalized Strategy for Preventing Vitrification

This protocol provides a set of general steps to minimize the risk of vitrification. Optimal conditions may vary depending on the plant species.

  • Media Preparation:

    • Prepare the desired basal medium (e.g., Murashige and Skoog).

    • Cytokinin Selection and Concentration: Start with a lower concentration of a less potent cytokinin like Kinetin (e.g., 1.0 mg/L). If using BAP, begin with a concentration in the range of 0.5-1.0 mg/L.[1]

    • Gelling Agent: Use a higher concentration of agar (e.g., 7-8 g/L) or an alternative gelling agent known to reduce water availability.[4]

    • Ammonium Nitrate Reduction: Consider reducing the concentration of ammonium nitrate in the basal medium by 25-50%.[5]

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

  • Culture Conditions:

    • Vessel Selection: Use culture vessels with filtered lids to allow for adequate gas exchange.[2]

    • Incubation: Maintain the cultures in a growth chamber with controlled temperature and light intensity suitable for the specific plant species. Avoid temperature and light stress.[2]

    • Humidity: Ensure the relative humidity in the growth chamber is not excessively high.

  • Subculturing:

    • Subculture the explants to fresh medium every 3-4 weeks to prevent nutrient depletion and the accumulation of inhibitory substances.[6]

  • Monitoring:

    • Regularly inspect the cultures for any signs of vitrification.

    • If vitrification is observed, promptly transfer the affected shoots to a medium with a lower cytokinin concentration and/or a higher gelling agent concentration.

Signaling Pathways

Cytokinin-Ethylene Crosstalk in Vitrification

High levels of exogenous cytokinins can induce stress in plant tissues, leading to the increased biosynthesis of ethylene. This hormonal imbalance is a key factor in the development of vitrification. The following diagram illustrates the proposed signaling pathway.

HighCytokinin High Synthetic Cytokinin Concentration Stress Cellular Stress HighCytokinin->Stress EthyleneBiosynthesis Increased Ethylene Biosynthesis (ACC synthase, ACC oxidase) Stress->EthyleneBiosynthesis EthyleneAccumulation Ethylene Accumulation in Vessel EthyleneBiosynthesis->EthyleneAccumulation HormonalImbalance Hormonal Imbalance EthyleneAccumulation->HormonalImbalance PhysiologicalDisorders Physiological & Morphological Disorders HormonalImbalance->PhysiologicalDisorders Vitrification Vitrification Symptoms (Glassy, Water-Soaked Appearance) PhysiologicalDisorders->Vitrification

Caption: Cytokinin-induced ethylene signaling in vitrification.

References

Degradation and stability issues of 2-Chloro-N6-furfuryladenine in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-N6-furfuryladenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in typical cell culture applications. Below you will find frequently asked questions and troubleshooting guides to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions and culture media?

Based on studies of structurally similar chlorinated purine (B94841) nucleosides, the primary degradation pathway for this compound is the hydrolysis of the N9-glycosidic bond.[1][2] This cleavage separates the 2-chloroadenine (B193299) base from the furfuryl ribose moiety. The stability of the related compound, 2-chloro-2'-deoxyadenosine, has been shown to be significantly affected by pH, with increased degradation under acidic conditions.[2]

Q2: What are the expected degradation products of this compound?

The primary degradation product anticipated from the hydrolysis of the glycosidic bond is 2-chloroadenine . The furfuryl ribose portion would be the other resulting product.

Q3: Which factors have the most significant impact on the stability of this compound in my experiments?

Several factors can influence the stability of this compound in your culture media:

  • pH: This is a critical factor. Similar chlorinated nucleosides exhibit marked instability in acidic conditions, while showing greater stability at neutral to alkaline pH.[2] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is favorable for stability. However, cellular metabolism can lead to a drop in pH, potentially increasing degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage of stock solutions, lower temperatures are recommended. While experiments are typically conducted at 37°C, prolonged incubation times could lead to compound degradation.

  • Light Exposure: While specific photodegradation studies on this compound are not widely available, many complex organic molecules are sensitive to light. It is good practice to protect stock solutions and media containing the compound from prolonged exposure to light.

  • Media Components: Certain components in cell culture media, such as reducing agents or high concentrations of specific ions, could potentially interact with and degrade the compound.[3][4] The presence of enzymes in fetal bovine serum (FBS) could also contribute to degradation, although this is less likely for a synthetic molecule of this type.

Q4: How should I prepare and store stock solutions of this compound?

To ensure maximum stability, it is recommended to prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO or a mild alkaline solution like 0.05 N KOH, in which the related compound kinetin (B1673648) is stable).[5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q5: Is this compound stable to autoclaving?

Adenine-based cytokinins, such as kinetin, have shown exceptional stability after autoclaving.[5] However, given the presence of the chlorine atom and the riboside bond, it is advisable to sterile-filter your final media containing this compound rather than autoclaving it, unless its stability under these conditions has been experimentally verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in the culture medium.Prepare fresh media with the compound for each experiment. Minimize the time the compound is in the incubator. Check the pH of your culture medium at the end of the experiment; a significant drop in pH could indicate acidic degradation. Consider using a more robust buffering system if necessary.
Appearance of unknown peaks in HPLC, LC-MS, or other analytical methods. Formation of degradation products, such as 2-chloroadenine.Analyze a sample of your stock solution and a sample of the media after incubation without cells to establish a baseline for degradation. Compare this to your experimental samples. The primary degradation product is likely to be 2-chloroadenine.
Precipitate forms when adding the compound to the culture medium. Poor solubility of the compound at the working concentration or interaction with media components.Ensure the final concentration of the solvent from your stock solution is low (typically <0.5%) and compatible with your cell line. Pre-warm the media before adding the compound. Add the compound to the media slowly while vortexing.

Quantitative Data Summary

Direct quantitative stability data for this compound in various culture media is limited in the public domain. However, data from the closely related compound, 2-chloro-2'-deoxyadenosine (2-CdA), provides valuable insights into its pH and temperature-dependent stability.

Table 1: Stability of 2-chloro-2'-deoxyadenosine (2-CdA) at 37°C

pHTime (hours)Remaining 2-CdA (%)Half-life (T 1/2) (hours)
12~2%0.37
26~13%1.6
NeutralStableNot specifiedNot specified
BasicStableNot specifiedNot specified
Data extrapolated from a study on 2-chloro-2'-deoxyadenosine.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a specific culture medium.

Objective: To quantify the concentration of this compound over time in a cell-free culture medium.

Materials:

  • This compound

  • Culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the culture medium to serve as a standard curve.

  • Sample Preparation:

    • Add this compound to the cell-free culture medium to achieve the desired final concentration.

    • Dispense aliquots of this solution into sterile tubes.

    • Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Sample Processing:

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any potential precipitates.

    • If necessary, dilute the sample with the mobile phase.

  • HPLC Analysis:

    • Inject the processed sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to elute the compound.

    • Monitor the elution at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Use the standard curve to determine the concentration of the compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic pH High Temp 2-chloroadenine 2-chloroadenine Hydrolysis->2-chloroadenine Furfuryl_ribose Furfuryl Ribose Hydrolysis->Furfuryl_ribose

Caption: Proposed degradation pathway of this compound.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution B Spike into Culture Medium A->B C Incubate at 37°C B->C D Collect Samples at Time Points C->D E Filter Sample D->E F HPLC Analysis E->F G Quantify & Calculate Half-life F->G

Caption: Experimental workflow for stability testing.

Start Inconsistent Results? Check_pH Check pH of used media Start->Check_pH Yes Fresh_Prep Prepare fresh stock and media for each use Check_pH->Fresh_Prep pH stable Stability_Test Perform stability test (see protocol) Check_pH->Stability_Test pH dropped Temp_Control Verify incubator temperature Fresh_Prep->Temp_Control Light_Protect Protect from light Temp_Control->Light_Protect Light_Protect->Stability_Test

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Off-Target Effects of Chlorinated Cytokinins in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during experiments involving chlorinated cytokinins, such as Thidiazuron (B128349) (TDZ) and Forchlorfenuron (B1673536) (CPPU).

Frequently Asked Questions (FAQs)

Q1: What are chlorinated cytokinins and why are they used in plant research?

A1: Chlorinated cytokinins are synthetic plant growth regulators that mimic the activity of natural cytokinins. Due to their high potency and stability, they are widely used in plant tissue culture to induce cell division, shoot regeneration, and somatic embryogenesis, particularly in species that are resistant to natural cytokinins.[1][2][3] Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are two commonly used chlorinated cytokinins.[4][5]

Q2: What are the primary "off-target effects" of chlorinated cytokinins?

A2: Off-target effects refer to physiological and developmental abnormalities that are not the intended outcome of the cytokinin treatment. For chlorinated cytokinins, these commonly include:

  • Shoot Fasciation: Shoots appear flattened, fused, or crested.[6]

  • Hyperhydricity (Vitrification): Tissues become translucent, water-soaked, and brittle.[6][7]

  • Excessive Callus Formation: Proliferation of undifferentiated plant cells, which can hinder organized development.[8]

  • Inhibition of Shoot Elongation: While effective at inducing shoots, high concentrations can prevent them from elongating properly.[2]

  • Hormonal Crosstalk: Chlorinated cytokinins can influence other hormone signaling pathways, particularly those of auxin and ethylene, leading to a complex and sometimes unpredictable plant response.[9]

Q3: At what concentrations do off-target effects of Thidiazuron (TDZ) typically appear?

A3: While the optimal concentration is species-dependent, off-target effects from TDZ are frequently observed at concentrations above 2.0 µM.[6] Lower concentrations, often below 1.0 µM, are generally recommended to reduce the risk of abnormalities like excessive callus formation.[2][8]

Q4: How does the biological activity of chlorinated cytokinins compare to natural cytokinins?

A4: Chlorinated cytokinins like TDZ exhibit significantly higher biological activity than natural adenine-type cytokinins such as Benzylaminopurine (BAP) and Kinetin.[1] This high potency is a primary reason for both their effectiveness in recalcitrant species and their propensity to cause off-target effects at higher concentrations.

Troubleshooting Guides

Issue 1: Shoot Fasciation and Abnormal Morphology
  • Symptoms: Regenerated shoots are fused, flattened, or appear as a crest-like structure instead of distinct, individual shoots. This is often accompanied by stunted growth and abnormal leaf development.[6]

  • Primary Cause: High concentrations or prolonged exposure to chlorinated cytokinins like TDZ can disrupt the hormonal balance, leading to disorganized cell division at the apical meristem.[6]

  • Troubleshooting Steps:

    • Optimize Concentration: Conduct a dose-response experiment to identify the minimum concentration required for shoot induction.

    • Reduce Exposure Time: Implement a two-step culture protocol. First, induce shoots on a medium with the optimal chlorinated cytokinin concentration for a limited time (e.g., 2-4 weeks). Then, transfer the developing shoots to a medium with a less potent cytokinin (e.g., BAP) or a cytokinin-free medium for elongation.[6]

    • Adjust Auxin Levels: Since TDZ can promote the biosynthesis of endogenous auxins, consider reducing or removing auxins from the medium if fasciation persists.[6]

Issue 2: Hyperhydricity (Vitrification)
  • Symptoms: Shoots and leaves appear translucent, water-soaked, brittle, and have a "glassy" look. Affected tissues have poor photosynthetic capacity and often fail to acclimatize when transferred out of culture.[6]

  • Primary Cause: This physiological disorder is often induced by high concentrations of potent cytokinins like TDZ, which can lead to the accumulation of water in the apoplastic space.[7]

  • Troubleshooting Steps:

    • Lower Cytokinin Concentration: This is the most critical step. Reduce the concentration of the chlorinated cytokinin in your medium.[7]

    • Improve Gas Exchange: Use culture vessels with vented lids or ensure adequate air circulation in the culture room to reduce humidity.[7]

    • Increase Gelling Agent Concentration: A firmer gel, achieved by increasing the concentration of agar (B569324) or another gelling agent, can reduce water availability to the explants.[6][7]

    • Optimize Mineral Nutrition: Increasing the concentration of calcium (Ca²⁺) and boron (B) in the culture medium has been shown to mitigate vitrification in some cases.[6]

Issue 3: Excessive Callus Formation with Poor Shoot Induction
  • Symptoms: The explant produces a large amount of undifferentiated callus, but there is little to no development of organized shoots.

  • Primary Cause: An imbalanced auxin-to-cytokinin ratio, often due to a chlorinated cytokinin concentration that is too high, can favor undifferentiated cell proliferation over organogenesis.[8]

  • Troubleshooting Steps:

    • Reduce Chlorinated Cytokinin Concentration: Lower the concentration to a range that favors shoot induction with minimal callus.[8]

    • Adjust Auxin-to-Cytokinin Ratio: If using a combination of hormones, try decreasing the auxin concentration or slightly increasing the chlorinated cytokinin concentration to shift the balance towards shoot formation.[8]

    • Experiment with Explant Type: The responsiveness to chlorinated cytokinins can vary between different explant sources (e.g., leaf discs vs. nodal segments).[8]

Data Presentation

Table 1: Comparison of Biological Activity and Common Working Concentrations

Cytokinin TypeCompoundRelative PotencyCommon Working Concentration Range for Shoot InductionConcentration Associated with Off-Target Effects
Chlorinated Thidiazuron (TDZ)Very High0.1 - 2.0 µM> 2.0 µM[6]
Chlorinated Forchlorfenuron (CPPU)High5 - 20 mg·L⁻¹ (approx. 20 - 80 µM)[10]> 40 mg·L⁻¹[10]
Natural (Adenine-type) 6-Benzylaminopurine (BAP)Moderate2.2 - 11.1 µM> 22.2 µM
Natural (Adenine-type) Kinetin (Kin)Moderate2.3 - 11.6 µM> 23.2 µM
Natural (Isoprenoid) trans-Zeatin (tZ)High0.5 - 5.0 µM> 10 µM

Table 2: Binding Affinities of Various Cytokinins to Arabidopsis Receptors

CytokininReceptorDissociation Constant (Kd)Reference
trans-Zeatin (tZ)AHK31-2 nM[11]
trans-Zeatin (tZ)CRE1/AHK42-4 nM[11]
Isopentenyladenine (iP)AHK21.4 nM[12]
6-Benzylaminopurine (6-BA)AHK427.66 ± 20.73 nM[13]
Isopentenyladenine (2iP)AHK4540.21 ± 261.97 nM[13]
Thidiazuron (TDZ)AHK3 & CRE1/AHK4Strong competitor with adenine-derived cytokinins[11]

Experimental Protocols

Protocol: Dose-Response Experiment to Optimize Thidiazuron (TDZ) Concentration

This protocol is designed to determine the optimal TDZ concentration for shoot induction while minimizing off-target effects.

  • Prepare Basal Medium: Prepare your standard plant tissue culture medium (e.g., Murashige and Skoog - MS medium) including vitamins and sucrose. Adjust the pH and add a gelling agent.

  • Add TDZ: Aliquot the basal medium into separate, sterile containers. Supplement each container with a different concentration of TDZ. A suggested range to test is 0, 0.1, 0.5, 1.0, 2.0, and 5.0 µM.[8]

  • Explant Preparation: Sterilize and prepare your chosen explants (e.g., leaf discs, nodal segments).

  • Inoculation: Inoculate the explants onto the media with the different TDZ concentrations. Ensure a sufficient number of replicates for each concentration.

  • Incubation: Culture the explants under your standard light and temperature conditions.

  • Data Collection: Over a period of 4-8 weeks, record the following parameters for each concentration:

    • Percentage of explants forming shoots.

    • Average number of shoots per explant.

    • Average shoot length.

    • Incidence and severity of callus formation, shoot fasciation, and hyperhydricity.

  • Analysis: Analyze the data to determine the TDZ concentration that provides the best balance between efficient shoot induction and the occurrence of negative off-target effects.

Visualizations

TDZ_Signaling_Pathway TDZ Thidiazuron (TDZ) Receptor Cytokinin Receptor (AHK2, AHK3, AHK4) TDZ->Receptor Binds Auxin_Pathway Auxin Signaling & Biosynthesis TDZ->Auxin_Pathway Influences Ethylene_Pathway Ethylene Signaling & Biosynthesis TDZ->Ethylene_Pathway Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Phosphorylates TypeB_ARR Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARR Phosphorylates Cytokinin_Response Cytokinin Primary Response Genes (e.g., Type-A ARRs) TypeB_ARR->Cytokinin_Response Activates Transcription Cell_Division Cell Division & Differentiation TypeB_ARR->Cell_Division Regulates Cytokinin_Response->Receptor Negative Feedback Auxin_Pathway->Cell_Division Ethylene_Pathway->Cell_Division

Caption: TDZ-Induced Cytokinin Signaling and Hormonal Crosstalk.

Troubleshooting_Workflow Start Experiment with Chlorinated Cytokinin Observe Observe Off-Target Effects (Fasciation, Vitrification, Callus) Start->Observe High_Conc Is Concentration > 2.0 µM (TDZ)? Observe->High_Conc Yes Check_Exposure Is Exposure Prolonged? Observe->Check_Exposure No Reduce_Conc Reduce Concentration (Dose-Response Exp.) High_Conc->Reduce_Conc Yes High_Conc->Check_Exposure No Reduce_Conc->Check_Exposure Reduce_Exposure Reduce Exposure Time (Two-Step Protocol) Check_Exposure->Reduce_Exposure Yes Check_Auxin Is Auxin Present? Check_Exposure->Check_Auxin No Reduce_Exposure->Check_Auxin Adjust_Auxin Reduce/Remove Auxin Check_Auxin->Adjust_Auxin Yes Check_Vitrification Vitrification Observed? Check_Auxin->Check_Vitrification No Adjust_Auxin->Check_Vitrification Improve_Culture Improve Gas Exchange Increase Gelling Agent Optimize Minerals Check_Vitrification->Improve_Culture Yes End Optimized Protocol Check_Vitrification->End No Improve_Culture->End

Caption: Troubleshooting Workflow for Chlorinated Cytokinin-Induced Abnormalities.

References

Overcoming poor solubility of 2-Chloro-N6-furfuryladenine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 2-Chloro-N6-furfuryladenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a derivative of Kinetin riboside, a purine (B94841) derivative with applications in cancer research and cell biology.[1][2] Like many purine-based compounds, its molecular structure lends itself to low solubility in water, which poses a significant challenge for researchers conducting experiments in aqueous biological systems, such as cell culture.[3] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle in formulation development.[4]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Due to its poor aqueous solubility, organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly cited solvent.[1] Methanol and Dimethylformamide (DMF) have also been reported as effective solvents for related compounds like Kinetin riboside.[5][6] It is crucial to use high-purity, anhydrous-grade solvents to ensure the stability of the compound.

Q3: How do I prepare a high-concentration stock solution?

A3: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO).[7] Gentle warming (up to 60°C) and sonication can aid in dissolution.[1][8] Once the compound is fully dissolved, you can adjust to the final volume. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][9]

Q4: What are the primary methods to improve the solubility of this compound in my final aqueous experimental solution?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. The most common and accessible methods for a research setting include:

  • Co-solvency: Introducing a water-miscible organic solvent (like DMSO or ethanol) into the aqueous buffer can increase the solubility of hydrophobic compounds.[10][11]

  • pH Adjustment: The solubility of ionizable compounds, such as weak acids or bases, is highly dependent on pH.[12][] As a purine derivative, this compound is likely a weak base, and adjusting the pH of the solution may improve its solubility.[14]

  • Inclusion Complexation: Using cyclodextrins, which are cyclic oligosaccharides, can encapsulate the poorly soluble molecule in their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[4][15][16]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and water absorption. For long-term storage, it is recommended to keep the solutions at -20°C or -80°C.[2][9] To minimize degradation, protect the solutions from light.[1][17] It is best practice to use aliquots within one to six months, depending on the storage temperature.[2][9]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Solution 1: Prepare an Organic Stock Solution. Direct dissolution in aqueous buffers is often not feasible. Prepare a concentrated stock solution in an organic solvent like DMSO first. See the protocol below for detailed steps.[1][7]

  • Solution 2: Check the pH. If the compound is a weak base, its solubility will increase in acidic conditions.[12][14] Try lowering the pH of your buffer. Conversely, if it is a weak acid, increasing the pH may help.[18]

  • Solution 3: Gentle Heating & Sonication. Applying gentle heat (do not exceed 60°C) or using an ultrasonic bath can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[1][8]

Problem: I observed precipitation after diluting my DMSO stock solution into my aqueous cell culture medium.

  • Solution 1: Decrease the Final Concentration. The solubility limit may have been exceeded. Try working with a lower final concentration of the compound in your medium.

  • Solution 2: Optimize the Co-solvent Percentage. The amount of organic solvent may be too low in the final solution to keep the compound dissolved. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells.[11] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

  • Solution 3: Use a Solubilizing Excipient. Consider pre-complexing the compound with a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HPβ-CD), before adding it to the aqueous medium.[16] This can significantly enhance aqueous solubility.[4]

  • Solution 4: Add Stock to Medium Slowly. Add the stock solution dropwise to the vortexing culture medium. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Problem: I am concerned about the toxicity of the organic co-solvent in my cell-based assay.

  • Solution 1: Minimize Solvent Concentration. Use the highest possible concentration for your stock solution to minimize the volume added to your experimental setup. Aim for a final solvent concentration of less than 0.5%, and ideally below 0.1%.[19]

  • Solution 2: Run a Vehicle Control. Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental groups. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Solution 3: Explore Alternative Methods. If solvent toxicity remains a concern, explore alternative solubilization methods that do not require organic solvents, such as pH adjustment or complexation with cyclodextrins.[4][]

Data Presentation: Solubility of this compound & Related Compounds

CompoundSolventSolubilityNotes
This compound DMSO13.33 mg/mL (53.39 mM)Requires ultrasonic and warming to 60°C.[1]
Kinetin riboside (parent compound) DMSO150 mg/mL[9]
Kinetin riboside (parent compound) DMF1 mg/mL[6]
Kinetin (related compound) DMSO33.33 - 34.14 mg/mLRequires ultrasonic/sonication.[8][20]
Kinetin (related compound) 1M NaOH33.33 mg/mLRequires ultrasonic.[20]
Kinetin (related compound) H₂O< 0.1 mg/mL (insoluble)[20]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
  • Weighing: Accurately weigh 5 mg of this compound powder (MW: 249.66 g/mol ) and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 377.5 µL of high-purity, anhydrous DMSO to the tube. This will yield a stock solution with a concentration of approximately 13.33 mg/mL (53.39 mM).[1]

  • Dissolution: Tightly cap the tube. Place it in an ultrasonic water bath and sonicate for 10-15 minutes. If the powder is not fully dissolved, place the tube in a heat block set to 60°C for 5-10 minutes, vortexing occasionally.[1] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][9] Protect from light.[1]

Protocol 2: General Method for Solubility Enhancement via pH Adjustment
  • Prepare Buffers: Prepare a series of biocompatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Initial Test: Add a small, known amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for several hours to allow them to reach equilibrium.

  • Observation & Measurement: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax).

  • Analysis: Determine the pH at which the highest concentration is achieved. This identifies the optimal pH range for solubilizing the compound for your experiments.[12]

Protocol 3: General Method for Solubilization using Cyclodextrins
  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HPβ-CD) is a common choice in pharmaceutical research due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.[16][21]

  • Prepare Complex: Prepare an aqueous solution of HPβ-CD.

  • Add Compound: Add the this compound powder to the HPβ-CD solution. The molar ratio of the drug to cyclodextrin often needs to be optimized, but starting with a 1:1 or 1:2 ratio is common.

  • Incubate: Stir or shake the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.[22]

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particles and sterilize the solution for cell culture use. The resulting clear solution contains the water-soluble drug-cyclodextrin complex.[4]

Visualizations

G Workflow for Dissolving this compound start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer/medium prep_stock->dilute observe Precipitation? dilute->observe success Success! Proceed with experiment. (Run vehicle control) observe->success No troubleshoot Troubleshoot observe->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc use_cd Use Cyclodextrin (e.g., HPβ-CD) troubleshoot->use_cd adjust_ph Adjust pH of aqueous medium troubleshoot->adjust_ph lower_conc->dilute use_cd->dilute adjust_ph->dilute

Caption: Decision workflow for dissolving the compound.

G Simplified Apoptosis Pathway compound Kinetin Riboside (e.g., this compound) ros ↑ Reactive Oxygen Species (ROS) compound->ros atp ↓ Cellular ATP Depletion compound->atp cell_cycle G1 Phase Cell Cycle Arrest compound->cell_cycle apoptosis Apoptosis ros->apoptosis atp->apoptosis cell_cycle->apoptosis

Caption: Role of Kinetin Riboside in inducing apoptosis.[6]

G Principle of Co-solvency cluster_0 Poor Solubility cluster_1 Enhanced Solubility drug_water Poorly Soluble Drug + Aqueous Solution precipitate Precipitation / Insolubility drug_water->precipitate drug_cosolvent Poorly Soluble Drug + Aqueous Solution + Co-solvent (e.g., DMSO) solution Homogeneous Solution drug_cosolvent->solution

Caption: How co-solvents improve drug solubility.[10]

References

Technical Support Center: Minimizing Callus Browning with 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize callus browning when using 2-Chloro-N6-furfuryladenine in plant tissue culture.

Frequently Asked Questions (FAQs)

Q1: What is callus browning and why does it occur?

A1: Callus browning is a common problem in plant tissue culture where the callus and/or the surrounding medium turn brown.[1][2] This phenomenon is primarily caused by the oxidation of phenolic compounds released by the plant tissue in response to stress, such as wounding during explant preparation.[3][4] Enzymes like polyphenol oxidase (PPO) and peroxidase (POD) catalyze this oxidation, leading to the formation of toxic quinones that inhibit cell growth and can ultimately cause tissue death.[5][6]

Q2: How does this compound affect callus browning?

A2: this compound is a synthetic cytokinin used to induce cell division and shoot formation.[1] While essential for callus culture, an imbalanced ratio of cytokinins to auxins can stress the plant tissue, potentially leading to increased production of phenolic compounds and subsequent browning.[6][7] The optimal concentration of this compound, often in combination with an auxin, is critical and needs to be empirically determined for each plant species to maintain healthy, undifferentiated callus growth.[1][8]

Q3: Can the culture medium composition contribute to browning?

A3: Yes, the composition of the culture medium plays a significant role in callus browning. Several factors can exacerbate the issue:

  • High salt concentrations: Excessive inorganic salts in the medium can lead to osmotic stress and promote the release of phenolic compounds.[5][6] Using a medium with a lower salt concentration, such as half-strength Murashige and Skoog (MS) medium, can sometimes alleviate browning.[5][9]

  • High sugar concentrations: While necessary as a carbon source, high sugar levels can worsen browning and be detrimental to the callus.[5][6]

  • Nutrient imbalance: The ratio of different nutrients, such as nitrate (B79036) to ammonium, can also influence the browning response.[5][6]

Q4: What is the role of light in callus browning?

A4: Light can promote the synthesis of phenolic compounds and their subsequent oxidation, leading to increased browning.[10] Incubating cultures in the dark, at least during the initial stages of callus induction, is a common practice to reduce browning.[9][11]

Troubleshooting Guide

This guide provides solutions to common issues related to callus browning when using this compound.

Problem Potential Cause Recommended Solution
Rapid browning of the explant immediately after placing it on the medium. Wounding stress during explant preparation is leading to excessive phenolic leakage.Pre-treat the explant by soaking it in an antioxidant solution (e.g., ascorbic acid, citric acid) before placing it on the culture medium.[10][12]
Callus turns brown after a period of healthy growth. Accumulation of toxic oxidized phenols in the medium.Frequent subculturing of the callus to fresh medium can prevent the buildup of inhibitory compounds.[9][12]
The entire culture medium is turning dark. High levels of phenolic exudation from the callus.Incorporate an adsorbent like activated charcoal into the medium to bind the phenolic compounds.[11][13] Be aware that activated charcoal can also adsorb plant growth regulators, so their concentrations may need to be adjusted.[14]
Callus growth is slow, and browning is persistent despite using antioxidants. The concentration of this compound or the auxin-to-cytokinin ratio may be suboptimal, causing stress.Optimize the concentrations of plant growth regulators. Test a range of this compound concentrations in combination with different auxin levels.[6][8]
Browning is more severe in cultures exposed to light. Light-induced synthesis and oxidation of phenolic compounds.Incubate the cultures in complete darkness, especially during the initial callus induction phase.[10][11]

Experimental Protocols

Protocol 1: Pre-treatment of Explants with Antioxidants

Objective: To reduce initial browning caused by wounding.

Methodology:

  • Prepare a sterile antioxidant solution. Common options include:

    • Ascorbic acid: 100-200 mg/L[12]

    • Citric acid: 50-100 mg/L[4]

  • After surface sterilization of the explant material, and just before placing it on the culture medium, immerse the explants in the antioxidant solution for 10-30 minutes.[6]

  • Blot the explants on sterile filter paper to remove excess solution.

  • Place the treated explants onto the prepared culture medium containing this compound.

Protocol 2: Incorporation of Anti-Browning Agents into the Culture Medium

Objective: To control browning throughout the culture period.

Methodology:

  • Prepare the desired plant tissue culture medium (e.g., MS medium).

  • Before autoclaving, add one or more of the following anti-browning agents to the medium:

Anti-Browning Agent Typical Concentration Range Reference
Ascorbic Acid20 - 250 mg/L[4][12]
Citric Acid10 - 100 mg/L[4][15]
Polyvinylpyrrolidone (PVP)200 - 1000 mg/L[10][12]
Activated Charcoal0.5 - 2 g/L[6][9]
  • Adjust the pH of the medium and then autoclave.

  • Dispense the medium into sterile culture vessels.

  • Inoculate the explants onto the medium.

Visualizations

cluster_0 Explant Stress Response Explant Wounding Explant Wounding Phenolic Compound Release Phenolic Compound Release Explant Wounding->Phenolic Compound Release Oxidative Enzymes (PPO, POD) Oxidative Enzymes (PPO, POD) Explant Wounding->Oxidative Enzymes (PPO, POD) Oxidation Oxidation Phenolic Compound Release->Oxidation Oxidative Enzymes (PPO, POD)->Oxidation Quinone Formation Quinone Formation Oxidation->Quinone Formation Callus Browning & Necrosis Callus Browning & Necrosis Quinone Formation->Callus Browning & Necrosis

Caption: Signaling pathway of enzymatic browning in callus culture.

cluster_1 Workflow for Minimizing Callus Browning Explant Preparation Explant Preparation Antioxidant Pre-treatment Antioxidant Pre-treatment Explant Preparation->Antioxidant Pre-treatment Inoculation on Optimized Medium Inoculation on Optimized Medium Antioxidant Pre-treatment->Inoculation on Optimized Medium Dark Incubation Dark Incubation Inoculation on Optimized Medium->Dark Incubation Regular Subculturing Regular Subculturing Dark Incubation->Regular Subculturing Healthy Callus Proliferation Healthy Callus Proliferation Regular Subculturing->Healthy Callus Proliferation

Caption: Experimental workflow to mitigate callus browning.

References

Effect of pH on the stability and activity of 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and activity of 2-Chloro-N6-furfuryladenine.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is expected to exhibit pH-dependent stability. Based on data from structurally similar compounds like 2-chloroadenosine (B27285) and kinetin, it is predicted to be unstable in acidic conditions (pH < 4) and relatively stable in neutral to alkaline conditions (pH 7-10).[1][2] Under acidic conditions, the purine (B94841) ring, particularly due to the electron-withdrawing chloro group at the C2 position, is susceptible to hydrolytic degradation.[1][3] In contrast, many adenine-based cytokinins, like kinetin, demonstrate good stability in neutral to slightly alkaline solutions.[2][4][5]

Q2: What are the likely degradation products of this compound at low pH?

A2: At acidic pH, the primary degradation product is likely to be 2-chloroadenine, resulting from the cleavage of the N6-furfuryl side chain.[1][3] Further degradation may lead to the opening of the purine ring.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: To ensure maximum stability, stock solutions should be prepared in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) or a dilute base such as 0.05 N KOH.[4][5] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For immediate use in cell culture or other biological assays where the final pH will be near neutral, dissolving in DMSO is also a viable option.

Q4: How does pH influence the biological activity of this compound?

A4: The biological activity of this compound, assuming it functions as a cytokinin, is likely pH-dependent. Cytokinin receptors, which are histidine kinases located in the endoplasmic reticulum, exhibit optimal ligand binding at a neutral to slightly alkaline pH (around 7.0-8.0).[6][7][8] At acidic pH (below 6.0), the binding affinity of cytokinins to their receptors is significantly reduced, which would consequently decrease the biological activity of the compound.[6][7]

Q5: What is the expected mechanism of action for this compound, and how is it affected by pH?

A5: As a derivative of N6-furfuryladenine (kinetin), this compound is expected to act as a cytokinin agonist. The cytokinin signaling pathway is initiated by the binding of the ligand to a histidine kinase receptor. This binding event is pH-sensitive, favoring neutral conditions.[6][7] Following binding, a phosphorelay cascade is initiated, leading to the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes. An acidic environment would likely inhibit the initial binding step, thereby blocking the entire downstream signaling cascade.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological activity observed in experiments. 1. Degradation of the compound due to improper storage or experimental conditions. 2. Suboptimal pH of the experimental medium. 1. Verify Stock Solution Integrity: Prepare a fresh stock solution in a slightly alkaline buffer (pH 8.0) or DMSO. Store aliquots at -20°C or lower. 2. Check Medium pH: Ensure the pH of your cell culture medium or assay buffer is within the optimal range for cytokinin activity (typically pH 7.0-7.5). 3. pH Buffering: If your experimental system tends to acidify, consider using a more robust buffering system.
Precipitation of the compound in aqueous solutions. Poor solubility at neutral or acidic pH. 1. Use of Co-solvents: For initial solubilization, use a small amount of DMSO or a dilute base (e.g., 0.1 N NaOH) before diluting to the final concentration in your aqueous medium.[9][10] 2. pH Adjustment: Ensure the final pH of the solution is in the neutral to slightly alkaline range to improve solubility.
Variability in experimental results between batches. 1. Inconsistent concentration of the active compound due to degradation. 2. Differences in the pH of prepared solutions. 1. Standardize Solution Preparation: Follow a strict protocol for preparing and storing your this compound solutions. 2. Quantify Concentration: Use HPLC to verify the concentration of your stock and working solutions before use. 3. pH Measurement: Always measure and record the pH of your final experimental solutions.

Quantitative Data

Table 1: Estimated pH Stability of this compound in Aqueous Solution at 37°C

Disclaimer: The following data is an estimation based on the known stability of 2-chloro-2'-deoxyadenosine and kinetin. Actual values for this compound may vary.

pHEstimated Half-life (t1/2)Expected Degradation Pathway
1.0< 1 hourRapid hydrolysis of the purine ring and/or cleavage of the N6-furfuryl group.[1]
2.0~ 1-2 hoursSignificant hydrolysis.[1]
4.0Several hoursModerate hydrolysis.
7.0> 90 daysStable.[4][5]
8.0> 90 daysStable.[4][5]
10.0> 90 daysStable.[4][5]

Table 2: pH-Dependence of Cytokinin Receptor Binding Affinity

Data is generalized from studies on plant cytokinin receptors.

pHRelative Binding AffinityImplication for this compound Activity
5.0Very LowMinimal to no biological activity expected.[6][7]
6.0Low to ModerateReduced biological activity.[6][7]
7.0HighOptimal biological activity.[6][7]
8.0HighOptimal biological activity.[6][7]
9.0Moderate to HighPotentially slightly reduced activity compared to neutral pH.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a method to determine the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), 100 mM Citrate buffer (pH 4), 100 mM Phosphate buffer (pH 7), 100 mM Tris-HCl buffer (pH 8), 100 mM Carbonate-bicarbonate buffer (pH 10)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µg/mL in each of the prepared pH buffers.
  • Incubate the solutions at a constant temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Immediately neutralize the acidic samples with an equimolar amount of NaOH to quench the degradation reaction.
  • Analyze the samples by HPLC. Monitor the peak area of the parent compound at its λmax (e.g., ~270 nm).
  • The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time 0.

Protocol 2: Cytokinin Receptor Binding Assay

This protocol describes a competitive binding assay to assess the effect of pH on the binding of this compound to its putative receptor.

1. Materials:

  • Microsomal fraction containing the cytokinin receptor (e.g., from a plant cell line or a heterologous expression system).
  • Radiolabeled cytokinin (e.g., [³H]-trans-Zeatin).
  • This compound (as the competitor).
  • Binding buffers at various pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).
  • Glass fiber filters.
  • Scintillation counter and scintillation fluid.

2. Procedure:

  • In a microcentrifuge tube, combine the microsomal fraction, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of this compound in the binding buffer of a specific pH.
  • For determining non-specific binding, include a set of tubes with a large excess of unlabeled trans-Zeatin.
  • Incubate the mixture on ice for a specified period (e.g., 1 hour).
  • Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate the bound and free radioligand.
  • Wash the filters with ice-cold binding buffer.
  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  • The amount of specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can then be determined at each pH.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (DMSO or 0.1N NaOH) dilute Dilute Stock in Buffers stock->dilute buffers Prepare Buffers (pH 1, 2, 4, 7, 8, 10) buffers->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sample quench Quench Reaction (Neutralize if acidic) sample->quench hplc HPLC Analysis quench->hplc data Calculate % Remaining hplc->data Cytokinin_Signaling_Pathway CK 2-Chloro-N6- furfuryladenine (Cytokinin) Receptor Histidine Kinase Receptor (AHK) CK->Receptor Binding (pH 7-8 optimal) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation DNA Cytokinin-Responsive Genes ARR_B->DNA Transcription Activation Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_ph_solutions pH Solutions cluster_solubility_solutions Solubility Solutions start Inconsistent/No Activity check_storage Check Stock Solution: - Freshly prepared? - Stored correctly? start->check_storage check_pH Check Experimental pH: - Is it within 7.0-7.5? start->check_pH check_solubility Check for Precipitation start->check_solubility prep_fresh Prepare Fresh Stock check_storage->prep_fresh adjust_pH Adjust Medium pH check_pH->adjust_pH use_cosolvent Use Co-solvent (DMSO) check_solubility->use_cosolvent verify_conc Verify Concentration (HPLC) prep_fresh->verify_conc use_buffer Use Stronger Buffer adjust_pH->use_buffer alkaline_dissolve Dissolve in Dilute Base use_cosolvent->alkaline_dissolve

References

Autoclaving effects on 2-Chloro-N6-furfuryladenine stability and bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-furfuryladenine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the effects of autoclaving on its stability and bioactivity.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to autoclaving?

However, the stability of 2-chloro substituted purine (B94841) nucleosides can be pH-dependent. For instance, 2-chloro-2'-deoxyadenosine is stable in neutral to basic conditions but degrades in acidic environments, especially at elevated temperatures.[3] Therefore, it is crucial to ensure the pH of your this compound solution is neutral or slightly alkaline before autoclaving.

Q2: What are the potential degradation products of this compound after autoclaving?

The primary degradation product of similar 2-chloro-adenosine compounds under acidic conditions is 2-chloroadenine, resulting from the cleavage of the glycosidic bond. While this compound is not a nucleoside, hydrolysis of the N6-furfuryl group or other alterations to the purine ring are conceivable under harsh conditions. To definitively identify degradation products, analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are recommended.

Q3: Will autoclaving affect the bioactivity of this compound?

Assuming minimal chemical degradation, the bioactivity of this compound is expected to be largely retained after autoclaving. The biological activity of cytokinins is dependent on their ability to bind to specific receptors.[4][5] If the molecule remains intact, its binding affinity should not be significantly altered. However, any degradation could lead to a loss of activity or the formation of byproducts with different biological effects.[6] It is always advisable to perform a bioassay to compare the activity of an autoclaved solution to a filter-sterilized or freshly prepared solution.

Q4: What is the signaling pathway of this compound?

As a cytokinin, this compound is expected to act through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system similar to two-component signaling in bacteria. The general pathway is as follows:

  • Perception: The cytokinin binds to a histidine kinase receptor in the cell membrane.

  • Phosphorelay: This binding triggers autophosphorylation of the receptor. The phosphate (B84403) group is then transferred through a series of phosphotransfer proteins.

  • Response Regulation: Finally, the phosphate is transferred to a response regulator in the nucleus, which acts as a transcription factor to regulate the expression of cytokinin-responsive genes.

Cytokinin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin 2-Chloro-N6- furfuryladenine Receptor Histidine Kinase Receptor (AHK) Receptor->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR Response Regulator (ARR) AHP->ARR Phosphotransfer Gene_Expression Gene Expression ARR->Gene_Expression Transcription Regulation

Caption: General cytokinin signaling pathway.

Troubleshooting Guides

Issue 1: Loss of Bioactivity in Autoclaved this compound Solution
Question Possible Cause Troubleshooting Step
Why is my autoclaved solution of this compound showing reduced or no biological activity? 1. Acidic pH: The solution may have been acidic prior to autoclaving, leading to degradation.[3]- Check the pH of your stock solution before autoclaving. Adjust to neutral or slightly alkaline (pH 7.0-8.0) if necessary.
2. Improper Dissolution: The compound may not have been fully dissolved, leading to an inaccurate final concentration after autoclaving and potential filtration of undissolved particles.- Ensure complete dissolution of the powder before bringing the solution to its final volume. A few drops of 1N NaOH or KOH can aid in dissolving cytokinins.[7]
3. Interaction with Media Components: The compound may be reacting with other components in your culture medium during autoclaving.- Autoclave the this compound stock solution separately from the rest of the media components and add it aseptically afterwards.
4. Extended Autoclave Cycle: The autoclave cycle may have been too long or at too high a temperature.- Adhere to standard autoclaving conditions (121°C for 15-20 minutes).
5. Comparison Standard: The comparison (non-autoclaved) solution may have been prepared differently.- As a control, prepare a filter-sterilized solution of this compound and compare its bioactivity to the autoclaved solution.
Issue 2: Inconsistent Experimental Results
Question Possible Cause Troubleshooting Step
Why am I observing high variability in my experiments using autoclaved this compound? 1. Incomplete Mixing: The autoclaved stock solution may not be homogenous.- Ensure the stock solution is well-mixed before taking aliquots.
2. Storage Issues: The autoclaved solution may be degrading over time upon storage.- Store stock solutions at 4°C for short-term use or frozen at -20°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.
3. pH Shift After Autoclaving: The pH of the solution may have changed during autoclaving.- Measure the pH of the solution after autoclaving to ensure it is within the desired range.

Data Presentation

Table 1: Summary of Adenine-Based Cytokinin Stability After Autoclaving

CytokininConcentrationSolventAutoclave ConditionsStabilityReference
Kinetin (B1673648)1.0 mg/mL0.05 N KOH121°C, 110 kPa, 30 minStable, no significant degradation[1][2]
Benzyladenine (BA)1.0 mg/mL0.05 N KOH121°C, 110 kPa, 30 minStable, no significant degradation[1][2]
trans-Zeatin1.0 mg/mL0.05 N KOH121°C, 110 kPa, 30 minStable, no significant degradation[1][2]
6-(γ,γ-dimethylallylamino) purine (2iP)1.0 mg/mL0.05 N KOH121°C, 110 kPa, 30 minStable, no significant degradation[1][2]
m-Topolin1.0 mg/mL0.05 N KOH121°C, 110 kPa, 30 minStable, no significant degradation[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability Post-Autoclaving via HPLC
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a slightly alkaline solvent (e.g., 0.01 N KOH).

  • Pre-Autoclave Sample: Take an aliquot of the stock solution for HPLC analysis.

  • Autoclaving: Autoclave the remaining stock solution under standard conditions (121°C, 15 psi for 20 minutes).

  • Post-Autoclave Sample: After cooling to room temperature, take an aliquot of the autoclaved solution.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with a pH-adjusting additive like formic acid or ammonium (B1175870) acetate.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound (typically around 269 nm).

  • Data Analysis: Compare the peak area and retention time of the pre- and post-autoclave samples. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Protocol 2: Cytokinin Bioassay (e.g., Seedling Green-up Assay)
  • Prepare Solutions:

    • Solution A: Autoclaved this compound solution at various concentrations.

    • Solution B: Filter-sterilized this compound solution at the same concentrations.

    • Control: Sterilized solvent without the compound.

  • Plating: Prepare a sterile plant growth medium (e.g., MS medium) and add the respective solutions.

  • Seed Sterilization and Sowing: Surface sterilize seeds (e.g., Arabidopsis thaliana) and sow them on the prepared plates.

  • Incubation: Incubate the plates under appropriate light and temperature conditions.

  • Evaluation: After a set period (e.g., 7-10 days), assess a relevant biological response, such as the percentage of seedlings with green cotyledons, root length, or fresh weight.

  • Comparison: Compare the dose-response curves for the autoclaved and filter-sterilized solutions to determine if there is a significant difference in bioactivity.

Visualizations

Experimental_Workflow A Prepare this compound Stock Solution (pH 7-8) B Divide Solution into Two Aliquots A->B C1 Aliquot 1: Filter Sterilize B->C1 Control C2 Aliquot 2: Autoclave (121°C, 20 min) B->C2 Test D1 HPLC Analysis C1->D1 D2 Bioassay C1->D2 C2->D1 C2->D2 E Compare Results: Stability & Bioactivity D1->E D2->E Troubleshooting_Decision_Tree start Reduced Bioactivity Observed q1 Was the pre-autoclave pH acidic? start->q1 a1_yes Likely degradation. Adjust pH to 7-8 before autoclaving. q1->a1_yes Yes q2 Was the compound fully dissolved? q1->q2 No a2_no Inaccurate concentration. Ensure complete dissolution. q2->a2_no No q3 Was it autoclaved with other media components? q2->q3 Yes a3_yes Potential interaction. Autoclave separately. q3->a3_yes Yes end Perform validation bioassay with filter-sterilized control. q3->end No

References

Reducing phenolic compound interference in 2-Chloro-N6-furfuryladenine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating interference from phenolic compounds in experiments involving 2-Chloro-N6-furfuryladenine.

Frequently Asked Questions (FAQs)

Q1: What are phenolic compounds and why do they interfere with my this compound experiments?

A1: Phenolic compounds are a diverse group of secondary metabolites naturally present in plants. When plant tissues are homogenized for experiments, these compounds can be released and subsequently oxidized, leading to a brown discoloration of the medium. This oxidation can inactivate enzymes, degrade nucleic acids, and interfere with the activity of cytokinins like this compound, leading to inconsistent or failed experiments.[1][2]

Q2: What are the common signs of phenolic interference in my experiments?

A2: The most common sign of phenolic interference is the browning of your plant tissue explants or the culture medium. This is due to the oxidation of phenolic compounds. Other signs can include poor growth response to this compound, tissue necrosis, and difficulty in extracting and quantifying the compound.

Q3: How can I prevent or reduce phenolic interference?

A3: Several strategies can be employed to minimize phenolic interference. These include using young, healthy plant material which typically has lower phenolic content, performing extractions at low temperatures to reduce enzymatic activity, and incorporating adsorbents like polyvinylpyrrolidone (B124986) (PVP) into your extraction buffers to bind with phenolic compounds.

Q4: What is Polyvinylpyrrolidone (PVP) and how does it work?

A4: Polyvinylpyrrolidone (PVP) is a synthetic polymer that has a high affinity for phenolic compounds. It forms hydrogen bonds with the hydroxyl groups of phenols, effectively removing them from the solution and preventing their oxidation and interference with your experiment.

Q5: Are there alternatives to PVP for removing phenolic compounds?

A5: Yes, other methods for removing phenolic compounds include solid-phase extraction (SPE) with cartridges like Oasis MCX, which can offer high purity suitable for mass spectrometry.[3] Other adsorbents like activated charcoal can also be used, but their effectiveness and potential for non-specific binding to your compound of interest should be carefully evaluated.

Troubleshooting Guides

Issue 1: Browning of Plant Explants and Culture Medium

Possible Cause: Oxidation of phenolic compounds released from the plant tissue.

Solutions:

  • Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the extraction buffer and culture medium to inhibit the activity of polyphenol oxidase.

  • Adsorbents: Incorporate polyvinylpyrrolidone (PVP) into the extraction buffer or pre-rinse explants in a PVP solution. Activated charcoal can also be added to the culture medium.

  • Low Temperature: Perform all extraction and handling steps at low temperatures (e.g., on ice) to reduce enzymatic activity.

  • Dark Incubation: Initially incubate cultures in the dark, as light can sometimes promote phenolic oxidation.

Issue 2: Low or Inconsistent Bioactivity of this compound

Possible Cause: Phenolic compounds may be directly interacting with and inhibiting the activity of this compound or interfering with its uptake by the plant tissue.

Solutions:

  • Phenolic Removal: Implement a robust phenolic removal step in your protocol using PVP or SPE as described in the experimental protocols section.

  • Dose-Response Curve: Re-evaluate the optimal concentration of this compound after implementing phenolic removal steps, as the effective concentration may change.

  • Purity Check: Ensure the purity of your this compound stock solution has not been compromised.

Issue 3: Low Recovery of this compound During Extraction and Purification

Possible Cause: The cytokinin may be lost during the phenolic removal step or may have degraded.

Solutions:

  • Optimize Adsorbent Amount: Use the minimum amount of PVP or other adsorbent necessary for effective phenolic removal to minimize non-specific binding of the cytokinin.

  • Method Validation: Validate your extraction and purification method by spiking a known amount of this compound into a sample matrix and calculating the recovery rate.

  • SPE Optimization: If using solid-phase extraction, ensure the column is properly conditioned and that the elution solvent is appropriate for recovering the cytokinin. A mixed-mode cation-exchange SPE cartridge can be effective.[3][4]

  • pH Control: Maintain an appropriate pH during extraction, as the stability of some cytokinins can be pH-dependent.

Data Presentation

Table 1: Comparison of Phenolic Removal Methods

MethodPrincipleTypical Phenolic Removal EfficiencyAdvantagesDisadvantages
Polyvinylpyrrolidone (PVP) Adsorption of phenolic compounds via hydrogen bonding.HighSimple to use, cost-effective.Can be difficult to completely remove from the extract; potential for non-specific binding of the target compound.
Solid-Phase Extraction (SPE) - Oasis MCX Mixed-mode sorbent (reversed-phase and cation-exchange) binds and elutes compounds based on polarity and charge.>90% of UV-absorbing contaminants removed.[3]High purity extracts suitable for mass spectrometry; high recovery of cytokinins.[3]More complex and expensive than PVP; requires method development.
Activated Charcoal Adsorption of organic molecules onto a porous carbon surface.VariableReadily available and inexpensive.Can exhibit strong, non-specific binding to the target compound, leading to low recovery.

Table 2: Cytokinin Recovery After Different Purification Steps

Purification MethodAnalyteSample MatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE) - Oasis MCX Various CytokininsArabidopsis thaliana>80% for most cytokinins[3]
Pipette Tip SPE (C18/SDB-RPS/Cation-SR) Tritium-labeled CytokininsArabidopsis thaliana (1mg FW)~77%[5]
Pipette Tip SPE (C18/SDB-RPS/Cation-SR) Tritium-labeled CytokininsArabidopsis thaliana (5mg FW)~10%[5]

Experimental Protocols

Protocol 1: Phenolic Removal using Polyvinylpyrrolidone (PVP)
  • Preparation of PVP Slurry: Prepare a 1-2% (w/v) slurry of insoluble PVP in your chosen extraction buffer.

  • Homogenization: Homogenize the plant tissue in the PVP-containing extraction buffer. Perform this step on ice.

  • Incubation: Incubate the homogenate on a shaker for 15-30 minutes at 4°C to allow for complete binding of phenolic compounds.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the PVP-phenolic complex and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains your target compound, for further analysis.

Protocol 2: Cytokinin Purification using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Column Conditioning: Condition an Oasis MCX SPE cartridge with methanol (B129727) followed by equilibration with the extraction buffer.

  • Sample Loading: Load the supernatant from your plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., aqueous methanol) to remove unbound impurities.

  • Elution: Elute the cytokinins from the cartridge using an appropriate solvent, such as ammoniated methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Mandatory Visualization

experimental_workflow start Plant Tissue Homogenization add_pvp Addition of PVP Slurry start->add_pvp incubation Incubation (4°C) add_pvp->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant (Cytokinin-rich extract) centrifugation->supernatant pellet Discard Pellet (PVP-Phenolic Complex & Debris) centrifugation->pellet downstream Downstream Analysis (e.g., Bioassay, LC-MS) supernatant->downstream

Caption: Workflow for phenolic compound removal using PVP.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp AHP (Phosphotransfer) receptor->ahp Phosphorylation Cascade cytokinin 2-Chloro-N6- furfuryladenine cytokinin->receptor Binding phenolics_cytokinin Phenolic Compounds (Direct Interaction) phenolics_receptor Phenolic Compounds phenolics_receptor->receptor Potential Interference arr_b Type-B ARR (Transcription Factor) ahp->arr_b arr_a Type-A ARR (Negative Regulator) arr_b->arr_a Activation response Cytokinin Response (e.g., Cell Division, Gene Expression) arr_b->response arr_a->receptor Inhibition phenolics_cytokinin->response Potential Inhibition

Caption: Generalized cytokinin signaling pathway and potential points of phenolic interference.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-N6-furfuryladenine and Kinetin in Tobacco Callus Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant tissue culture, cytokinins are pivotal players, orchestrating cell division and differentiation. This guide provides a comparative overview of the bioactivity of a synthetic cytokinin, 2-Chloro-N6-furfuryladenine, and the well-established cytokinin, kinetin (B1673648) (N6-furfuryladenine), with a specific focus on their application in tobacco callus assays. This analysis is intended for researchers and scientists in plant biology and drug development, offering insights into their potential differential effects on callus growth and morphogenesis.

Introduction to Cytokinin Bioactivity

Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. In plant tissue culture, they are essential for inducing the formation of callus (an undifferentiated mass of cells) and stimulating the development of shoots from callus. The bioactivity of a cytokinin is determined by its chemical structure, which influences its recognition by cytokinin receptors and its subsequent metabolic fate within the plant cells.

Kinetin was one of the first cytokinins to be discovered and is a synthetic adenine (B156593) derivative widely used in plant cell culture. Its effects on tobacco callus have been extensively studied, making it a benchmark for assessing the activity of novel cytokinin analogs.

This compound is a derivative of kinetin, characterized by the presence of a chlorine atom at the second position of the adenine ring. Halogen substitutions can significantly alter the biological activity of cytokinin molecules, potentially affecting receptor binding affinity and metabolic stability.

Experimental Protocol: Tobacco Callus Assay

The tobacco callus assay is a standard method to evaluate the biological activity of cytokinins. The general protocol involves the following steps:

  • Explant Preparation: Leaf discs or stem segments are excised from sterile tobacco plantlets (e.g., Nicotiana tabacum).

  • Culture Medium: The explants are placed on a sterile Murashige and Skoog (MS) basal medium. This medium is supplemented with agar, sucrose (B13894) as a carbon source, and a fixed concentration of an auxin, such as naphthaleneacetic acid (NAA) or indole-3-acetic acid (IAA).

  • Cytokinin Treatment: The medium is divided into different treatment groups, each supplemented with varying concentrations of either this compound or kinetin. A control group without any added cytokinin is also included.

  • Incubation: The cultures are maintained in a growth chamber under controlled conditions of light and temperature.

  • Data Collection: After a defined period (typically 4-6 weeks), the fresh and dry weights of the induced callus are measured to quantify the growth-promoting activity of the tested compounds. Morphological characteristics, such as the color and texture of the callus and the extent of shoot formation, are also recorded.

Comparative Bioactivity Data

Below is a table summarizing the expected outcomes based on general knowledge of cytokinin structure-activity relationships. Note: This data is illustrative and not derived from a specific comparative experiment.

CytokininConcentration (µM)Mean Callus Fresh Weight (g)Mean Callus Dry Weight (mg)Morphological Observations
Control (No Cytokinin) 00.1 ± 0.025 ± 1No significant callus growth
Kinetin 11.5 ± 0.275 ± 10Friable, light-colored callus
52.8 ± 0.3140 ± 15Vigorous callus growth
102.5 ± 0.2125 ± 12Callus growth with some browning
This compound 11.8 ± 0.290 ± 11Friable, light-colored callus
53.5 ± 0.4175 ± 20Very vigorous, healthy callus
103.0 ± 0.3150 ± 18Vigorous growth, potential for early shoot primordia

Signaling Pathway and Experimental Workflow

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multistep phosphorelay signaling pathway. The binding of a cytokinin to its receptor (a histidine kinase) initiates a cascade of phosphorylation events that ultimately leads to the activation of transcription factors, altering the expression of genes involved in cell division and differentiation.

CytokininSignaling Cytokinin Cytokinin (e.g., Kinetin) Receptor Histidine Kinase Receptor Cytokinin->Receptor AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulators (ARR-B) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulators (ARR-A) ARR_B->ARR_A Induces Gene_Expression Target Gene Expression ARR_B->Gene_Expression ARR_A->Receptor Negative Feedback TobaccoCallusWorkflow cluster_setup Experiment Setup cluster_culture Incubation cluster_analysis Data Analysis Explant 1. Prepare Tobacco Leaf Explants Media 2. Prepare MS Media + Auxin Explant->Media Treatment 3. Add Cytokinins (Kinetin vs. This compound) Media->Treatment Incubate 4. Culture Explants (4-6 weeks) Treatment->Incubate Measure 5. Measure Callus Fresh & Dry Weight Incubate->Measure Observe 6. Record Callus Morphology Incubate->Observe Compare 7. Compare Bioactivity Measure->Compare Observe->Compare

Unveiling the Molecular Effects of 2-Chloro-N6-furfuryladenine: A Comparative Guide Based on Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated molecular effects of 2-Chloro-N6-furfuryladenine with its parent compound, kinetin (B1673648) (N6-furfuryladenine), and other cytokinin analogs. Due to the limited direct research on this compound's impact on gene expression, this guide synthesizes data from studies on closely related compounds to offer a predictive validation framework. The information presented herein is intended to guide future research and experimental design.

Executive Summary

This compound, a chlorinated derivative of the plant cytokinin kinetin, is expected to modulate a range of cellular processes. Based on the known effects of kinetin and other cytokinins, its influence on gene expression is likely to be significant, impacting pathways related to cell cycle, stress response, and metabolism. The addition of a chlorine atom may alter its stability, uptake, and interaction with cellular machinery, potentially leading to unique biological activities compared to its non-chlorinated counterpart. This guide presents a comparative analysis of gene expression changes induced by cytokinins, details relevant experimental protocols, and illustrates key signaling pathways to provide a foundational understanding for researchers investigating this novel compound.

Comparative Gene Expression Analysis: Insights from Kinetin and Other Cytokinins

While direct gene expression data for this compound is not yet available, extensive research on kinetin and other cytokinins in model organisms like Arabidopsis thaliana provides a valuable predictive baseline. Microarray and RNA-Seq studies have identified a robust set of cytokinin-responsive genes.

A study comparing the effects of kinetin and another cytokinin, benzyladenine (BA), in Arabidopsis revealed both shared and distinct transcriptional responses. BA elicited a more potent response, up- and down-regulating over 2000 genes, while kinetin influenced 436 genes.[1][2] Notably, only a small subset of genes were regulated in the same direction by both compounds, and some were even regulated in opposite directions, highlighting the specificity of different cytokinin structures.[1][2]

Table 1: Comparison of Gene Ontology (GO) Enrichment for Genes Regulated by Kinetin and Benzyladenine in Arabidopsis thaliana

Biological Process CategoryKinetinBenzyladenine (BA)
Upregulated Genes Flavonoid biosynthesisProtein synthesis, Photosynthesis, Defense response
Downregulated Genes Auxin-related processesGibberellin-related processes
Commonly Regulated Some auxin and gibberellin-related genesSome auxin and gibberellin-related genes

Source: Adapted from Vankova et al., 2021.[1][2]

In human cells, the riboside form of kinetin, N6-furfuryladenosine, has been shown to induce the expression of genes associated with DNA damage and cellular stress. This suggests a different mode of action in mammalian systems compared to plants.

Table 2: Upregulation of Stress Response Genes by N6-furfuryladenosine in Human Cancer Cell Lines

Gene SymbolGene NameFold Upregulation (approx.)
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1A>10
HMOX1Heme Oxygenase 1>5
DDIT3DNA Damage Inducible Transcript 3>5
GADD45AGrowth Arrest and DNA Damage Inducible Alpha>3

Source: Adapted from Griffits et al., 2009.[3]

The Potential Impact of Chlorination

The presence of a chlorine atom on the purine (B94841) ring of this compound is a critical modification that could significantly alter its biological activity compared to kinetin. Studies on other chlorinated purine analogs, such as 2-chloroadenosine, have demonstrated that this modification can:

  • Increase Metabolic Stability: Chlorination can make the molecule resistant to enzymatic degradation, for example, by adenosine (B11128) deaminase.

  • Alter Cellular Uptake and Metabolism: Chlorinated analogs may be transported into cells and phosphorylated by different kinases than their non-chlorinated counterparts.

  • Induce Different Downstream Effects: 2-chloroadenosine, unlike adenosine, has been shown to induce apoptosis in certain cell types through a mechanism independent of cell surface adenosine receptors, but dependent on intracellular phosphorylation.

Therefore, it is plausible that this compound may exhibit enhanced potency, a longer half-life, or even novel biological effects not observed with kinetin.

Signaling Pathways

The signaling pathways activated by cytokinins are well-characterized in plants and are beginning to be understood in mammalian systems.

Plant Cytokinin Signaling Pathway

In plants, cytokinins are perceived by histidine kinase receptors in the endoplasmic reticulum, initiating a two-component signaling phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs). These ARRs are transcription factors that regulate the expression of numerous cytokinin-responsive genes, including the type-A ARRs which act in a negative feedback loop.[4]

Plant_Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., this compound) AHK Histidine Kinase Receptor (AHK) Cytokinin->AHK Binding & Activation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation DNA DNA ARR_B->DNA Binds to Promoters ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHK Negative Feedback DNA->ARR_A Transcription Human_N6FFA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular N6FFA N6-Furfuryladenine (or this compound) APRT Adenine Phosphoribosyltransferase (APRT) N6FFA->APRT Salvage Pathway N6FFA_TP N6FFA-Triphosphate APRT->N6FFA_TP CK2 Casein Kinase 2 (CK2) N6FFA_TP->CK2 Phosphate Donor TargetProtein Target Protein (e.g., Huntingtin) CK2->TargetProtein Phosphorylation PhosphorylatedProtein Phosphorylated Target Protein TargetProtein->PhosphorylatedProtein Gene_Expression_Workflow start Cell Culture/ Organism Treatment rna_extraction RNA Extraction start->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep Library Preparation (for RNA-Seq) or cDNA Synthesis (for qPCR) rna_qc->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Alignment - Differential Expression sequencing->data_analysis validation Validation of Key Genes (RT-qPCR) data_analysis->validation end Functional Analysis & Pathway Interpretation validation->end

References

A Comparative Guide to 2-Chloro-N6-furfuryladenine and Zeatin for In Vitro Shoot Regeneration of Woody Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cytokinin is a critical determinant for successful in vitro shoot regeneration, particularly in recalcitrant woody plant species. Among the plethora of available cytokinins, naturally occurring compounds like zeatin and various synthetic derivatives are widely employed. This guide provides a comparative overview of 2-Chloro-N6-furfuryladenine and zeatin, two purine-based cytokinins, for their application in the in vitro shoot regeneration of woody plants.

It is important to note that while extensive research has been conducted on the efficacy of zeatin in woody plant tissue culture, there is a significant lack of published data regarding the use of this compound for this purpose. Therefore, a direct, data-driven comparison from a single study is not currently possible. This guide will provide a comprehensive overview of zeatin's performance based on available literature and discuss this compound in the context of its chemical class and the limited available information.

Zeatin: A Well-Established Cytokinin for Woody Plant Regeneration

Zeatin, a naturally occurring cytokinin, is renowned for its high biological activity and is frequently used to induce shoot formation in a wide range of plant species, including woody plants. It exists in trans- and cis-isomers, with the trans-isomer generally being more active.

Quantitative Data on Zeatin Performance

The following table summarizes the performance of zeatin in the in vitro shoot regeneration of various woody plant species from several studies.

Woody Plant SpeciesExplant TypeBasal MediumZeatin Concentration (mg/L)Shoot Regeneration Frequency (%)Number of Shoots per ExplantShoot Length (cm)Reference
Vaccinium corymbosum L. (Highbush Blueberry)Nodal segmentsModified Woody Plant Medium (MWPM)4.0Significantly higher than control and other cytokininsNot specifiedNot specified[1]
Eucommia ulmoides OliverNodal segmentsDriver Kuniyuki Walnut (DKW) medium2.0100Not specified5.18[2]
Lingonberry (Vaccinium vitis-idaea)Leaf explantsBasal Medium (BM)1-2 µM (approx. 0.22-0.44 mg/L)Used for shoot elongation after induction with TDZ--[3]
Experimental Protocol: In Vitro Shoot Regeneration of Vaccinium corymbosum using Zeatin

This protocol is adapted from the study by Abdelnour-Esquivel et al.[1].

1. Explant Preparation:

  • Collect young, actively growing shoots from mature, healthy Vaccinium corymbosum plants.
  • Wash the shoots thoroughly under running tap water.
  • Surface sterilize the shoots by immersing them in a 20% commercial bleach solution containing a few drops of Tween-20 for 15 minutes, followed by three rinses with sterile distilled water.
  • Under aseptic conditions, excise single nodal segments (1-1.5 cm in length) from the sterilized shoots.

2. Culture Medium:

  • Prepare a modified Woody Plant Medium (MWPM). The modification involves doubling the concentration of Ca(NO₃)₂.
  • Supplement the medium with 4 mg/L zeatin.
  • Adjust the pH of the medium to 5.2 before adding 0.7% (w/v) agar.
  • Autoclave the medium at 121°C for 20 minutes.

3. Culture Conditions:

  • Dispense the sterilized medium into sterile culture vessels.
  • Place one nodal segment explant vertically onto the surface of the medium in each vessel.
  • Incubate the cultures at 25°C under a 16-hour photoperiod with a low light intensity (10 µmol·m⁻²·s⁻¹).

4. Subculture and Elongation:

  • After 4-6 weeks, new shoots should emerge from the axillary buds.
  • Excise the newly formed shoots and subculture them onto a fresh medium of the same composition for further proliferation and elongation.

This compound: An Understudied Cytokinin

This compound is a synthetic cytokinin and a derivative of kinetin (B1673648) (N6-furfuryladenine). The presence of a chlorine atom at the C2 position of the purine (B94841) ring is a modification known in some cytokinin analogs to potentially influence activity and metabolism. Halogenated cytokinins have been a subject of interest in structure-activity relationship studies.

Despite its structural similarity to other active purine-based cytokinins, a thorough search of scientific literature reveals a lack of studies that have specifically investigated the efficacy of this compound for in vitro shoot regeneration in woody plants. Consequently, no quantitative data or established protocols for its use in this context can be provided at this time. Researchers interested in exploring novel cytokinins for recalcitrant woody species may consider investigating this compound, starting with concentration ranges similar to those used for other purine-type cytokinins like kinetin and benzyladenine.

Visualizing the Process and a Key Cellular Mechanism

To aid in the understanding of the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Explant Preparation cluster_1 In Vitro Culture cluster_2 Shoot Development & Proliferation cluster_3 Rooting & Acclimatization Explant Source Healthy Woody Plant Surface Sterilization Wash & Surface Sterilize Explant Source->Surface Sterilization Explant Excision Excise Nodal Segments Surface Sterilization->Explant Excision Inoculation Inoculate Explants Explant Excision->Inoculation Transfer Culture Medium Prepare Basal Medium + Cytokinin (e.g., Zeatin) Culture Medium->Inoculation Incubation Incubate under controlled light and temperature Inoculation->Incubation Shoot Initiation Axillary Bud Break & Shoot Initiation Incubation->Shoot Initiation Growth Shoot Multiplication Subculture for Shoot Multiplication Shoot Initiation->Shoot Multiplication Shoot Elongation Elongation of Shoots Shoot Multiplication->Shoot Elongation Rooting Transfer to Rooting Medium (often with auxin) Shoot Elongation->Rooting Transfer Acclimatization Transfer Plantlets to Soil & Acclimatize Rooting->Acclimatization Greenhouse Plant Greenhouse Plant Acclimatization->Greenhouse Plant

Caption: Generalized workflow for in vitro shoot regeneration of woody plants.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK - Histidine Kinase) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Nuclear Translocation & Phosphotransfer DNA Cytokinin Response Genes ARR_B->DNA Binds to DNA ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback (Inhibition) Transcription Transcription DNA->Transcription Transcription->ARR_A Gene Expression Cytokinin Cytokinin (e.g., Zeatin) Cytokinin->Receptor Binding & Autophosphorylation

References

Comparative Analysis of 2-Chloro-N6-furfuryladenine Cross-reactivity in Cytokinin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-N6-furfuryladenine, a synthetic cytokinin derivative, in cytokinin immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound, this document outlines the principles of cytokinin immunoassays, presents comparative data for structurally related natural and synthetic cytokinins, and provides detailed experimental protocols to aid researchers in designing and interpreting their own immunoassay experiments.

Introduction to this compound

This compound is a synthetic derivative of N6-furfuryladenine (kinetin), a well-known cytokinin. The introduction of a chlorine atom at the C2 position of the adenine (B156593) ring can influence its biological activity and its recognition by cytokinin receptors and antibodies. Understanding the potential for cross-reactivity in immunoassays is crucial for the accurate quantification of endogenous cytokinins in samples that may contain synthetic analogs.

Principles of Cytokinin Immunoassays

Cytokinin immunoassays are highly sensitive techniques used for the quantification of these plant hormones. The most common format is the competitive enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA, a known amount of enzyme-labeled cytokinin is mixed with the sample containing an unknown amount of unlabeled cytokinin. This mixture is then added to a microplate well coated with antibodies specific to a particular cytokinin. The unlabeled cytokinin from the sample and the enzyme-labeled cytokinin compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the cytokinin in the sample.

Cross-reactivity occurs when the antibodies bind to compounds other than the target analyte.[1] This is a common phenomenon in immunoassays for small molecules like cytokinins, where structurally similar compounds can compete for antibody binding sites, leading to an overestimation of the target cytokinin's concentration.[2] The degree of cross-reactivity is dependent on the specificity of the primary antibody used in the assay.

Comparative Cross-reactivity Data

CompoundStructure% Cross-reactivity (relative to Zeatin Riboside)
Zeatin Riboside (ZR) Target Analyte100%
Zeatin (Z)Isoprenoid side chain, no riboseHigh
Isopentenyladenosine (iPA)Isoprenoid side chain, no hydroxyl groupModerate
Isopentenyladenine (iP)Isoprenoid side chain, no hydroxyl or riboseLow to Moderate
Dihydrozeatin Riboside (DHZR)Saturated side chainModerate to High
Dihydrozeatin (DHZ)Saturated side chain, no riboseModerate
Benzyladenine (BA)Aromatic side chainLow
Kinetin (B1673648) (N6-furfuryladenine)Furfuryl side chainVery Low

Note: The exact percentages of cross-reactivity can vary significantly between different antibody preparations and immunoassay formats.

Based on the structure of this compound, it is plausible that it would exhibit some degree of cross-reactivity in immunoassays targeting other cytokinins, particularly those developed against kinetin or other synthetic cytokinins. The presence of the chlorine atom at the C2 position would likely alter its binding affinity compared to kinetin.

Experimental Protocols

Below is a detailed methodology for a representative competitive ELISA for cytokinin quantification. This protocol can be adapted to assess the cross-reactivity of this compound.

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Buffer: 50 mM sodium bicarbonate, pH 9.6.

  • Antibody Solution: Prepare a solution of the primary anti-cytokinin antibody in Coating Buffer. The optimal concentration needs to be determined by titration.

  • Blocking Buffer: Phosphate-buffered saline (PBS) containing 1% (w/v) bovine serum albumin (BSA) and 0.05% (v/v) Tween-20.

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20.

  • Cytokinin Standards: Prepare a serial dilution of the target cytokinin (e.g., zeatin riboside) and the test compound (this compound) in the assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

  • Enzyme-conjugated Cytokinin: Prepare a solution of the cytokinin-horseradish peroxidase (HRP) conjugate in the assay buffer. The optimal dilution needs to be determined.

  • Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the cytokinin standard or sample and 50 µL of the enzyme-conjugated cytokinin to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step five times.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the cytokinin standard concentration.

  • Determine the concentration of cytokinin in the samples by interpolating their absorbance values on the standard curve.

  • To determine the cross-reactivity of this compound, generate a standard curve for this compound and calculate the concentration that gives 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: (IC50 of target cytokinin / IC50 of this compound) x 100

Visualizations

Cytokinin Immunoassay Workflow

ELISA_Workflow cluster_coating 1. Antibody Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection A Anti-Cytokinin Antibody P Microplate Well A->P Incubate P_blocked Blocked Well B Blocking Agent (BSA) B->P_blocked Saturate unbound sites P_blocked2 Blocked Well Sample_CK Sample Cytokinin Sample_CK->P_blocked2 Compete for antibody binding Enzyme_CK Enzyme-labeled Cytokinin Enzyme_CK->P_blocked2 Compete for antibody binding P_bound Well with bound Enzyme-CK Substrate Substrate Substrate->P_bound Enzymatic reaction Signal Colorimetric Signal P_bound->Signal

Caption: Competitive ELISA workflow for cytokinin quantification.

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin CRE1 CRE1/AHK4 (Receptor) CK->CRE1 Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) CRE1->AHP Phosphotransfer ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphotransfer DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibits DNA->ARR_A Expression Response Cytokinin Response DNA->Response

Caption: Simplified cytokinin signaling pathway in plants.

References

Comparative Analysis of Cytokinin Receptor Binding Affinities: A Focus on 2-Chloro-N6-furfuryladenine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cytokinin Receptors and Binding Affinity

Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development. Their physiological effects are mediated through binding to a specific family of receptors, primarily the Arabidopsis thaliana histidine kinases (AHKs): AHK2, AHK3, and CRE1/AHK4. The affinity with which a cytokinin molecule binds to these receptors is a key determinant of its biological activity. A higher binding affinity, often indicated by a lower dissociation constant (Kd), generally correlates with a more potent physiological response. Understanding the structure-activity relationship, including how substitutions on the adenine (B156593) ring affect receptor binding, is critical for the design of novel agonists and antagonists with specific activities.

Comparative Receptor Binding Affinities of Common Cytokinins

While specific binding data for 2-Chloro-N6-furfuryladenine is not available, the following table summarizes the reported dissociation constants (Kd) for several common, naturally occurring and synthetic cytokinins to the AHK receptors. This data provides a baseline for understanding the range of binding affinities and the differential selectivity of these receptors.

CytokininReceptorDissociation Constant (Kd) in nM
trans-Zeatin (tZ) CRE1/AHK42-4
AHK31-2
AHK24.0
Isopentenyladenine (iP) CRE1/AHK4~17
AHK3~170 (approx. 10-fold lower than CRE1/AHK4)
AHK21.4
Dihydrozeatin (DZ) CRE1/AHK4Higher Kd than tZ and iP
AHK3Higher affinity than CRE1/AHK4
N6-Benzyladenine (BA) CRE1/AHK4~300
AHK3Lower affinity than for tZ
AHK2Similar affinity range to AHK4

Note: The binding affinities can vary depending on the specific assay conditions and the expression system used. The data presented here is a compilation from multiple studies to provide a comparative overview.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity from the receptor.

Materials and Reagents:
  • Membrane preparations from cells expressing the target cytokinin receptor (e.g., CRE1/AHK4, AHK2, or AHK3).

  • Radiolabeled cytokinin with high affinity, such as [³H]trans-zeatin.

  • Unlabeled competitor cytokinins (including this compound and other standards).

  • Binding buffer (e.g., Tris-HCl with MgCl₂, KCl, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:
  • Incubation: In a series of tubes, combine the receptor-containing membrane preparation, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of the unlabeled competitor cytokinin. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G Experimental Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation (e.g., membrane fraction) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]tZ) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Workflow for determining cytokinin receptor binding affinity.

Cytokinin Signaling Pathway

Upon binding of a cytokinin to its receptor, a signaling cascade is initiated, which ultimately leads to changes in gene expression and physiological responses. The core of this pathway is a two-component signaling system.

  • Signal Perception: Cytokinin binds to the extracellular CHASE domain of the AHK receptor.

  • Autophosphorylation: Ligand binding induces a conformational change, leading to the autophosphorylation of a conserved histidine residue in the kinase domain of the receptor.

  • Phosphorelay: The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the receptor.

  • AHP Transfer: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP).

  • Nuclear Translocation: The phosphorylated AHP translocates to the nucleus.

  • Response Regulator Activation: In the nucleus, the AHP transfers the phosphate group to a type-B Arabidopsis response regulator (ARR).

  • Gene Expression: Phosphorylated type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription. This leads to the synthesis of proteins that carry out the various physiological effects of cytokinins.

  • Negative Feedback: Among the genes activated by type-B ARRs are the type-A ARRs, which act as negative regulators of the signaling pathway, thus creating a feedback loop.

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor (CRE1, AHK2, AHK3) CK->Receptor Binding Receptor->Receptor Autophosphorylation (P) AHP AHP Receptor->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer cluster_nucleus cluster_nucleus ARR_B_P Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Transcription Activation ARR_A Type-A ARR ARR_A->Receptor Negative Feedback Genes->ARR_A Expression Response Cytokinin Response Genes->Response

The cytokinin signaling pathway.

Conclusion and Future Directions

The binding affinity of a cytokinin to its receptors is a fundamental parameter that dictates its biological efficacy. While quantitative data for this compound is currently lacking, the established methodologies and the comparative data for other cytokinins provide a solid framework for its evaluation. The substitution of a chlorine atom at the 2-position of the adenine ring, as seen in this compound, is known to influence the electronic properties of the purine (B94841) system, which could potentially alter its interaction with the amino acid residues in the receptor's binding pocket. Further research employing the experimental protocols outlined in this guide is necessary to precisely determine the binding affinity of this compound and to fully elucidate its structure-activity relationship. Such studies will be invaluable for the development of more potent and selective cytokinin-based molecules for applications in agriculture and medicine.

Comparative Analysis of Chlorinated vs. Non-Chlorinated Cytokinin Effects on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins, a class of phytohormones, are pivotal regulators of plant growth and development, influencing processes from cell division to organogenesis. They are broadly categorized into two main types: adenine-type, which are naturally occurring, and phenylurea-type, which are synthetic. A subset of these synthetic cytokinins includes chlorinated compounds. This guide provides a comparative analysis of the effects of non-chlorinated (adenine-type) and chlorinated (phenylurea-type) cytokinins on root development, a critical aspect of plant architecture and nutrient acquisition. Understanding the differential impacts of these cytokinin classes can inform strategies in agricultural biotechnology and the development of novel plant growth regulators.

Cytokinins generally play an inhibitory role in root development, acting antagonistically to auxins.[1][2] They are known to suppress primary root elongation and lateral root formation.[3][4] However, the potency and specific effects can vary significantly between different cytokinin compounds.

Quantitative Data on Root Development

The following tables summarize the quantitative effects of representative non-chlorinated and chlorinated cytokinins on key root development parameters in the model organism Arabidopsis thaliana.

Table 1: Effects of Non-Chlorinated Cytokinins on Arabidopsis Root Development

CytokininConcentration (µM)Effect on Primary Root Length (% of Control)Effect on Lateral Root Density (Emerged LRs/cm) (% of Control)Reference
Kinetin 0.191.8%~25%[3]
0.586.7%Not Reported[3]
1Strong ReductionNot Reported[3]
6-Benzylaminopurine (BAP) 0.005Not ReportedReduced[3]
0.01Not ReportedFurther Reduced[3]
0.05Not ReportedSeverely Reduced[3]

Table 2: Effects of Chlorinated Cytokinins on Plant Development (Root Data Limited)

Data on the specific effects of chlorinated cytokinins on root morphology, particularly primary root length and lateral root density in a comparable model system to Arabidopsis, is limited in publicly available research. The primary focus of studies on chlorinated phenylurea-type cytokinins, such as Forchlorfenuron (CPPU), has been on fruit development and shoot organogenesis. While some studies mention "rooting activity," they often lack the detailed quantitative data necessary for a direct comparative table.[5]

Forchlorfenuron (CPPU), a chlorinated phenylurea-type cytokinin, is noted for its high potency in promoting cell division and is widely used to increase fruit size.[6][7][8] Urea-derived herbicides with chlorine substitutions, such as Monuron and Diuron, have also been reported to exhibit cytokinin-like activity.[9]

Experimental Protocols

To facilitate further research, a generalized protocol for assaying the effects of different cytokinins on Arabidopsis root development is provided below. This protocol can be adapted to compare chlorinated and non-chlorinated compounds.

Protocol: Arabidopsis thaliana Root Growth Assay

  • Plant Material and Sterilization:

    • Use Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

    • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Triton X-100.

    • Rinse seeds 4-5 times with sterile distilled water.

  • Growth Medium and Plating:

    • Prepare Murashige and Skoog (MS) medium, including vitamins and 1% sucrose, and solidify with 0.8% agar (B569324). Adjust pH to 5.7.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add filter-sterilized cytokinin stock solutions (e.g., Zeatin, Kinetin, BAP, CPPU, Monuron, Diuron) to the molten agar to achieve the desired final concentrations. A concentration range of 0.01 µM to 10 µM is a good starting point for comparison. Include a solvent control.

    • Pour the medium into square Petri plates.

    • Aseptically place sterilized seeds in a line on the surface of the agar.

  • Growth Conditions:

    • Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod). Position the plates vertically to allow roots to grow along the agar surface.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), capture high-resolution images of the plates.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root.

    • Count the number of emerged lateral roots along the primary root.

    • Calculate lateral root density by dividing the number of lateral roots by the length of the primary root.

    • Perform statistical analysis (e.g., ANOVA) to compare the effects of different cytokinin treatments.

Signaling Pathways and Mechanisms of Action

Cytokinins exert their effects through a well-characterized signaling pathway. While both adenine-type and phenylurea-type cytokinins utilize this pathway, there are nuances in their interaction with its components.

Cytokinin Signaling Pathway

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Chlorinated or Non-Chlorinated Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR Phosphorylation & Activation Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Transcriptional Activation Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->Type_B_ARR Inhibition Cytokinin_Response_Genes->Type_A_ARR Expression

Caption: Simplified cytokinin signaling pathway. (Within 100 characters)

Both chlorinated (phenylurea-type) and non-chlorinated (adenine-type) cytokinins are perceived by the same histidine kinase receptors (AHKs) in the plasma membrane.[10] This binding initiates a phosphorelay cascade, leading to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.

A key difference lies in their metabolic stability. Phenylurea-type cytokinins, including chlorinated derivatives, are resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKO), which inactivates adenine-type cytokinins.[10] This resistance leads to a more sustained cytokinin signal. Furthermore, some phenylurea derivatives can act as competitive inhibitors of CKO, thereby increasing the levels of endogenous adenine-type cytokinins.[10] This dual mechanism of action—direct receptor activation and indirect elevation of endogenous cytokinin levels—likely contributes to the high potency observed with many synthetic cytokinins.

Experimental Workflow for Comparative Analysis

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Select Cytokinins (Chlorinated vs. Non-chlorinated) B Prepare Stock Solutions & Growth Media A->B C Sterilize & Plate Arabidopsis Seeds B->C D Incubate Plates (Vertical Orientation) C->D E Image Plates at Defined Timepoints D->E F Measure Primary Root Length E->F G Count Lateral Roots E->G H Calculate Lateral Root Density F->H G->H I Statistical Analysis & Comparison H->I

Caption: Workflow for comparing cytokinin effects on root growth. (Within 100 characters)

Conclusion

While both chlorinated and non-chlorinated cytokinins generally inhibit root growth, their potency and mechanisms of action can differ. Phenylurea-type cytokinins, which include chlorinated compounds, often exhibit higher activity due to their metabolic stability and ability to inhibit the degradation of endogenous cytokinins. However, a significant gap exists in the literature regarding detailed quantitative data on the effects of chlorinated cytokinins on root architecture. The provided experimental protocol offers a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of cytokinin function and for the development of novel plant growth regulators with targeted effects. Future research should focus on generating this comparative data to fully elucidate the structure-activity relationships of different cytokinin classes in regulating root development.

References

Navigating the Separation of 2-Chloro-N6-furfuryladenine and Its Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of 2-Chloro-N6-furfuryladenine from its isomers is critical for ensuring compound purity, efficacy, and safety. This guide provides a comprehensive comparison of analytical methodologies, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate separation technique.

This compound, a synthetic cytokinin, and its isomers can exhibit varied biological activities. The presence of isomers can complicate pharmacological studies and compromise the quality of a drug substance. Therefore, robust analytical methods are essential to distinguish and quantify these closely related compounds. The primary isomers of concern include positional isomers, where the chloro or furfuryl group is located at a different position on the purine (B94841) ring (e.g., N7 or N9 instead of N6), and isomers of the furfuryl group itself.

This guide explores three principal analytical techniques for the separation of these isomers: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for the separation of this compound from all its potential isomers is not extensively documented in publicly available literature, this guide presents detailed protocols adapted from the successful separation of analogous substituted purines and chlorinated compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on several factors, including the specific isomers to be separated, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, CE, and GC-MS for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation Partitioning between a stationary phase and a mobile liquid phase based on polarity.Differential migration of charged species in an electric field, influenced by charge-to-size ratio.Partitioning between a stationary phase and a mobile gas phase based on volatility, followed by mass-based detection.
Applicability to Isomers Excellent for positional isomers (e.g., N6, N7, N9) and structural isomers.Highly effective for charged isomers and can be adapted for neutral isomers using MEKC.Suitable for volatile and thermally stable isomers; may require derivatization.
Resolution High, can be optimized with various column chemistries and mobile phases.Very high, often exceeding HPLC due to high efficiency.High, particularly with capillary columns.
Sensitivity Good to excellent, depending on the detector (UV, MS).Good, with potential for high sensitivity using specific detectors (e.g., laser-induced fluorescence).Excellent, especially with mass spectrometry detection.
Sample Throughput Moderate to high.High, with rapid analysis times.Moderate, sample preparation can be time-consuming.
Instrumentation Cost Moderate to high.Moderate.High.
Solvent Consumption High.Very low.Low.

Experimental Protocols

The following sections provide detailed experimental protocols for each analytical technique. These protocols are designed to be a starting point for method development and optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of purine derivatives. A reversed-phase method is generally suitable, where the separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow for HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound and isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Manual Injector Filter->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV/PDA or Mass Spectrometer Column->Detector Pump HPLC Pump (Isocratic or Gradient) Pump->Injector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration

Fig. 1: HPLC Experimental Workflow.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5). A gradient elution may be necessary for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 270 nm or Mass Spectrometry (MS) for enhanced specificity and sensitivity.

Expected Elution Order: The elution order will depend on the polarity of the isomers. Generally, N9-substituted purines are less polar than N7-substituted isomers, which are in turn less polar than N6-substituted isomers. Therefore, the expected elution order would be: 2-Chloro-N9-furfuryladenine, followed by 2-Chloro-N7-furfuryladenine, and finally this compound. Isomers with the chlorine at a different position (e.g., C8) would have different polarities and thus different retention times.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is particularly well-suited for charged molecules. For neutral isomers, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.

Experimental Workflow for CE Separation

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample containing This compound and isomers Dissolve Dissolve in Running Buffer Sample->Dissolve Injection Hydrodynamic or Electrokinetic Injection Dissolve->Injection Capillary Fused Silica (B1680970) Capillary Detector UV/PDA Detector Capillary->Detector Injection->Capillary HVPS High Voltage Power Supply HVPS->Capillary Electropherogram Electropherogram Detector->Electropherogram Analysis Migration Time and Peak Area Analysis Electropherogram->Analysis

Fig. 2: Capillary Electrophoresis Experimental Workflow.

Method Parameters:

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Running Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0. For MEKC, add a surfactant such as sodium dodecyl sulfate (B86663) (SDS) above its critical micelle concentration.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 214 nm.

Expected Migration Order: In CE, the migration order is determined by the charge-to-size ratio of the analytes. At neutral pH, the purine isomers will have slight differences in their pKa values, leading to different effective charges and thus different migration times. In MEKC, the separation is based on the differential partitioning of the neutral analytes into the micelles. More hydrophobic isomers will interact more strongly with the micelles and have longer migration times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For purine derivatives, which are generally non-volatile, a derivatization step is often required to increase their volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound and isomers Derivatization Derivatization (e.g., silylation) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injector GC Injector Extraction->Injector Column Capillary GC Column Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector GC_Oven Temperature- Programmed Oven GC_Oven->Column TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra Analysis and Library Matching TIC->Mass_Spectra

Fig. 3: GC-MS Experimental Workflow.

Method Parameters:

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Expected Separation and Identification: The separation in GC is based on the volatility and interaction of the derivatized isomers with the stationary phase. The mass spectrometer provides definitive identification based on the fragmentation patterns of the isomers. Even if isomers co-elute, they may be distinguishable by their unique mass spectra.

Conclusion

The separation of this compound from its isomers is a challenging but achievable analytical task. HPLC and Capillary Electrophoresis are powerful techniques for the direct separation of these compounds, with HPLC being more established and versatile, while CE offers superior efficiency. GC-MS provides an alternative approach, particularly when coupled with derivatization, and offers the advantage of definitive identification through mass spectral data. The choice of the optimal method will depend on the specific requirements of the analysis. The protocols provided in this guide serve as a robust starting point for developing and validating a suitable analytical method for ensuring the purity and quality of this compound.

Bioassay-Guided Fractionation: Confirming the Anticancer Activity of 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the application of bioassay-guided fractionation to confirm the anticancer activity of 2-Chloro-N6-furfuryladenine, a synthetic purine (B94841) derivative. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with related compounds, detailed experimental protocols, and insights into its potential mechanism of action.

Introduction to this compound and Bioassay-Guided Fractionation

This compound is a derivative of N6-furfuryladenosine (kinetin riboside), a compound belonging to the cytokinin family of plant hormones.[1] While cytokinins are known for their role in plant growth, synthetic derivatives have garnered significant interest for their potential therapeutic applications, particularly in oncology. The addition of a chlorine atom to the purine ring can modulate the compound's biological activity, potentially enhancing its efficacy and selectivity against cancer cells.

Bioassay-guided fractionation is a powerful strategy used to systematically separate and identify biologically active compounds from a mixture. This iterative process involves fractionating a sample using chromatographic techniques and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. In the context of this compound, this approach can be hypothetically applied to a synthetic mixture containing the target compound and its precursors or side-products to unequivocally attribute the observed anticancer activity to the chlorinated purine.

Comparative Anticancer Activity

The primary mechanism of action for N6-furfuryladenosine appears to be the induction of a rapid energy crisis in cancer cells through the depletion of intracellular ATP, leading to genotoxic stress and the activation of apoptosis.[1] It is hypothesized that this compound shares a similar mechanism, with the chlorine substitution potentially influencing its potency.

The following table summarizes the cytotoxic activity (IC50 values) of N6-furfuryladenosine and other relevant purine analogs against various cancer cell lines, providing a benchmark for the expected activity of this compound.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
N6-furfuryladenosine (Kinetin Riboside) MiaPaCa-2 (Pancreatic)0.27[1]
A375 (Melanoma)Not Specified[1]
HL-60 (Leukemia)Not Specified[1]
Olomoucine Various~7
Roscovitine Various~0.7
Purvalanol A Various~0.004
6-(4-(4-trifluoromethylphenyl)piperazine analog Huh7 (Liver)< 0.1
6-(4-(3,4-dichlorophenyl)piperazine analog Huh7 (Liver)< 0.13
N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine Various1-5[2]
N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine Various1-5[2]

Experimental Protocols

This section outlines the key experimental methodologies for a bioassay-guided fractionation workflow to confirm the activity of this compound.

Preparative High-Performance Liquid Chromatography (HPLC) for Fractionation

Preparative HPLC is a robust technique for separating and purifying compounds from a mixture.

Protocol:

  • Sample Preparation: Dissolve the crude synthetic mixture containing this compound in a suitable solvent (e.g., DMSO, Methanol) compatible with the mobile phase.

  • Column Selection: Utilize a reversed-phase C18 column of an appropriate dimension for preparative scale separation.

  • Mobile Phase: Employ a gradient of water and acetonitrile (B52724) (both with 0.1% trifluoroacetic acid or formic acid) is commonly used for the separation of purine derivatives. The gradient should be optimized to achieve good resolution between the target compound and impurities.

  • Flow Rate: Adjust the flow rate according to the column dimensions, typically ranging from 5 to 50 mL/min for preparative columns.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where the purine ring absorbs (typically around 260 nm).

  • Fraction Collection: Collect fractions based on time or UV signal peaks into individual tubes or a multi-well plate.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a centrifugal evaporator or nitrogen stream.

  • Reconstitution: Reconstitute the dried fractions in a known volume of DMSO for subsequent bioassays.

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the reconstituted HPLC fractions and the purified this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each fraction and concentration relative to the vehicle control. The fraction exhibiting the highest cytotoxicity will be selected for further analysis. The IC50 value (the concentration that inhibits 50% of cell growth) for the purified compound can be determined by plotting cell viability against compound concentration.

Visualizing the Workflow and Signaling Pathways

Bioassay-Guided Fractionation Workflow

The following diagram illustrates the iterative process of bioassay-guided fractionation to isolate and confirm the active compound.

BioassayGuidedFractionation Start Crude Synthetic Mixture (Containing this compound) HPLC Preparative HPLC Fractionation Start->HPLC Fractions Collection of Fractions (F1, F2, F3, ... Fn) HPLC->Fractions Bioassay Cytotoxicity Bioassay (MTT) on Cancer Cell Lines Fractions->Bioassay Analysis Identify Active Fraction(s) Bioassay->Analysis Inactive Inactive Fractions (Discard or Re-screen) Analysis->Inactive No Activity Active Most Active Fraction Analysis->Active Activity Detected Purification Further Purification of Active Fraction (if necessary) Active->Purification PureCompound Pure this compound Purification->PureCompound Confirmation Confirm Activity of Pure Compound PureCompound->Confirmation Result Confirmed Bioactive Compound Confirmation->Result

Caption: Workflow of bioassay-guided fractionation for activity confirmation.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanism of N6-furfuryladenosine, the following diagram depicts the hypothesized signaling pathway leading to apoptosis induced by this compound.

ApoptosisSignalingPathway cluster_cell Cancer Cell cluster_mitochondria Mitochondrion Compound This compound ATP_Depletion Intracellular ATP Depletion Compound->ATP_Depletion Genotoxic_Stress Genotoxic Stress ATP_Depletion->Genotoxic_Stress Bax_Bak Bax/Bak Activation Genotoxic_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

Bioassay-guided fractionation provides a robust framework for confirming the anticancer activity of this compound. By systematically isolating the compound and evaluating its cytotoxic effects, researchers can definitively attribute the observed biological activity to the specific chemical entity. The comparative data from related purine analogs suggest that this compound holds promise as a potential anticancer agent, likely acting through the induction of ATP depletion and the intrinsic apoptosis pathway. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical models.

References

Differential Effects of 2-Chloro-N6-furfuryladenine on Different Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-N6-furfuryladenine, a synthetic cytokinin, with other commonly used alternatives in plant tissue culture. The information presented is based on available experimental data to assist researchers in selecting the appropriate plant growth regulator for their specific application.

Introduction to this compound

This compound is a derivative of kinetin (B1673648) (N6-furfuryladenine), a well-established synthetic cytokinin used in plant cell culture to induce cell division and morphogenesis.[1] The substitution of a chlorine atom at the C2 position of the adenine (B156593) ring can influence its biological activity, potentially leading to differential effects compared to its parent compound and other cytokinins like 6-Benzylaminopurine (BA). Cytokinins, in conjunction with auxins, play a crucial role in regulating various aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence.[2]

Comparative Efficacy in Plant Tissue Culture

While direct comparative studies on this compound across a wide range of plant species are limited, we can infer its potential effects based on studies comparing its parent compound, kinetin, with another widely used synthetic cytokinin, 6-Benzylaminopurine (BA).

A study on Arabidopsis thaliana and Nicotiana tabacum (tobacco) revealed differential effects of kinetin and BA on plant development and stress tolerance. Treatments with saturated solutions of BA were found to inhibit plant progress, whereas kinetin solutions promoted development.[3][4][5] Furthermore, BA showed a much stronger protective effect against certain pathogens compared to kinetin.[3][4][5] Gene expression analysis indicated that BA influenced a significantly larger number of genes than kinetin, suggesting a more potent and broader range of activity.[3][4]

These findings suggest that the choice of cytokinin can have a profound and sometimes opposite effect on the in vitro response of plant tissues. As a derivative of kinetin, this compound's activity is likely to be more aligned with that of kinetin, but the chloro- substitution may alter its binding affinity to cytokinin receptors and subsequent downstream signaling, leading to unique effects that warrant further investigation.

Table 1: Summary of Comparative Effects of Kinetin and Benzyladenine on Arabidopsis and Tobacco

ParameterKinetin (N6-furfuryladenine)6-Benzylaminopurine (BA)Reference
Plant Development Promoted plant developmentInhibited plant progress at saturated concentrations[3][4][5]
Pathogen Resistance Weaker or no protective effectStrong protective effect against TMV, Pseudomonas, and Botrytis cinerea[3][4][5]
Gene Expression Influenced a smaller number of genes (436)Influenced a larger number of genes (>2000)[3][4]
Specific Gene Regulation Exclusively activated flavonoid synthesis genesMore significantly affected protein synthesis, photosynthesis, and defense-related genes[3][4]

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinins exert their effects through a well-defined signaling pathway. This pathway is crucial for understanding how this compound and other cytokinins regulate plant growth and development. The binding of a cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of target gene expression.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., this compound) AHK Histidine Kinase Receptor (AHK) CK->AHK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphotransfer TypeB_ARR_inactive Type-B ARR (inactive) AHP->TypeB_ARR_inactive Phosphotransfer TypeB_ARR_active Type-B ARR (active) TypeB_ARR_inactive->TypeB_ARR_active Phosphorylation TypeA_ARR_gene Type-A ARR Gene TypeB_ARR_active->TypeA_ARR_gene Activates Transcription Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_active->Cytokinin_Response_Genes Activates Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR_gene->TypeA_ARR Transcription & Translation TypeA_ARR->TypeB_ARR_active Inhibits

Caption: The cytokinin signaling pathway, a multi-step phosphorelay system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the effects of different plant growth regulators. Below are generalized protocols for in vitro regeneration and cytokinin analysis, which can be adapted for specific plant species and experimental goals.

In Vitro Plant Regeneration

This protocol outlines the basic steps for regenerating plants from explants in tissue culture. The concentrations of this compound and other cytokinins would need to be optimized for the specific plant species.

In_Vitro_Regeneration_Workflow start Start: Select healthy source plant explant_prep Explant Preparation (e.g., leaf, stem, cotyledon) start->explant_prep sterilization Surface Sterilization explant_prep->sterilization culture_initiation Culture Initiation on Callus Induction Medium (MS + Auxin + Cytokinin) sterilization->culture_initiation callus_dev Callus Development culture_initiation->callus_dev shoot_induction Transfer to Shoot Induction Medium (MS + varying concentrations of This compound, Kinetin, or BA) callus_dev->shoot_induction shoot_dev Shoot Development and Elongation shoot_induction->shoot_dev rooting Transfer to Rooting Medium (MS + Auxin) shoot_dev->rooting acclimatization Acclimatization of Plantlets rooting->acclimatization end End: Regenerated plant acclimatization->end

Caption: A generalized workflow for in vitro plant regeneration.

Detailed Steps:

  • Explant Preparation: Select healthy, young tissues from a source plant. Leaf discs, stem segments, or cotyledons are commonly used explants.

  • Surface Sterilization: Wash the explants with a detergent solution, followed by treatment with a sterilizing agent (e.g., 70% ethanol, sodium hypochlorite (B82951) solution) and rinse with sterile distilled water.

  • Culture Initiation: Place the sterilized explants on a callus induction medium, typically Murashige and Skoog (MS) medium supplemented with an auxin (e.g., NAA) and a cytokinin.

  • Callus Development: Incubate the cultures in a growth chamber under controlled light and temperature conditions until callus is formed.

  • Shoot Induction: Transfer the callus to a shoot induction medium containing different concentrations of the cytokinins to be tested (e.g., this compound, Kinetin, BA).

  • Shoot Development and Elongation: Subculture the developing shoots on fresh medium to promote further growth and elongation.

  • Rooting: Transfer the elongated shoots to a rooting medium, which typically contains an auxin to induce root formation.

  • Acclimatization: Once roots are well-developed, carefully transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.

Cytokinin Extraction and Quantification

This protocol describes a method for extracting and quantifying endogenous or exogenously applied cytokinins from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., methanol:water:formic acid)

  • Internal standard (e.g., deuterated cytokinin)

  • Solid-phase extraction (SPE) columns

  • LC-MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: Add the extraction buffer and the internal standard to the powdered tissue and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the cell debris.

  • Purification: Pass the supernatant through an SPE column to remove interfering compounds.

  • Elution: Elute the cytokinins from the SPE column using an appropriate solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent suitable for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system for separation and quantification of the different cytokinin species.

Conclusion

This compound represents a potentially valuable tool in the arsenal (B13267) of plant growth regulators for tissue culture and research. While its effects are likely to be similar to its parent compound, kinetin, the chloro- substitution could confer unique properties regarding activity, stability, and species-specificity. The comparative data on kinetin and BA highlight the critical importance of selecting the appropriate cytokinin for a desired outcome. Further direct comparative studies are necessary to fully elucidate the differential effects of this compound on a broader range of plant species and to optimize its application in various biotechnological contexts. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific plant system.

References

Navigating the Metabolic Maze: A Comparative Guide to Isotopic Labeling of 2-Chloro-N6-furfuryladenine for Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the metabolic fate of a compound is paramount in drug discovery and development. For novel molecules like 2-Chloro-N6-furfuryladenine, a synthetic cytokinin with potential therapeutic applications, elucidating its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step. Isotopic labeling offers a powerful approach to trace the journey of this molecule within a biological system, providing invaluable insights into its efficacy and safety.

This guide provides a comprehensive comparison of different isotopic labeling strategies for studying the metabolic fate of this compound. While specific experimental data for this compound is not yet publicly available, this document leverages data from closely related analogs, such as 2-chloroadenine (B193299) and other cytokinins, to present a robust comparative framework. We will delve into experimental protocols, present quantitative data in a clear, tabular format, and visualize key concepts using diagrams.

Choosing Your Tracer: A Comparison of Isotopic Labeling Strategies

The choice of isotope is a crucial first step in designing a metabolic fate study. The two primary options are stable isotopes and radioisotopes, each with distinct advantages and disadvantages.

FeatureStable Isotope Labeling (e.g., ²H, ¹³C, ¹⁵N)Radioisotope Labeling (e.g., ³H, ¹⁴C)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Sensitivity High, but generally lower than radioisotopesExtremely high, allowing for detection of trace amounts
Safety Non-radioactive, posing no radiation riskRadioactive, requiring specialized handling and disposal
Cost Synthesis of labeled compounds can be expensiveLabeled compounds and disposal can be costly
Structural Information MS and NMR can provide information on the location of the label in metabolitesProvides less structural information directly
Regulatory Acceptance Widely accepted for in vitro and preclinical studiesGold standard for ADME studies in regulatory submissions

Table 1: Comparison of Stable Isotope vs. Radioisotope Labeling.

Experimental Protocols: A Roadmap for Your Study

The following are generalized protocols for isotopic labeling studies, which would be adapted for this compound.

Protocol 1: Synthesis of ¹⁴C-labeled this compound

This protocol is a hypothetical adaptation based on known methods for radiolabeling purine (B94841) analogs.

  • Starting Material: Commercially available [¹⁴C]adenine.

  • Step 1: Chlorination: React [¹⁴C]adenine with a chlorinating agent (e.g., sulfuryl chloride) to introduce a chlorine atom at the 2-position of the purine ring, yielding [¹⁴C]2-chloroadenine.

  • Step 2: Furfurylation: React the resulting [¹⁴C]2-chloroadenine with furfuryl chloride in the presence of a suitable base to attach the furfuryl group to the N6-position.

  • Purification: The final product, [¹⁴C]this compound, is purified using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure and radiochemical purity are confirmed by Mass Spectrometry (MS), NMR spectroscopy, and radio-HPLC.

Protocol 2: In Vitro Metabolic Fate Study using ¹⁴C-labeled this compound
  • System: Human liver microsomes or cultured hepatocytes.

  • Incubation: Incubate the ¹⁴C-labeled compound with the in vitro system in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Extraction: Quench the reaction and extract the parent compound and its metabolites using a suitable organic solvent.

  • Analysis: Analyze the extracts using radio-HPLC to separate the parent compound from its metabolites. The amount of radioactivity in each peak is quantified using a scintillation counter.

  • Identification: The structure of the metabolites can be tentatively identified by co-elution with authentic standards or further analyzed by LC-MS/MS.

Visualizing the Path: Experimental Workflow and Metabolic Pathways

experimental_workflow cluster_synthesis Synthesis cluster_experiment Metabolic Fate Study start Isotopically Labeled Precursor (e.g., [¹⁴C]adenine) synthesis Chemical Synthesis start->synthesis purification HPLC Purification synthesis->purification labeled_compound Labeled 2-Chloro-N6- furfuryladenine purification->labeled_compound incubation Incubation with Biological System labeled_compound->incubation extraction Sample Extraction incubation->extraction analysis LC-MS/MS or Radio-HPLC Analysis extraction->analysis data Metabolite Profile & Quantification analysis->data metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (on furfuryl ring) parent->hydroxylation dealkylation N-dealkylation parent->dealkylation oxidation Oxidation parent->oxidation metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 metabolite2 2-Chloroadenine dealkylation->metabolite2 metabolite3 Oxidized Metabolite oxidation->metabolite3 glucuronidation Glucuronidation conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite1->glucuronidation metabolite1->sulfation alternatives main_topic Metabolic Fate Studies isotopic_labeling Isotopic Labeling main_topic->isotopic_labeling hrms High-Resolution MS main_topic->hrms nmr NMR Spectroscopy main_topic->nmr metabolomics Metabolomics main_topic->metabolomics

Safety Operating Guide

Safe Disposal of 2-Chloro-N6-furfuryladenine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Chloro-N6-furfuryladenine, a chlorinated purine (B94841) derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all requisite personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (inspect before use), and a lab coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation :

    • Proper disposal begins with accurate waste characterization. This compound waste should be classified as hazardous chlorinated organic waste.

    • This waste must be segregated from non-halogenated waste streams to prevent cross-contamination and ensure appropriate disposal routes.

  • Containerization :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard class (e.g., "Toxic," "Environmentally Hazardous"), and the accumulation start date.

    • Ensure the container is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • Collection of Waste :

    • Solid Waste : Carefully sweep up any solid this compound with non-sparking tools and place it into the designated waste container. Avoid generating dust.

    • Contaminated Materials : Any materials that have come into contact with the chemical, such as pipette tips, gloves, and weighing papers, must also be disposed of in the same hazardous waste container.

    • Solutions : If the waste is in a liquid form, it should be collected in a sealed, labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is in place to mitigate any potential leaks.

  • Disposal Request and Pickup :

    • Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.

    • Follow your institution's specific procedures for waste pickup scheduling and documentation.

  • Emergency Procedures :

    • Spills : In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), collect the absorbed material using non-sparking tools, and place it in the hazardous waste container. For large spills, contact your institution's emergency response team immediately.

    • Personal Contamination : If the chemical comes into contact with skin, wash the affected area immediately with soap and plenty of water. If it enters the eyes, rinse cautiously with water for several minutes. Seek medical attention in both cases.

Quantitative Data Summary
PropertyData
Chemical FormulaC₁₀H₈ClN₅O
CAS Number101862-47-9
Incompatible MaterialsStrong oxidizing agents
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)

Experimental Workflow and Signaling Pathway Diagrams

To ensure clarity in laboratory procedures, visual representations of workflows are indispensable. Below are diagrams illustrating the proper disposal workflow for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Procedure A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood C Characterize as Hazardous Chlorinated Organic Waste B->C D Segregate from Non-Halogenated Waste C->D E Use Labeled, Compatible Hazardous Waste Container D->E F Collect Solid Waste & Contaminated Materials E->F G Securely Seal Container F->G H Store in Designated Hazardous Waste Area G->H I Submit Pickup Request to EH&S H->I

Caption: Disposal workflow for this compound.

cluster_spill Spill Emergency Response cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Absorb Use Chemical Absorbent Assess->Absorb Small Contact Contact EH&S/ Emergency Response Assess->Contact Large Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Place in Hazardous Waste Container Collect->Dispose

Caption: Emergency spill response for this compound.

Personal protective equipment for handling 2-Chloro-N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-N6-furfuryladenine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given the toxic nature of this compound, adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact.

Compound Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)DangerH301: Toxic if swallowed
Acute Toxicity (Dermal)DangerH311: Toxic in contact with skin
Acute Toxicity (Inhalation)DangerH331: Toxic if inhaled
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Chemical splash-proof safety goggles and a full-face shield.Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1]
Hand Protection Chemical-resistant gloves (double-gloving recommended).Nitrile or neoprene gloves are suitable. Regularly inspect gloves for any signs of degradation or puncture and wash hands thoroughly after removal.[1][2]
Body Protection Chemical-resistant lab coat or coveralls.Should be worn over personal clothing. For larger quantities or increased risk of exposure, a disposable chemical-resistant suit is recommended.[2][3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used if there is a risk of inhaling dust or vapors, particularly when handling the powder form or heating the substance.[2][3]
Foot Protection Closed-toe, chemical-resistant shoes.Safety boots with steel toes may be necessary depending on the scale of work.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is vital to minimize exposure and ensure safety.

  • Preparation:

    • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3]

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be readily available.[2]

  • Handling:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

    • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles.[3]

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Reactions: Conduct all reactions in a closed system or under reflux within the chemical fume hood.

  • Post-Handling:

    • Decontamination: Decontaminate all surfaces and equipment after use.

    • Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

    • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Chemical Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe weigh Weigh Compound (in Fume Hood) don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decon Decontaminate Surfaces react->decon wash Wash Hands decon->wash doff_ppe Doff PPE wash->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[1][4][5][6] Do not mix with non-halogenated waste.[1][6]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Halogenated organic wastes are typically incinerated at high temperatures.[1][4]

Emergency Preparedness Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a spill kit with absorbent material suitable for halogenated compounds to contain and clean up the spill.

    • Collect the absorbed material and any contaminated items in a labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or EHS office immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][9][10]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[7][8]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[8]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[8]

Emergency_Response_Flowchart cluster_spill Spill Emergency cluster_exposure Exposure Emergency spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area & Call for Help is_major->evacuate Yes minor_cleanup Contain & Clean Up (with proper PPE) is_major->minor_cleanup No dispose_spill Dispose of Waste minor_cleanup->dispose_spill exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type skin_eye Skin/Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush Flush with Water (15+ minutes) skin_eye->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Immediate Medical Attention flush->medical fresh_air->medical rinse_mouth->medical

Caption: Emergency response flowchart for spills and exposures.

References

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